Eravacycline dihydrochloride

Catalog No.
S006814
CAS No.
1334714-66-7
M.F
C27H33Cl2FN4O8
M. Wt
631.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eravacycline dihydrochloride

CAS Number

1334714-66-7

Product Name

Eravacycline dihydrochloride

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

Molecular Formula

C27H33Cl2FN4O8

Molecular Weight

631.5 g/mol

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N

SMILES

Array

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

The exact mass of the compound Eravacycline dihydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

eravacycline dihydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Pathway

The following diagram illustrates the multi-step process by which eravacycline dihydrochloride exerts its antibacterial effect and counters resistance.

G Start This compound MOA Binds to 30S Ribosomal Subunit Start->MOA Effect Blocks Aminoacyl-tRNA Binding MOA->Effect Outcome Inhibition of Protein Synthesis Effect->Outcome Final Bacterial Growth Inhibition (Effective against MDR strains) Outcome->Final Resistance Common Bacterial Resistance Bypass1 Evades Efflux Pumps Resistance->Bypass1 Overcomes Bypass2 Maintains Ribosomal Binding Despite Protection Proteins Resistance->Bypass2 Overcomes Bypass1->Final Bypass2->Final

Eravacycline's pathway from ribosomal binding to overcoming resistance.

Quantitative Activity Data

Eravacycline exhibits broad-spectrum activity. The following table provides sample in vitro susceptibility data (Minimum Inhibitory Concentration, MIC) against key pathogens, including multidrug-resistant strains.

Pathogen MIC Range / Value (mg/L) Context / Strain Details
Acinetobacter baumannii MIC₉₀: 0.5 - 1 mg/L [1] Multidrug-resistant (MDR) strains.
Escherichia coli MIC: 0.125 - 0.25 mg/L [2] Includes ESBL-producing and carbapenem-resistant strains.
Klebsiella pneumoniae MIC: 0.125 - 0.25 mg/L [2] Includes ESBL-producing and carbapenem-resistant strains.
Staphylococcus aureus Potent activity [3] Including methicillin-resistant (MRSA) strains.
Enterococcus faecalis/faecium Potent activity [3] Including vancomycin-resistant (VRE) strains.
Bacteroides fragilis Potent activity [3] Anaerobic pathogen.
Pseudomonas aeruginosa MIC₉₀: 32 mg/L (Limited activity) [2] Not a target pathogen.

Key Experimental Protocols

For researchers looking to validate these findings, here are detailed methodologies for core in vitro assays.

Broth Microdilution for MIC Determination

This is the standard method for determining Minimum Inhibitory Concentration as per Clinical and Laboratory Standards Institute (CLSI) guidelines [1].

  • Procedure:
    • Preparation: Prepare serial twofold dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. A typical range is 256 mg/L to 0.125 mg/L.
    • Inoculum: Adjust a bacterial broth culture to a turbidity of 0.5 McFarland standard. Further dilute in CAMHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each test well.
    • Incubation: Seal trays to prevent evaporation and incubate at 35±2°C for 16-20 hours.
    • Reading: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism.
Time-Kill Curve Assay for Bactericidal Activity

This assay determines the rate and extent of bacterial killing over time [1].

  • Procedure:
    • Setup: Inoculate flasks containing CAMHB and eravacycline at concentrations of 1x, 2x, and 4x the pre-determined MIC. The initial inoculum should be approximately 5 × 10⁵ CFU/mL.
    • Sampling: Remove aliquots from the flasks at predetermined time intervals (e.g., 0, 2, 4, 6, and 24 hours).
    • Plating and Quantification: Serially dilute the samples and plate them on suitable agar (e.g., Tryptic Soy Agar). Count the colonies after incubation.
    • Analysis: Plot the log₁₀ CFU/mL against time. Bactericidal activity is traditionally defined as a ≥3-log₁₀ (99.9%) reduction in the viable bacterial count from the initial inoculum.
Biofilm Inhibition Assay

This protocol assesses the compound's ability to prevent biofilm formation, a key virulence factor [1].

  • Procedure:
    • Inoculation: Add a standardized bacterial suspension (e.g., ~1 × 10⁷ CFU/200 µL) in Tryptic Soy Broth with 1% glucose to the wells of a 96-well polystyrene plate.
    • Treatment: Add eravacycline at the MIC concentration (alone or in combination with other antibiotics).
    • Incubation and Staining: Incubate the plate statically for 24-48 hours. Remove planktonic cells and stain the adhered biofilm with 0.1% crystal violet for 15-30 minutes.
    • Elution and Measurement: Wash the stained biofilm, elute the dye with a solvent like 33% glacial acetic acid, and measure the absorbance at 570-600 nm. Compare to untreated controls to calculate the percentage of biofilm inhibition.

This compound represents a significant advancement in the tetracycline class. Its designed ability to circumvent major resistance mechanisms and its broad-spectrum potency make it a critical tool for addressing complicated infections, particularly those involving multidrug-resistant Gram-negative bacteria in hospital settings [3] [1].

References

eravacycline protein synthesis inhibition 30S ribosomal subunit

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of 30S Ribosomal Subunit Binding

Eravacycline functions as a protein synthesis inhibitor by specifically targeting the bacterial 30S ribosomal subunit [1] [2] [3]. Its binding obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex [4] [3]. This prevents the incorporation of new amino acids into the elongating peptide chain, thereby halting bacterial protein synthesis and inhibiting bacterial growth [1] [5].

The diagram below illustrates how eravacycline binding to the 30S subunit leads to the inhibition of protein synthesis.

G Eravacycline Eravacycline Ribosome30S Ribosome30S Eravacycline->Ribosome30S Binds to Aminoacyl_tRNA Aminoacyl_tRNA Ribosome30S->Aminoacyl_tRNA Prevents binding of ProteinSynthesis ProteinSynthesis Aminoacyl_tRNA->ProteinSynthesis Inhibits

Structural Basis for Enhanced Activity and Overcoming Resistance

Eravacycline is a fully synthetic fluorocycline antibiotic. Its core structure contains specific modifications at the C7 and C9 positions of the tetracycline D-ring that enhance ribosomal binding and circumvent common resistance mechanisms [2] [3] [5].

  • C7 Modification: A fluorine atom is attached, which increases antibacterial action through electron withdrawal to the aromatic ring [3].
  • C9 Modification: A pyrrolidinoacetamido group is attached, which enhances the molecule's surface area and stabilizes its interaction with the ribosome [3] [5].

These structural features make eravacycline a poor substrate for tetracycline-specific efflux pumps (like Tet(A) and Tet(B)) and allow it to maintain high-affinity binding to the ribosome even in the presence of ribosomal protection proteins (e.g., Tet(M)) [1] [2] [5]. However, note that resistance can still occur via other multidrug efflux pumps (e.g., AcrAB) or enzymes like the Tet(X) monooxygenase [2] [5].

Experimentally Determined Binding Interactions

High-resolution cryo-electron microscopy (cryo-EM) structures have precisely defined eravacycline's interactions with the ribosome. The table below summarizes the key hydrogen bond interactions between eravacycline and the 16S rRNA of the 30S ribosomal subunit, as identified in a high-resolution study [6].

Interaction Type Ribosomal Component (16S rRNA) Observation
Direct Hydrogen Bonds Nucleotides in helix 34 (H34) and helix 31 (H31) Contributes significantly to binding affinity.
Water-Mediated Hydrogen Bonds Multiple sites within the binding pocket Forms an integral part of the interaction network.
Pre-ordered Water Molecules Binding pocket Some water molecules are displaced; others become ordered upon drug binding.

The primary binding site is located in the upper part of the 30S subunit's A-site, interacting mainly with the backbone of the 16S rRNA [6]. Eravacycline binds through a combination of electrostatic interactions with the ribosome, which differs from the hydrophobic interactions it uses to bind efflux pumps like AdeJ [4].

Key Experimental Protocol: Cryo-EM Structure Determination

The following methodology outlines the primary technique used to determine eravacycline's binding mode at near-atomic resolution [4] [6].

  • Ribosome Purification and Complex Formation

    • Ribosome Source: Escherichia coli 70S ribosomes, highly purified and often reassociated in vitro for homogeneity.
    • Complex Formation: Purified ribosomes are incubated with eravacycline to form the drug-ribosome complex. The sample may include other antibiotics to study multiple compounds simultaneously.
  • Cryo-EM Sample Preparation and Data Collection

    • Vitrification: A small volume of the sample is applied to a grid and rapidly frozen in liquid ethane to form a thin layer of vitreous ice, preserving the complex's native state.
    • Data Acquisition: Grids are imaged using a high-end cryo-electron microscope (e.g., Titan Krios TEM) equipped with a direct electron detector. Thousands of micrograph movies are collected.
  • Image Processing and 3D Reconstruction

    • Particle Picking: Individual ribosome particles are automatically selected from the micrographs.
    • 2D Classification and 3D Refinement: Particles are classified and averaged to generate initial 3D models. Iterative rounds of refinement are performed to improve the resolution.
    • Focused Refinement: To enhance resolution around the drug-binding site, a mask is applied around the 30S subunit head and body during refinement.
  • Model Building and Validation

    • Atomic Model Fitting: A previously solved atomic model of the ribosome is fitted into the high-resolution cryo-EM density map. The structure of eravacycline is then docked into any observed extra density in the A-site.
    • Refinement and Validation: The atomic model is refined against the map, and the final model is validated using metrics like MolProbity score and clash score to ensure stereochemical quality [6].

A Note on Efflux Pumps and Resistance

While eravacycline effectively inhibits the ribosome, its clinical efficacy is also determined by its ability to avoid bacterial efflux pumps. Structural studies show that the AdeJ efflux pump in Acinetobacter baumannii binds eravacycline primarily through hydrophobic interactions in its periplasmic cleft [4]. Eravacycline's synthetic modifications help it evade recognition by many tetracycline-specific pumps, but overexpression of broad-spectrum multidrug efflux pumps like AcrAB-TolC and OqxAB can contribute to reduced susceptibility [5].

Eravacycline represents a significant advancement in tetracycline antibiotics. Its enhanced binding to the 30S ribosomal subunit and ability to circumvent major resistance mechanisms make it a valuable option for treating infections caused by multidrug-resistant bacteria.

References

eravacycline pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters of Eravacycline

The following table summarizes the key quantitative PK parameters for intravenous eravacycline in humans, primarily based on the approved dosing regimen for complicated intra-abdominal infections (cIAI) [1] [2].

Parameter Value (Mean) Notes / Conditions
Dosage 1 mg/kg q12h Infused over approx. 60 min [1]
Cmax (single dose) 1.75 - 2.125 mg/L After 1 mg/kg dose [1] [2]
Cmax,ss (steady state) 1.8 - 1.825 mg/L After 1 mg/kg q12h dosing [1] [2]
AUC0-12h (single dose) 4.3 - 5.5 h·mg/L [1] [2]
AUC0-12h,ss (steady state) 6.3 - 6.309 h·mg/L [1] [2]
Volume of Distribution (Vss) 321 L or 4.2 L/kg Indicates extensive tissue distribution [1] [2]
Plasma Protein Binding 79% - 90% Binding increases with plasma concentration [1] [3]
Half-life (T1/2) 20 - 48 hours Varies between single-dose and population PK studies [1] [2]
Total Clearance (CLt) 13.5 - 17.82 L/h [1] [2]
Renal Clearance 3.0 - 3.5 L/h [2]
Feces (as parent drug) 17% [1]
Urine (as parent drug) 20% [1]
Feces (total excretion) 47% Includes parent drug and metabolites [1] [3]
Urine (total excretion) 34% Includes parent drug and metabolites [1] [3]

Metabolism and Excretion Pathways

Eravacycline is primarily metabolized and eliminated through the following pathways, which can be visualized in the diagram below.

G Eravacycline Eravacycline CYP3A4 CYP3A4 Eravacycline->CYP3A4 Oxidative Metabolism FMO FMO Eravacycline->FMO Oxidative Metabolism Excretion Excretion Eravacycline->Excretion 34% of dose Metabolites Metabolites (TP-6208, TP-034) No antimicrobial activity CYP3A4->Metabolites FMO->Metabolites Metabolites->Excretion Urine Urine Excretion->Urine Urine (34%) Feces Feces Excretion->Feces Feces (47%)

Eravacycline is metabolized primarily via CYP3A4 and flavin-containing monooxygenase (FMO)-mediated oxidation [1] [3]. The primary metabolites result from transformation of the pyrrolidine ring and C4 epimerization [3]. These metabolites show no antimicrobial activity [3]. The drug is largely excreted as unchanged parent compound, with fecal excretion being the major route [1].

Experimental Protocols for Key Studies

Understanding the foundational data requires insight into the methodologies employed.

Population PK Modeling in Patients

A 2025 study aimed to develop a population PK model for eravacycline's pulmonary distribution and establish a PK/PD cutoff [4].

  • Data Source: PK data were extracted from a Phase I study (NCT01989949) which assessed the bronchopulmonary disposition of intravenous eravacycline.
  • Modeling Approach: A population PK model was constructed using a non-linear mixed-effects modeling approach. The model incorporated data from epithelial lining fluid (ELF) and plasma.
  • Model Structure: Eravacycline lung PK was best described by a three-compartment model with allometric scaling. The ELF component was parameterized as an ELF distribution ratio.
  • Covariate Analysis: Besides allometrically scaled weight, no other significant covariate (like patient demographics) was found to significantly impact the model.
  • PK/PD Analysis: The established model was linked with MIC data for target pathogens to determine PK/PD cutoff values supporting efficacy [4].
Tissue Distribution Study in Animal Models

A comprehensive analysis of eravacycline's tissue distribution was conducted in a rabbit model to understand its penetration into various organ systems [5].

  • Animal Model: New Zealand White rabbits.
  • Dosing Regimen:
    • Single-Dose PK: Eravacycline was administered intravenously at 1, 2, 4, 8, and 10 mg/kg once a day.
    • Multi-Dose PK & Tissue Distribution: Eravacycline was administered at 0.5, 1, 2, and 4 mg/kg IV once daily for 6 days.
  • Sample Collection: After multiple-day dosing, animals were euthanized, and tissue samples were collected from a wide array of organs including lung, heart, liver, spleen, kidney, bone marrow, and cerebrum.
  • Bioanalysis: Eravacycline concentrations in plasma and homogenized tissues were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
  • Exposure Correlation: The study demonstrated linear AUC correlation within the dosage range and showed that the plasma exposure in rabbits was comparable to that in humans receiving the clinical dose of 1 mg/kg every 12 hours [5].

Clinical and Research Considerations

  • Dosing Adjustments: No dose adjustment is needed for renal impairment [3]. However, in patients with severe hepatic impairment (Child-Pugh Class C), the recommended regimen is 1 mg/kg twice daily on Day 1, followed by 1 mg/kg once daily [3]. When co-administered with strong CYP3A inducers, increasing the dose to 1.5 mg/kg twice daily should be considered [1] [3].
  • Fixed-Dosing Regimens: Recent research supports fixed-dose regimens to improve clinical practicality. A 2024 PopPK analysis recommended fixed doses based on body weight ranges (e.g., 50 mg for 40-60 kg, 75 mg for 60-100 kg) to maintain effective drug exposure [2].
  • Promising Off-Label Efficacy: Real-world evidence, though limited, shows successful use of eravacycline for off-label indications like pulmonary infections, with a high clinical improvement rate (95.5%) even in critically ill patients [6].

References

eravacycline spectrum of activity Gram-positive Gram-negative anaerobic

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Activity of Eravacycline

Pathogen Category Specific Pathogen (Number of isolates if available) Eravacycline MIC90 (μg/mL) Comparative Agent (MIC90 μg/mL)
Aerobic Gram-Negative Escherichia coli (n=2,033) 0.25 [1] -
Klebsiella pneumoniae (n=2,040) 1.0 [1] -
Klebsiella oxytoca (n=1,948) 0.25 [1] -
Enterobacter cloacae (n=1,881) 1.0 [1] -
Citrobacter freundii (n=1,542) 0.5 [1] -
ESBL-producing Enterobacteriaceae 0.5 - 1 [2] Tigecycline: 2 - 4 [2]
Carbapenem-Resistant Enterobacteriaceae 0.5 - 2 [2] -
Aerobic Gram-Positive Staphylococcus aureus, MRSA (n=1,030) 0.12 [1] -
Staphylococcus aureus, MSSA (n=1,128) 0.06 [1] -
Enterococcus faecium, VRE (n=588) 0.06 [1] -
Enterococcus faecium, VSE (n=1,136) 0.06 [1] -
Enterococcus faecalis, VRE (n=59) 0.12 [1] -
Enterococcus faecalis, VSE (n=1,817) 0.06 [1] -
Streptococcus anginosus group (n=273) 0.03 [1] -
Anaerobic Bacteroides fragilis (n=198) 2.0 [1] / 1 [3] Tigecycline: 8 [3]
Bacteroides spp. (e.g., B. ovatus, B. vulgatus) (n=131) 2.0 [1] -
Parabacteroides distasonis (n=22) 1.0 [1] -
Clostridium perfringens (n=76) 0.5 [1] -
Prevotella spp. (n=29) ≤0.5 [3] -
Fusobacterium spp. (n=20) ≤0.5 [3] -

Experimental Protocols for Susceptibility Testing

Standardized methods are critical for generating reliable and reproducible eravacycline susceptibility data. The following protocols are outlined in the official Specifications for Antimicrobial Susceptibility Testing of Eravacycline (2025) published in China and align with international standards [4].

G Start Start: Inoculum Preparation M1 Broth Microdilution Start->M1 M2 Agar Dilution Start->M2 M3 Gradient Diffusion (MTS/Etest) Start->M3 M4 Disk Diffusion Start->M4 A1 Interpret MIC Value Using Breakpoints M1->A1 Read MIC M2->A1 Read MIC M3->A1 Read MIC A2 Interpret Zone Diameter Using Breakpoints M4->A2 Measure Zone Diameter End Report Result: S, I, or R A1->End A2->End

Eravacycline AST workflow from inoculum to interpretation [3] [4].

  • Broth Microdilution: This reference method uses cation-adjusted Mueller-Hinton broth. The inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in wells containing serial two-fold dilutions of eravacycline. Trays are incubated at 35±2°C for 16-20 hours in ambient air[aerobic organisms] or an anaerobic chamber[anaerobes] [3] [4].
  • Agar Dilution: Particularly recommended for anaerobic bacteria, this method uses Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. Plates containing serial two-fold dilutions of antibiotic are spot-inoculated with approximately 10⁴ CFU/spot. After incubation under appropriate conditions (e.g., in an anaerobic chamber for 24-48 hours), the MIC is read as the lowest concentration that inhibits visible growth [3].
  • Gradient Diffusion (MTS/Etest): A plastic strip with a predefined, continuous gradient of eravacycline is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms. The MIC is read where the edge of the ellipse intersects the strip [4].
  • Disk Diffusion: A paper disk impregnated with a fixed concentration of eravacycline is placed on a lawn of bacteria. After incubation, the diameter of the zone of inhibition around the disk is measured in millimeters and interpreted using clinical breakpoints [4].

Quality Control: Using reference strains like Escherichia coli ATCC 25922 and Bacteroides fragilis ATCC 25285 is essential to ensure the accuracy and precision of test results [3] [4].


Molecular Basis of Action and Resistance

Eravacycline's potent and broad-spectrum activity is rooted in its unique chemistry and its ability to evade common resistance pathways.

  • Mechanism of Action: Like other tetracyclines, eravacycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. Its unique D-ring modifications (a fluorine atom at C7 and a pyrrolidinoacetamido group at C9) contribute to a 10-fold higher affinity for the ribosome and allow it to be effective at lower concentrations compared to earlier tetracyclines [2].
  • Overcoming Resistance: The structural modifications in eravacycline make it less susceptible to the two major tetracycline resistance mechanisms:
    • Ribosomal Protection: The C9 modification helps maintain binding affinity even in the presence of protective proteins like Tet(M) [2].
    • Efflux Pumps: The C7 fluorine atom reduces its recognition and extrusion by efflux pumps such as Tet(A) and Tet(K) [2].
  • Limitations and Emerging Resistance: Eravacycline demonstrates poor activity against Pseudomonas aeruginosa* and *Burkholderia cenocepacia [3] [2]. Furthermore, while it is potent against many resistant pathogens, resistance can occur. Overexpression of efflux pumps like AcrAB-TolC has been associated with reduced susceptibility to both tigecycline and eravacycline in isolates like NDM-producing Klebsiella pneumoniae. However, eravacycline MICs in such cases are often lower than those of tigecycline, potentially preserving clinical utility [5].

References

eravacycline drug classification tetracycline antibiotic

Author: Smolecule Technical Support Team. Date: February 2026

Drug Classification and Core Properties

The table below summarizes the fundamental technical data for eravacycline.

Property Classification & Details
Therapeutic Category Antibacterial [1] [2]
Chemical Class Fluorocycline; Tetracycline antibiotic [1] [3]
Molecular Formula C₂₇H₃₁FN₄O₈ [1] [2] [4]
Molecular Weight 558.56 g/mol [1] [4]
Brand Name Xerava [1] [4] [3]
FDA Approval Status Approved (August 27, 2018) [1]
Primary Indication Complicated intra-abdominal infections (cIAI) in patients 18 years and older [1] [3]
Mechanism of Action Binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [1] [2] [5]

Mechanism of Action and Resistance

Eravacycline's primary mechanism is the inhibition of protein synthesis. Its modern design provides enhanced activity against resistant pathogens.

Detailed Mechanism of Action

Eravacycline is a bacteriostatic antibiotic that binds reversibly to the 30S ribosomal subunit [1] [5]. This binding obstructs the attachment of aminoacyl-tRNA to the acceptor site (A-site) of the mRNA-ribosome complex, preventing the incorporation of amino acid residues into elongating peptide chains and thereby halting protein synthesis [1] [5]. While generally bacteriostatic, it has shown bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae [1].

Overcoming Resistance Mechanisms

Eravacycline's fluorocycline structure incorporates a C-7 fluoro and a C-9 pyrrolidinoacetamido modification, enabling it to evade the two most common tetracycline resistance pathways [4] [5]:

  • Efflux Pump Resistance: Traditional tetracyclines are expelled by pumps like Tet(A) and Tet(K). Eravacycline's structure reduces its recognition by these pumps, allowing it to maintain effective intracellular concentrations [5].
  • Ribosomal Protection: Proteins like Tet(M) protect the ribosome by altering its conformation. Eravacycline maintains a high binding affinity for the ribosome even in the presence of these protection proteins [5].

cluster_bacterial_cell Bacterial Cell Eravacycline Eravacycline Ribosome Ribosome Eravacycline->Ribosome Binds 30S Subunit EffluxPump Efflux Pump (e.g., Tet(A)) Eravacycline->EffluxPump Evades Recognition ProteinSynthesis ProteinSynthesis Ribosome->ProteinSynthesis Synthesis Blocked RibosomalProtein Ribosomal Protection Protein (e.g., Tet(M)) RibosomalProtein->Ribosome Protection Outcompeted

Eravacycline inhibits protein synthesis and overcomes major resistance mechanisms.

Spectrum of Activity and Efficacy Data

Eravacycline demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant strains [1] [4].

Quantitative In Vitro Susceptibility and Clinical Outcomes

The tables below consolidate key quantitative data from pre-clinical and clinical studies.

Pathogen Category Example Pathogens (with noted activity against MDR strains)
Gram-positive Staphylococcus aureus (MRSA), Enterococcus faecalis, E. faecium (VRE) [4]
Gram-negative Escherichia coli, Klebsiella pneumoniae, Citrobacter freundii [1] [4] [3]
Anaerobes Bacteroides spp., Clostridium perfringens [1] [3]
Notable Activity Carbapenem-resistant Enterobacteriaceae (CRE), ESBL-producing strains [1] [5]
Study / Context Clinical Cure Rate Microbiological Eradication Rate Adverse Event Incidence

| IGNITE 4 (cIAI) (vs. Meropenem) | 90.8% (Erava) vs. 91.2% (Mero) in micro-ITT [4] | N/A | Most common: infusion site reactions, nausea, vomiting (each <5%) [4] | | Real-world (Pneumonia) (Respiratory Dept. Patients) | 87.6% [6] | 85.8% [6] | 1.8% (2/113 patients) [6] |

Experimental Research Protocols

For researchers, here are detailed methodologies from key studies on eravacycline.

Antibiotic Susceptibility Testing (AST) and Heteroresistance Screening

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and screen for heteroresistance (where a subpopulation of cells shows higher resistance) [7].

  • Method: Agar dilution or broth microdilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines [7].
  • Strains: Test clinical isolates alongside a quality control strain (e.g., E. faecalis ATCC 29212). The MIC range for the control should be 0.015–0.06 μg/mL [7].
  • Heteroresistance Detection via Population Analysis Profiling (PAP):
    • Take a high-inoculum bacterial suspension (~10⁸ CFU/mL).
    • Plate onto Mueller-Hinton (MH) agar plates containing eravacycline at concentrations above the MIC (e.g., 0.25, 0.5, 1.0, and 2.0 mg/L).
    • Incubate at 37°C for 24 hours and count the colonies that grow. The presence of colonies on plates with antibiotic concentrations 4-8 times higher than the MIC indicates heteroresistance [7].
Investigating Resistance Mechanisms via Transcriptomics/Proteomics

This approach profiles bacterial response to eravacycline to identify upregulated resistance genes [8].

  • Induction of Resistance: Subject bacteria (e.g., Acinetobacter baumannii) to serial passages in increasing concentrations of eravacycline, starting from sub-MIC levels, until a stable, resistant population is obtained [8].
  • RNA Sequencing (Whole-Cell Transcriptome):
    • Extract total RNA from both induced (treated) and control untreated bacterial strains.
    • Perform high-throughput RNA sequencing (e.g., Illumina platform). Ensure high-quality data (Q20 > 97%).
    • Analyze differential gene expression (DEGs) using bioinformatics tools (e.g., R package). Look for upregulation of genes encoding efflux pumps (MFS, RND, MATE, ABC transporters), ribosomal proteins, and outer membrane proteins [8].
  • OMVs Proteomic Profiling (LC-MS/MS):
    • Isolate Outer Membrane Vesicles (OMVs) from the culture supernatant of treated and control bacteria via ultracentrifugation.
    • Digest the OMV proteins with trypsin and analyze the peptides using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Identify proteins with significantly altered abundance in the OMVs from treated cells, such as stress proteins, ribosomal proteins, and resistance-conferring factors [8].

Research and Repurposing Potential

Beyond its antibacterial use, computational studies suggest potential for drug repurposing.

  • Matrix Metalloproteinase (MMP) Inhibition: An in silico study showed eravacycline has strong binding affinity (ΔG values from -8.6 to -9.7 kcal/mol) against multiple MMPs (MMP1, MMP2, MMP8, MMP9, MMP13), which are involved in cancer and other diseases. Its binding affinity for MMP9 was -9.7 kcal/mol, indicating potential as a broad-spectrum MMP inhibitor [9].
  • Antiviral Activity Against Monkeypox Virus (MPXV): Another computational screening study identified eravacycline as a top candidate against MPXV proteins. It showed a docking score of -7.87 kcal/mol against the viral DNA-dependent RNA polymerase, suggesting it warrants further investigation as a therapeutic agent [10].

Eravacycline represents a significant advancement in the tetracycline class. Its well-defined mechanism and robust activity against challenging pathogens make it a valuable subject for ongoing research, particularly in combating multidrug resistance and exploring new therapeutic applications.

References

Quantitative Data on Pulmonary Distribution and Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key pharmacokinetic and microbiological data from recent studies, which are crucial for evaluating eravacycline's potential in drug development.

Table 1: Eravacycline Pulmonary Pharmacokinetics

Metric Study Population / Model Key Finding Source / Context
ELF-to-Plasma Ratio Population PK Model (Phase I data) 8.26 (95% CI: 6.8–9.8) [1] [2] Three-compartment model with allometric scaling [1] [2]
ELF Penetration Ratio HAP/VAP Patients (Clinical application) 4.29, 17.40, 5.22, 4.70 (individual patient values) [3] [4] Prospective clinical study using validated LC-MS/MS method [3] [4]
ELF Concentration HAP/VAP Patients 0.570 to 1.617 μg/mL (urea-corrected) [3] [4] Measured in critically ill patients [3] [4]

Table 2: In Vitro Susceptibility (MIC90) and Proposed PK/PD Cutoffs

Pathogen MIC90 (mg/L) PK/PD Cutoff (1-1.5 mg/kg q12h) PK/PD Cutoff (Lower Doses)
Escherichia coli 0.5 [1] [2] 2 mg/L [1] [2] -
Klebsiella pneumoniae 2 [1] [2] 1 mg/L [1] [2] 0.5 mg/L [1] [2]
Acinetobacter baumannii 0.5 [1] [2] 1 mg/L [1] [2] 0.5 mg/L [1] [2]
Staphylococcus aureus 0.12 [1] [2] 1 mg/L [1] [2] 0.5 mg/L [1] [2]

Experimental Protocols and Methodologies

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

Population PK and Pulmonary Modeling

A population pharmacokinetic model was developed using data from a Phase I study (NCT01989949) to characterize eravacycline's pulmonary kinetics [1] [2].

  • Model Structure: A three-compartment model best fit the data. The epithelial lining fluid (ELF) compartment was parameterized as a distribution ratio (Ratio = Cfree,ELF / Cfree,central) due to sparse bronchoalveolar lavage (BAL) sampling [2].
  • Covariate Analysis: Body weight, incorporated via allometric scaling, was the only significant covariate. Other tested covariates did not improve the model [2].
  • Model Validation: The model was validated using goodness-of-fit plots and visual predictive checks, confirming its accuracy in predicting plasma and BAL concentrations [2].
Quantifying Eravacycline in Epithelial Lining Fluid (ELF)

A specific, sensitive LC-MS/MS method was developed and validated for quantifying eravacycline in the ELF of HAP/VAP patients [3] [4]. The workflow is as follows:

G Start Start: Patient BALF Sample A Add Internal Standard ([2H8]-eravacycline) Start->A B Acidify with 0.1% TFA A->B C Sample Preparation & Protein Precipitation B->C D LC-MS/MS Analysis C->D F Data Processing & Concentration Calculation D->F E Urea Measurement (ELF Volume Normalization) E->F Urea Data End Output: ERV Concentration in ELF F->End

Diagram of the LC-MS/MS bioanalytical workflow for measuring eravacycline in epithelial lining fluid [3] [4].

  • Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected from patients [3].
  • Volume Normalization: Urea is used as an endogenous marker to calculate the volume of ELF in the BALF sample, correcting for dilution [3] [4].
  • Sample Preparation: BALF samples are acidified with 0.1% trifluoroacetic acid (TFA). The internal standard, [2H8]-eravacycline, is added, followed by sample processing and protein precipitation [3] [4].
  • LC-MS/MS Analysis:
    • Chromatography: Uses an ACQUITY UPLC BEH C18 column with a gradient elution of 0.3% formic acid in acetonitrile and water [3] [4].
    • Mass Spectrometry: Electrospray ionization in positive mode; MRM transitions are m/z 559.2→542.2 for eravacycline and m/z 567.4→550.2 for the internal standard [3] [4].
  • Validation: The method was validated for linearity (1–200 ng/mL), precision, accuracy, matrix effects, and recovery per M10 bioanalytical guidelines [3] [4].

Key Research Implications and Future Directions

The accumulated data provides a strong foundation for further development.

  • Promising Pulmonary Penetration: The high and consistent ELF distribution ratio across different studies confirms that eravacycline effectively reaches the site of pulmonary infection [1] [3] [2].
  • Activity Against MDR Pathogens: The low MIC90 values and supportive PK/PD cutoff analyses justify its investigation for infections caused by CRAB, CRE, and MRSA [1] [2] [5].
  • Emerging Real-World Evidence: Initial clinical studies in high-risk populations, such as lung transplant recipients with CRAB infections, report a 28-day survival rate of 83.3% [6]. Another large real-world study in respiratory departments showed a clinical efficacy of 87.6% [5], reinforcing the pharmacokinetic findings.

Based on the current search results, detailed quantitative data on eravacycline's distribution into bone and cardiac tissue is not available. The existing research is predominantly focused on its pulmonary distribution and efficacy.

References

Metabolic Pathway and Drug Interaction Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic and metabolic interaction data for intravenous eravacycline.

Aspect Summary of Findings
Primary Metabolic Route Metabolized by the Cytochrome P450 CYP3A4 isoenzyme [1].
Mass Balance & Excretion After IV administration, the majority of total radioactivity from [14C]eravacycline was recovered in the feces, indicating biliary/fecal elimination is the primary route of excretion for eravacycline and its metabolites [2].
Interaction with CYP3A4 Inhibitor (Itraconazole) Concomitant administration increased eravacycline's AUC0-t and half-life by approximately 30-40% and decreased clearance [2].
Interaction with CYP3A4 Inducer (Rifampin) Concomitant administration decreased eravacycline's AUC by approximately 25-35% and increased clearance by about 50% [2].
Clinical Dose Recommendation When coadministered with a strong CYP3A inducer, the dose of eravacycline should be increased to 1.5 mg/kg every 12 hours [2] [1].

Experimental Protocols for Key Studies

The data in the previous section is derived from specific clinical study designs.

Protocol for Mass Balance and Metabolism Study

This study aimed to characterize the absorption, metabolism, and excretion of eravacycline [2].

  • Subjects: Healthy adult subjects.
  • Administration: Single intravenous dose of [14C]-labeled eravacycline (to enable radioactive tracing).
  • Measurements:
    • Total radioactivity in plasma, urine, and feces was measured to determine the mass balance.
    • Metabolite profiles in excreta were determined using advanced analytical techniques like liquid chromatography-radiocounting and mass spectrometry.
  • Key Parameters: Cumulative recovery of radioactivity in excreta, pharmacokinetic parameters (AUC, Cmax, tmax, t1/2), and metabolite identification.
Protocol for Drug-Drug Interaction (DDI) Studies

These studies evaluated the effect of a CYP3A4 inhibitor and inducer on eravacycline's pharmacokinetics [2].

  • Design: Open-label, fixed-sequence studies in healthy subjects.
  • Treatments:
    • Eravacycline + Itraconazole: Subjects received IV eravacycline alone, followed by a course of oral itraconazole (a strong CYP3A4 inhibitor), and then IV eravacycline co-administered with itraconazole.
    • Eravacycline + Rifampin: Subjects received IV eravacycline alone, followed by a course of oral rifampin (a strong CYP3A4 inducer), and then IV eravacycline co-administered with rifampin.
  • Pharmacokinetic Analysis: Blood samples were collected at specified time points after eravacycline administration in each phase. Key PK parameters (AUC, Cmax, t1/2, clearance) were calculated and compared between phases (eravacycline alone vs. eravacycline with the interacting drug).

The Role of CYP3A4 in Drug Metabolism

The following diagram illustrates the central role of CYP3A4 in metabolizing eravacycline and how its activity can be altered, leading to clinically significant interactions.

G Eravacycline Eravacycline CYP3A4 CYP3A4 Eravacycline->CYP3A4  Substrate Metabolites Metabolites CYP3A4->Metabolites  Metabolism AlteredMetabolism AlteredMetabolism CYP3A4->AlteredMetabolism  Reduced Activity CYP3A4->AlteredMetabolism  Increased Activity Inhibitor Inhibitor Inhibitor->CYP3A4  Inhibits Inducer Inducer Inducer->CYP3A4  Induces ClinicalOutcome ClinicalOutcome AlteredMetabolism->ClinicalOutcome  Increased Drug Exposure AlteredMetabolism->ClinicalOutcome  Decreased Drug Exposure

CYP3A4 metabolizes eravacycline; inhibitors increase exposure, inducers decrease it.

  • CYP3A4's Pivotal Role: CYP3A4 is the most abundant drug-metabolizing enzyme in the human liver and is responsible for the metabolism of a substantial portion (30-50%) of clinically used drugs [3] [4]. It facilitates various metabolic transformations, including hydroxylation and dealkylation [3].
  • Sources of Variability: CYP3A4 activity exhibits considerable inter-individual variability, influenced by factors such as genetics (polymorphisms), age, gender, disease states, and concurrent use of inhibiting or inducing drugs [3] [4]. This variability can significantly impact the pharmacokinetics and clinical effects of its substrates, like eravacycline.

Key Clinical Implications for Drug Development

  • Dose Adjustment is Mandatory with Strong Inducers: The observed ~30% reduction in eravacycline exposure with rifampin is clinically significant. To ensure therapeutic efficacy, the dose must be increased from 1 mg/kg to 1.5 mg/kg every 12 hours when co-administered with strong CYP3A inducers (e.g., rifampin, phenytoin) [2] [1].
  • Monitoring with Inhibitors: While no dose adjustment is currently recommended for co-administration with CYP3A4 inhibitors like itraconazole, the observed increase in eravacycline exposure warrants awareness of the potential for enhanced pharmacological effects or adverse events [2] [1].
  • Consideration of Polymorphisms: Although the primary clinical focus is on drug-drug interactions, genetic polymorphisms in CYP3A4 can also lead to variable enzyme activity and may be a relevant factor in individual patient response during drug development and in specific clinical settings [3] [5].

References

Eravacycline MIC Determination: Broth Microdilution Method

Author: Smolecule Technical Support Team. Date: February 2026

The broth microdilution (BMD) method is the reference standard for determining the minimum inhibitory concentration (MIC) of eravacycline, a novel fluorocycline antibiotic [1] [2]. This protocol ensures accurate and reproducible susceptibility testing of eravacycline against clinical bacterial isolates, which is crucial for guiding treatment of infections caused by multidrug-resistant organisms.


Eravacycline In Vitro Activity Profile

The table below summarizes the MIC values (in mg/L) of eravacycline against various clinical bacterial pathogens, as determined by the BMD method [1].

Bacterial Species (Number of Isolates) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Susceptibility Rate (%) (FDA) Susceptibility Rate (%) (EUCAST)
Gram-positive Bacteria
Staphylococcus aureus (n=126) 0.12 1 46.03% 83.33%
Enterococcus faecalis (n=58) 0.06 0.12 56.90% 94.93%
Enterococcus faecium (n=29) 0.06 0.5 62.07% 79.31%
Gram-negative Bacteria
Escherichia coli (n=187) 0.25 0.5 90.37% -
Klebsiella pneumoniae (n=136) 0.5 2 58.09% -
Acinetobacter baumannii (n=58) 0.25 2 - -

> Note: Susceptibility rates can vary significantly depending on the breakpoint criteria used (FDA vs. EUCAST), especially for Gram-positive bacteria [1]. MIC₅₀ and MIC₉₀ represent the minimum concentration required to inhibit 50% and 90% of the tested isolates, respectively.


Detailed Broth Microdilution Protocol

Reagent and Material Preparation
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare according to manufacturer instructions. On the day of use, adjust to contain 20–25 mg/L of calcium (Ca²⁺) and 10–12.5 mg/L of magnesium (Mg²⁺) [3].
  • Eravacycline Stock Solution: Prepare eravacycline dihydrochloride in sterile water for injection to a concentration of 5,120 mg/L. Aliquot and store at -80°C for up to six months [3].
  • BMD Panels: Prepare customized 96-well panels with serial two-fold dilutions of eravacycline. The standard concentration range should cover 0.015 mg/L to 16 mg/L [1].
  • Inoculum Preparation:
    • Transfer fresh clinical isolates from storage and subculture onto Columbia blood agar plates. Incubate at 35±2°C for 18–24 hours [1].
    • Select 3–5 well-isolated colonies and suspend in 0.85% saline.
    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a turbidimeter, which equals approximately 1–2 x 10⁸ CFU/mL [1] [3].
    • Dilute the standardized suspension in CAMHB to achieve a final working inoculum of ~5 x 10⁵ CFU/mL in each test well [1].
Inoculation and Incubation
  • Pipette the adjusted inoculum into each well of the BMD panel.
  • Seal the panels in plastic bags to prevent evaporation.
  • Incubate in ambient air at 35±2°C for 16–20 hours [1] [3].
Reading and Interpretation
  • Read the MIC endpoint visually as the lowest concentration of eravacycline that completely inhibits visible growth of the organism [1].
  • Consult current standards from CLSI or EUCAST for interpretive criteria. Note that breakpoints may differ between organizations [1].
Quality Control (QC)
  • Perform QC with each run using recommended reference strains [1]:
    • Escherichia coli ATCC 25922 (acceptable MIC range: 0.032–0.125 mg/L)
    • Enterococcus faecalis ATCC 29212 (acceptable MIC range: 0.016–0.064 mg/L)
    • Staphylococcus aureus ATCC 29213 (acceptable MIC range: 0.016–0.125 mg/L)
    • Pseudomonas aeruginosa ATCC 27853 (acceptable MIC range: 2–16 mg/L)

The experimental workflow for this protocol is as follows:

G Start Start Protocol Preparation Prep Reagent and Material Preparation Start->Prep Sub1 • Prepare CAMHB with cations • Create eravacycline stock solution • Prepare BMD dilution panels Prep->Sub1 Inoculum Inoculum Standardization Sub1->Inoculum Sub2 • Subculture isolates • Adjust to 0.5 McFarland • Dilute to ~5×10⁵ CFU/mL Inoculum->Sub2 Inoculate Inoculation and Incubation Sub2->Inoculate Sub3 • Dispense inoculum to panels • Seal in plastic bags • Incubate 35±2°C for 16-20h Inoculate->Sub3 Read MIC Reading and QC Sub3->Read Sub4 • Read lowest conc. with no growth • Run QC strains • Interpret per CLSI/EUCAST Read->Sub4 End Result Documentation Sub4->End


Performance Comparison with Alternative Methods

While BMD is the reference method, other techniques are used in clinical labs. The table below compares their performance against BMD for eravacycline testing [1] [2] [4].

Testing Method Essential Agreement (EA) with BMD Categorical Agreement (CA) with BMD Major Error (ME) Rate Very Major Error (VME) Rate
MIC Test Strip (MTS) 94.55% [4] 99.83% [4] 0.17% [4] 0% [4]
Disc Diffusion (DD) - 99.49% [4] 0.51% [4] 0% [4]
Gradient Diffusion (Etest) 88-100%* [2] 90-98.4%* [2] 0-10%* [2] 0-1.64%* [2]

> Note: The range represents variability across different bacterial species (e.g., Enterobacterales vs. *A. baumannii). The MTS and DD methods show strong consistency with BMD and can be reliable alternatives for clinical testing [4]. However, one study noted that the Etest method might yield lower categorical agreement and higher error rates for Gram-positive isolates when using FDA breakpoints [1].


Key Experimental Considerations

  • Breakpoint Selection: Be aware that susceptibility rates can differ significantly depending on whether FDA or EUCAST breakpoints are applied, particularly for Gram-positive cocci like S. aureus and enterococci [1].
  • Method Consistency: For Gram-negative bacteria, the gradient diffusion strip (Etest) method shows excellent essential and categorical agreement with BMD, making it a dependable alternative [2]. For Gram-positive bacteria, the same method may produce higher error rates, necessitating caution and potential confirmation with BMD [1].
  • Strain Specificity: Eravacycline demonstrates potent activity against a broad spectrum of pathogens, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and carbapenem-resistant Enterobacterales (CRE) [1] [5]. Its activity against A. baumannii is moderate but remains valuable for multidrug-resistant (MDR) strains [2].

References

Application Notes: Eravacycline Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline (ERV) is a novel, fully synthetic fluorocycline antibiotic approved for treating complicated intra-abdominal infections (cIAI) in adults [1] [2]. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and is designed to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins [1]. Its broad-spectrum activity encompasses many Gram-negative bacteria (including ESBL and carbapenem-resistant strains), Gram-positive bacteria, and anaerobes [1] [3].

The FDA recognizes CLSI standards for antimicrobial susceptibility testing. While eravacycline is listed on the FDA's interpretive criteria website, the specific breakpoints are noted as an exception to the fully recognized CLSI M100 standard [4]. This implies that specific, officially recognized CLSI breakpoints for eravacycline in the M100 document are not publicly detailed. Therefore, laboratories must rely on other recognized standards, such as those defined by the FDA or EUCAST, and ensure their testing methods are verified.

Susceptibility Testing Methods and Performance

The broth microdilution (BMD) method is the reference standard for determining ERV's Minimum Inhibitory Concentration (MIC) [1]. The ETEST (gradient diffusion method) has been evaluated as a practical and reliable alternative.

A 2023 multicenter study evaluated the performance of ETEST ERV against the BMD reference method for Enterobacteriaceae and Enterococcus spp., using FDA and EUCAST breakpoints [1]. The table below summarizes the key performance metrics from this evaluation.

Table 1: Performance of ETEST Eravacycline vs. Broth Microdilution

Organism Group Essential Agreement (EA) Categorical Agreement (CA) Very Major Error (VME) Rate Major Error (ME) Rate
Enterobacteriaceae (Clinical & Challenge isolates) 99.4% 98.0% 5.4% 1.3%
Enterococcus spp. (Clinical & Challenge isolates) 100.0% 94.9% 33.33% 3.1%
*E. coli* & Enterococcus spp. (According to EUCAST criteria) 99.0% - 100.0% 100.0% 0% 0%

Notes: EA indicates the percentage of MIC results by ETEST that are within one doubling dilution of the BMD result. CA indicates the percentage of isolates assigned to the same susceptibility category (S/I/R) by both methods. VME occurs when a resistant isolate is misclassified as susceptible. ME occurs when a susceptible isolate is misclassified as resistant [1].

In Vitro Activity Against Resistant Pathogens

Eravacycline demonstrates potent in vitro activity against a range of multidrug-resistant Gram-negative bacilli, as evidenced by studies on clinical isolates from China. The following table presents MIC data against key resistant pathogens.

Table 2: In Vitro Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Bacilli Data from a study of isolates from 2021-2024 in Fujian, China [5]

Pathogen Number of Isolates Eravacycline MIC50 (µg/mL) Eravacycline MIC90 (µg/mL)
Carbapenem-Resistant A. baumannii (CRAB) 235 0.5 1
Carbapenem-Resistant K. pneumoniae (CRKP) 158 0.5 2
Carbapenem-Resistant E. coli (CRECO) 48 0.25 0.5

The study concluded that ERV is a potent agent against these challenging pathogens, providing a valuable therapeutic option [5]. Furthermore, real-world evidence, while limited, suggests clinical utility for ERV in treating infections caused by Stenotrophomonas maltophilia and in respiratory settings, with one study reporting an 87.6% clinical efficacy rate [2] [6].

Detailed Experimental Protocol: ETEST Eravacycline

This protocol outlines the steps for determining the MIC of eravacycline using the ETEST gradient diffusion method, based on a multicenter evaluation [1].

Workflow Overview

The diagram below illustrates the key stages of the ETEST susceptibility testing process.

G Start 1. Prepare Inoculum A 2. Inoculate Mueller-Hinton Agar Start->A B 3. Apply ETEST Strip A->B C 4. Incubate (35±2°C, 16-20h) B->C D 5. Read MIC Value C->D E 6. Interpret with Breakpoints D->E

Materials
  • ETEST Eravacycline strip (bioMérieux) [1]
  • Cation-adjusted Mueller-Hinton Agar (CAMHA) plates
  • Saline suspension (0.85%) or broth medium for inoculum preparation
  • McFarland standard (0.5)
  • Sterile cotton swabs
  • Incubator set to 35°C ± 2°C
Step-by-Step Procedure
  • Prepare Inoculum: Pick 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend them in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) [1].
  • Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum suspension. Rotate the swab firmly against the inside of the tube above the fluid level to remove excess inoculum. Streak the entire surface of the CAMHA plate three times, rotating the plate approximately 60° each time to ensure even distribution.
  • Apply ETEST Strip: Allow the inoculated plate to dry at room temperature for a few minutes. Using forceps, place the ETEST eravacycline strip onto the agar surface. Ensure the strip makes complete contact, with the MIC scale facing upward and the concentration gradient appropriately oriented.
  • Incubate: Invert the plates and incubate in an ambient air incubator at 35°C ± 2°C for 16-20 hours. Do not incubate in CO2, as it can affect the activity of eravacycline and invalidate the results.
  • Read MIC: After incubation, examine the plate. The MIC is read where the edge of the inhibition ellipse intersects the side of the ETEST strip. Ignore thin growth or micro-colonies within the ellipse, as well as resistant sub-populations.
  • Interpretation: Compare the MIC value to the appropriate interpretive breakpoints. As of early 2025, CLSI M100 does not list eravacycline breakpoints. Therefore, consult the current FDA Susceptibility Test Interpretive Criteria (STIC) or other applicable standards (e.g., EUCAST) for the most up-to-date breakpoints [4] [1].

Important Considerations for Researchers

  • Quality Control: Always include appropriate quality control strains (e.g., E. coli ATCC 25922) when performing susceptibility testing to ensure the accuracy and precision of the results [5].
  • Regulatory Status: The ETEST ERV is FDA-cleared and CE-marked for testing Enterobacteriaceae and Enterococcus faecalis/faecium. It is not cleared for Staphylococcus aureus, Streptococcus viridans group, or anaerobic organisms [1].
  • Regional Standards: Be aware of regional differences. In 2025, China officially published its own standardized testing specifications and breakpoints for eravacycline, which were developed by integrating international standards with local data [3] [7].
  • Breakpoint Implementation: CLSI, APHL, ASM, CAP, and the CDC have jointly developed a Breakpoint Implementation Toolkit (BIT) to assist labs in updating their MIC breakpoints, a process that is required for compliance with standards [8].

References

eravacycline biofilm inhibition assay Acinetobacter baumannii

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Summary of Eravacycline's Anti-Biofilm Activity

The table below summarizes key quantitative findings from recent studies on eravacycline's effects against A. baumannii biofilms.

Parameter Result Experimental Context
Biofilm Inhibition (at MIC) 84% inhibition alone [1] Against 100 clinical A. baumannii strains (95% of which formed biofilm) [1].
Biofilm Inhibition (Combination at MIC) 86% with colistin; 85% with meropenem [1] Eravacycline combined with other antibiotics [1].
Synergistic Combination 1xMIC Eravacycline + Meropenem; 4xMIC Eravacycline + Colistin [1] Against A. baumannii strains [1].
Bactericidal Activity 4xMIC Eravacycline + Meropenem [1] Showed bactericidal activity at 24 hours [1].
Mutant Prevention Concentration (MPC) Low MPC value [1] Suggests a low potential for selecting resistant mutants [1].
Strain Profile 98% MDR [1] Out of 100 clinical A. baumannii isolates [1].

Detailed Experimental Protocols

Here are standardized protocols for assessing the biofilm formation inhibition and eradication activity of eravacycline against A. baumannii.

Protocol 1: Biofilm Formation Inhibition Assay

This protocol tests the ability of eravacycline to prevent biofilm from forming [2].

  • Step 1: Bacterial Preparation

    • Grow A. baumannii isolates overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C [1].
    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, then dilute in a suitable broth like Tryptic Soy Broth (TSB) with 1% glucose to achieve a final concentration of ~1x10^7 CFU/mL in the assay well [1] [2].
  • Step 2: Assay Setup

    • Negative Control: Sterile broth only (no bacteria).
    • Positive Control: Bacterial suspension without antibiotic.
    • Test Wells: Bacterial suspension with eravacycline (e.g., at MIC, sub-MIC) alone or in combination with other antibiotics (e.g., meropenem, colistin).
    • Dispense 200 µL of each mixture into wells of a sterile 96-well flat-bottom microtiter plate. Include replicates for each condition [2].
  • Step 3: Biofilm Growth

    • Incubate the plate, covered and under appropriate atmospheric conditions, at 37°C for 24-48 hours without shaking [2].
  • Step 4: Biofilm Quantification (Crystal Violet Staining)

    • Remove Planktonic Cells: Carefully pour off the contents of the wells and gently rinse the biofilm twice with 200 µL of sterile water or phosphate-buffered saline (PBS) [2] [3].
    • Air Dry: Let the plate air-dry for 15-30 minutes [2].
    • Staining: Add 200-300 µL of a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature [1] [2].
    • Rinse: Pour off the stain and rinse the wells thoroughly with water to remove unbound dye [3].
    • Solubilize: Add 200 µL of a Modified Biofilm Dissolving Solution (e.g., 10% Sodium Dodecyl Sulfate (SDS) in 80% ethanol) to each well. Pipette up and down to dissolve the crystal violet bound to the biofilm [2].
    • Measure: Transfer 125-200 µL of the solubilized dye to a new flat-bottom plate. Measure the Optical Density (OD) at 570-600 nm using a plate reader [2].
Protocol 2: Biofilm Dispersal Assay

This protocol tests the ability of eravacycline to eradicate a pre-formed, mature biofilm [2].

  • Step 1: Biofilm Formation

    • Prepare and incubate the biofilm in a microtiter plate as described in Protocol 1, Steps 1-3, but without any antibiotics.
  • Step 2: Treatment Application

    • After incubation, gently remove the media from the wells containing the mature biofilm.
    • Add 200 µL of PBS containing the desired concentration of eravacycline (e.g., at MPC values) to the test wells. Use PBS-only as a negative control [2].
  • Step 3: Incubation and Assessment

    • Incubate the plates again at 37°C for 24 hours.
    • Quantify the remaining biofilm using the crystal violet staining method described in Protocol 1, Step 4.

The experimental workflow for these assays is summarized in the following diagram:

start Start Assay prep Prepare Bacterial Inoculum start->prep inhibit_setup Inhibition Assay Setup: Add Bacteria + Antibiotic prep->inhibit_setup  For Inhibition dispersal_setup Dispersal Assay Setup: Grow Biofilm First, Then Add Antibiotic prep->dispersal_setup  For Dispersal grow Incubate for Biofilm Formation inhibit_setup->grow stain Quantify Biofilm: Crystal Violet Staining grow->stain dispersal_setup->grow measure Measure OD with Plate Reader stain->measure analyze Analyze Data measure->analyze

Data Analysis
  • Percentage of Biofilm Inhibition can be calculated using the formula: % Inhibition = [1 - (OD_test - OD_neg) / (OD_pos - OD_neg)] × 100 [4] Where OD_test is the well with antibiotic, OD_pos is the positive control (bacteria, no antibiotic), and OD_neg is the negative control (sterile broth).

  • Synergy Assessment in combination studies can be analyzed using the Time-Kill Curve (TKC) method, where a ≥2-log₁₀ CFU/mL decrease in the combination compared to its most active constituent after 24 hours is considered synergistic [1].


Key Clinical and Mechanistic Insights

  • Clinical Relevance: A 2025 real-world study on lung transplant recipients with Carbapenem-Resistant A. baumannii (CRAB) infections reported a 28-day survival rate of 83.3% with eravacycline-based therapy, underscoring its potential in critical scenarios [5].
  • Mechanism of Action: Eravacycline is a fully synthetic fluorocycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It evades common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, which contributes to its activity against multidrug-resistant strains [1] [5].

The diagram below illustrates the primary mechanisms of action and resistance of A. baumannii that are relevant to this context.

era Eravacycline ribosome Binds to 30S Ribosomal Subunit era->ribosome Overcomes efflux Efflux Pumps era->efflux Less Affected By inhibit Inhibits Protein Synthesis ribosome->inhibit death Bacterial Cell Death inhibit->death ab A. baumannii Resistance Factors biofilm Biofilm Formation ab->biofilm ab->efflux enzymes Enzymatic Inactivation ab->enzymes


References

eravacycline mutant prevention concentration MPC determination

Author: Smolecule Technical Support Team. Date: February 2026

# Theoretical Basis of Mutant Prevention Concentration

The Mutant Prevention Concentration (MPC) is defined as the lowest antibiotic concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population (typically ≥10¹⁰ CFU). This pharmacodynamic parameter helps optimize dosing strategies to suppress resistance emergence. Unlike the minimum inhibitory concentration (MIC), which measures growth inhibition of wild-type strains, the MPC addresses the selective amplification of resistant mutants. The mutant selection window (MSW) hypothesis posits that antibiotic concentrations between the MIC and MPC favor mutant enrichment, while concentrations above MPC restrict their emergence [1] [2].

For eravacycline, a novel fluorocycline antibiotic, MPC determination is particularly valuable given its broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and MDR Acinetobacter baumannii. Studies indicate that eravacycline often exhibits lower MPC values than other tetracycline analogs (e.g., tigecycline), suggesting a higher barrier to resistance [1] [2].

# Experimental Protocols for MPC Determination

Protocol 1: Agar Dilution Method for MPC Determination

This protocol, adapted from recent studies, details the steps for determining eravacycline MPC using the agar dilution method [1] [2].

  • Step 1: Bacterial Inoculum Preparation

    • Grow the test strain (e.g., A. baumannii ATCC 19606 or clinical CRE isolates) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C with shaking for 18–24 hours.
    • Adjust the suspension to approximately 10¹⁰ CFU/mL by comparing with a 0.5 McFarland standard (∼1.5 × 10⁸ CFU/mL) and performing subsequent concentrated dilutions.
  • Step 2: Agar Plate Preparation

    • Prepare Tryptic Soy Agar (TSA) plates containing two-fold serial dilutions of eravacycline (e.g., 0.03–32 mg/L for S. maltophilia; 2–128 mg/L for A. baumannii).
    • Include antibiotic-free control plates.
  • Step 3: Inoculation and Incubation

    • Spot 100 µL of the 10¹⁰ CFU/mL bacterial suspension onto each antibiotic-containing plate and the control plate.
    • Incubate plates at 37°C for 48 hours.
  • Step 4: MPC Reading

    • The MPC is the lowest eravacycline concentration at which no bacterial growth is observed on the agar plate after the incubation period.
Protocol 2: Broth Microdilution for MIC Determination

The MIC is a prerequisite for interpreting MPC data. This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines [2] [3].

  • Step 1: Reagent Preparation

    • Prepare eravacycline stock solutions in sterile water at 5120 mg/L, aliquot, and store at -80°C (stable for 6 months). Exception: Meropenem requires daily preparation.
  • Step 2: Microtiter Plate Inoculation

    • Perform two-fold serial dilutions of eravacycline in CAMHB within 96-well microtiter plates to achieve desired concentration range (e.g., 0.03–32 mg/L).
    • Prepare bacterial inoculum to a density of 5 × 10⁵ CFU/mL in CAMHB and add to each well.
    • Include growth control (no antibiotic) and sterility control (no bacteria) wells.
  • Step 3: Incubation and Result Interpretation

    • Incubate plates at 37°C for 18–20 hours.
    • The MIC is defined as the lowest eravacycline concentration that completely inhibits visible bacterial growth.
Protocol 3: Time-Kill Curve (TKC) Assay for Synergistic Effects

This assay evaluates the bactericidal and synergistic effects of eravacycline alone and in combination [1] [2].

  • Step 1: Experimental Setup

    • Expose a high-density bacterial inoculum (∼5 × 10⁵ CFU/mL) to eravacycline at 1× and 4× MIC, both alone and in combination with a second antibiotic (e.g., colistin, meropenem).
  • Step 2: Sampling and Quantification

    • Remove aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
    • Perform serial dilutions and plate on TSA for colony counting after 24 hours of incubation.
  • Step 3: Data Analysis

    • Plot log₁₀ CFU/mL versus time.
    • Synergism is defined as a ≥2-log₁₀ CFU/mL reduction compared to the most active single agent.
    • Bactericidal activity is defined as a ≥3-log₁₀ CFU/mL reduction from the initial inoculum.

# Data Presentation and Analysis

Table 1: Eravacycline MPC and MIC Values Against MDR Pathogens
Bacterial Species (Resistance Profile) MIC₅₀ (mg/L) MIC₉₀ (mg/L) MPC (mg/L) MPC/MIC Ratio Reference
Acinetobacter baumannii (MDR) 0.25 1.0 4 16 [2]
Enterobacterales (OXA-48-producing CRE) 0.5 1.0 2 4 [1]
Stenotrophomonas maltophilia (LVFX-non-susceptible) 0.12 0.5 *ND - [3]
Klebsiella pneumoniae (Carbapenem-resistant) 0.25 1.0 4 16 [1]

*ND: Not specifically reported in the cited studies. LVFX: Levofloxacin.

Table 2: Synergistic Combinations of Eravacycline Against MDR Pathogens
Bacterial Species Combination Antibiotic Checkerboard FIC Index Synergy in TKC (Y/N) Bactericidal Activity (Y/N)
Acinetobacter baumannii (MDR) Meropenem (1×MIC) ≤0.5 (Synergistic) Y Y (at 4×MIC)
Acinetobacter baumannii (MDR) Colistin (4×MIC) ≤0.5 (Synergistic) Y N
Enterobacterales (OXA-48-producing) Meropenem ≤0.5 (Synergistic) Y *ND
Enterobacterales (OXA-48-producing) Colistin ≤0.5 (Synergistic) Y *ND
Enterobacterales (OXA-48-producing) Levofloxacin ≤0.5 (Synergistic) Y *ND

FIC: Fractional Inhibitory Concentration; TKC: Time-Kill Curve; *ND: Not detailed in the summarized results. All studied combinations of eravacycline with other antibiotics demonstrated synergistic effects without any observed antagonism [1] [2].

# Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for evaluating the resistance prevention potential of eravacycline, from initial susceptibility testing to final data analysis.

eravacycline_workflow cluster_1 Synergy Evaluation Methods start Start: Bacterial Strain Selection mic MIC Determination (Broth Microdilution) start->mic mpc MPC Determination (Agar Dilution, 10¹⁰ CFU) mic->mpc synergy Synergy Studies mpc->synergy synergy_checkerboard Checkerboard Assay (FIC Index) synergy->synergy_checkerboard synergy_tkc Time-Kill Curve Analysis (Bactericidal/Kinetic) synergy->synergy_tkc bioassay Biofilm Inhibition Assay (Crystal Violet Staining) synergy_checkerboard->bioassay synergy_tkc->bioassay analysis Data Analysis & Reporting bioassay->analysis

# Critical Parameters and Troubleshooting

  • Inoculum Density: The most critical parameter for MPC determination is achieving a high inoculum density (≥10¹⁰ CFU) to detect pre-existing resistant mutants. Inaccurate density results in underestimated MPC values.
  • Antibiotic Stability: Ensure eravacycline stock solutions are properly stored and used within their stability period. Use fresh preparations for meropenem.
  • Media Composition: Use standardized, cation-adjusted Mueller-Hinton media for both broth and agar tests to ensure consistent cation concentrations that impact tetracycline activity.
  • Synergy Interpretation: For the checkerboard assay, a Fractional Inhibitory Concentration (FIC) Index ≤0.5 indicates synergy; >0.5 to ≤4 indicates indifference; and >4 indicates antagonism.

# Research Applications and Implications

MPC data for eravacycline provides critical insights for:

  • Dosing Regimen Optimization: Informing strategies to maintain serum and tissue concentrations above the MPC to suppress resistance.
  • Combination Therapy Design: Rational selection of synergistic partner antibiotics (e.g., colistin, meropenem) for severe MDR infections.
  • Infection Control: Guiding empirical therapy in settings with high MDR prevalence, particularly for immunocompromised patients where timely, effective therapy is crucial [4].

Adherence to these standardized protocols will enable robust assessment of eravacycline's potential to combat multidrug-resistant Gram-negative pathogens while mitigating the development of resistance.

# References

  • J Antibiot (Tokyo). 2025 May;78(6):370-379. doi: 10.1038/s41429-025-00823-w. [1]
  • BMC Microbiol. 2025;25:167. doi: 10.1186/s12866-025-03914-8. [2]
  • Wu J, et al. Infect Drug Resist. 2023;16:6005-6015. doi: 10.2147/IDR.S423330. [3]
  • Antimicrob Agents Chemother. 2025 Aug 26;13(10):e00565-25. doi: 10.1128/spectrum.00565-25. [4]

References

Eravacycline Time-Kill Curve Analysis and Synergy Studies: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, represent a critical threat in healthcare settings worldwide. With limited therapeutic options available, combination therapy has emerged as a crucial strategy to combat these multidrug-resistant pathogens. Eravacycline, a novel fully synthetic fluorocycline antibiotic, demonstrates potent activity against carbapenem-resistant strains through its inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. Unlike earlier tetracyclines, eravacycline is minimally affected by acquired tetracycline efflux determinants and ribosome protection mechanisms, making it a promising candidate for resistant infections [1].

Time-kill curve analysis provides essential dynamic assessment of antibacterial activity over time, offering superior information compared to point estimates like MIC values. When evaluating combination therapies, this methodology enables researchers to identify synergistic interactions that can enhance bacterial killing, prevent resistance emergence, and potentially allow for lower dosing of toxic companion drugs. This document presents standardized protocols and current evidence for eravacycline time-kill curve analysis and synergy evaluation to support researchers and drug development professionals in optimizing therapeutic strategies against multidrug-resistant Gram-negative pathogens [2].

Eravacycline Synergy Profile

Quantitative Synergy Data Across Bacterial Pathogens

Table 1: Eravacycline combination synergy rates against carbapenem-resistant Gram-negative pathogens

Pathogen Combination Partner Synergy Rate Key Findings Citation
A. baumannii Meropenem 50-100% Eravacycline (1×MIC) with meropenem showed synergy; 4×MIC combination bactericidal at 24h [1] [3]
A. baumannii Colistin 30-86% 4×MIC eravacycline-colistin synergistic; inhibited biofilm formation by 86% [1] [3]
A. baumannii Ceftazidime 50-80% Most effective combination against A. baumannii in multiple studies [3] [4]
E. coli Polymyxin B 60% Most effective combination against carbapenem-resistant E. coli [4]
K. pneumoniae Polymyxin B >30% Notable synergistic activity observed [3]
A. baumannii Meropenem-vaborbactam + Ceftazidime 45.5% Three-drug combination showing promise [5]
Pharmacokinetic/Pharmacodynamic Targets

Table 2: Eravacycline PK/PD targets from in vitro and in vivo models

Parameter Target Magnitude Biological Effect Model System
fAUC/MIC 28 Net stasis Murine thigh infection model
fAUC/MIC 33 1-log kill Murine thigh infection model
MPC Low values reported Prevention of resistant mutant selection In vitro mutant prevention concentration
Biofilm Inhibition 84% at MIC Reduction in biofilm formation Crystal violet staining assay

Experimental Protocols

Time-Kill Curve Methodology
3.1.1 Bacterial Preparation and Standardization

Begin by inoculating test strains into appropriate broth medium (e.g., Tryptic Soy Broth) and incubating overnight at 37°C. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard, corresponding to approximately 1 × 10^8 CFU/mL. Dilute the suspension in fresh medium to achieve a final inoculum of 5 × 10^5 CFU/mL in the test system. For time-kill studies specifically, prepare mid-log phase cultures by incubating until reaching an OD600 of 0.25-0.3 [1] [6].

3.1.2 Antibiotic Preparation and Dosing

Prepare stock solutions of eravacycline dihydrochloride and combination antibiotics according to manufacturer recommendations. Aliquot and store at -80°C for up to six months, except for labile antibiotics like meropenem which should be prepared fresh on the day of use. Implement quality control using reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure MIC values fall within established ranges [1].

In time-kill experiments, test antibiotics at 1×, 2×, and 4× MIC values, both alone and in combination. Include growth controls (no antibiotic) and sterility controls (no inoculum) in each experiment [6].

3.1.3 Sampling and Bacterial Enumeration

Incubate test cultures at 37°C with shaking. Remove samples at predetermined timepoints: 0, 2, 4, 6, 8, and 24 hours. Perform serial dilutions in saline and plate on appropriate agar media. Incubate plates for 16-20 hours at 37°C before counting colonies. Express results as log10 CFU/mL [1] [6].

The following workflow diagram outlines the key steps in the time-kill curve methodology:

G Start Start Experiment Prep Bacterial Preparation Adjust to 0.5 McFarland (≈1×10⁸ CFU/mL) Start->Prep Dilute Dilute to Final Inoculum 5×10⁵ CFU/mL Prep->Dilute Antibiotic Antibiotic Preparation Test 1×, 2×, 4× MIC Single and Combination Dilute->Antibiotic Incubate Incubate at 37°C With Shaking Antibiotic->Incubate Sample Collect Samples at 0, 2, 4, 6, 8, 24h Incubate->Sample Enumeration Serial Dilution & Plating Sample->Enumeration Count Count Colonies After 16-20h Incubation Enumeration->Count Analyze Calculate log₁₀ CFU/mL Plot Time-Kill Curves Count->Analyze End Data Analysis Analyze->End

Synergy Testing Methods
3.2.1 Checkerboard Microdilution Assay

Prepare antibiotics in a two-dimensional matrix with serial dilutions of each drug alone and in combination. Use 96-well microtiter plates with a final inoculum of 5 × 10^5 CFU/mL in each well. Incubate plates at 37°C for 18-20 hours. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MICA combo/MICA alone) + (MICB combo/MICB alone). Interpret results as follows: FICI ≤0.5 = synergy; >0.5-4 = additive/indifferent; >4 = antagonism [3] [4].

3.2.2 Agar-Based Synergy Methods

For perpendicular E-test synergy testing, apply E-test strips containing different antibiotics perpendicular to each other over a lawn of the test organism on Mueller-Hinton agar. After incubation, calculate FICI based on the intersection of the elliptical zones of inhibition [5].

Biofilm Inhibition Assay

Evaluate biofilm formation using the microtiter plate assay with crystal violet staining. Grow bacterial isolates in Tryptic Soy Broth supplemented with 1% glucose. Adjust turbidity to 0.5 McFarland standard and dilute to approximately 1 × 10^7 CFU/200 μL. Add 200 μL aliquots to wells of a 96-well tissue culture plate. Include sterile TSB-glucose as negative control and known biofilm-forming strains as positive controls. After incubation, stain formed biofilms with 0.1% crystal violet for 15 minutes, wash, and elute bound dye with ethanol-acetone mixture (80:20). Measure absorbance at 570-600 nm. Test antibiotics at MIC and sub-MIC concentrations for biofilm inhibition studies [1].

Mutant Prevention Concentration (MPC) Determination

Prepare a high-density bacterial inoculum of approximately 10^10 CFU/mL from overnight cultures. Apply this inoculum to agar plates containing antibiotics at concentrations differing by two-fold dilutions. For eravacycline, test concentrations typically range from 2 to 128 mg/L. Incubate plates for 48 hours at 37°C. Record the MPC as the lowest antibiotic concentration that prevents any colony growth [1].

Data Analysis and Interpretation

Time-Kill Curve Analysis

In time-kill studies, bactericidal activity is defined as a ≥3-log10 CFU/mL reduction in bacterial count at 24 hours compared to the initial inoculum. Bacteriostatic activity is defined as maintenance of the initial inoculum with <3-log10 reduction. Synergy is demonstrated when the combination reduces bacterial counts by ≥2-log10 CFU/mL compared to the most active single agent. Antagonism occurs when the combination results in ≥2-log10 CFU/mL increase compared to the most active single agent [1] [6].

Semimechanistic Pharmacodynamic Modeling

Advanced modeling approaches can characterize the time-course of antibacterial effects and resistance emergence. The semimechanistic model incorporates key parameters including:

  • Bacterial growth rate (K~g~) and death rate (K~d~)
  • Maximal drug effect (E~max~) and Hill coefficient (SIGM)
  • Adaptive resistance components (AR~α~ and AR~β~)

This model describes bacterial density changes over time using a system of differential equations that account for drug effects on bacterial growth and development of resistance [2].

The following diagram illustrates the components and relationships in the semimechanistic pharmacodynamic model:

G PK Pharmacokinetics Drug Concentration (C) Adaptation Adaptive Resistance (AR) 1 + ARβ · (1 - e^(-ARα·C·t)) PK->Adaptation Effect Inhibitory Effect (Inh) Emax · C^SIGM / (ZEC₅₀ + C^SIGM) PK->Effect PD Pharmacodynamics Growth Bacterial Growth Kg · N · Sat · (1 - Inh) Death Bacterial Death Kd · N Bacterial Bacterial Density (N) dN/dt = Growth - Death Growth->Bacterial Death->Bacterial Susceptibility Dynamic Susceptibility (ZEC₅₀) EC₅₀ · AR Susceptibility->Effect Adaptation->Susceptibility Effect->Growth Output Model Output log₁₀ CFU/mL vs. Time

Conclusion

Eravacycline demonstrates promising synergistic potential when combined with other antimicrobial agents against carbapenem-resistant Gram-negative pathogens. The time-kill curve methodology and synergy testing protocols outlined herein provide standardized approaches for evaluating these combinations in preclinical research. The consistent demonstration of synergy between eravacycline and β-lactams or polymyxins across multiple studies suggests that combination regimens may offer clinical advantages for treating infections caused by multidrug-resistant A. baumannii, E. coli, and K. pneumoniae.

Further research is needed to translate these in vitro findings to clinical practice, particularly through optimized dosing strategies that achieve the PK/PD targets associated with efficacy. The integration of semimechanistic modeling approaches with robust time-kill data provides a powerful framework for rational dose selection and optimization of eravacycline-containing combination regimens against increasingly resistant pathogens.

References

eravacycline combination therapy with colistin meropenem

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline Combination Therapy: Application Notes

Eravacycline is a novel fluorocycline antibiotic with potent activity against multidrug-resistant (MDR) Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB) [1] [2]. Its structure, featuring a fluorine atom at C-7 and a pyrrolidinoacetamido group at C-9, confers stability against common tetracycline resistance mechanisms [2]. Given the dire treatment landscape for CRAB infections, combination therapy has become a cornerstone of management. Recent evidence suggests that eravacycline exhibits synergistic and bactericidal activity when combined with other agents, providing a viable therapeutic option for otherwise untreatable infections [2].

Quantitative Summary of In Vitro Activity

The tables below summarize key pharmacodynamic and efficacy data for eravacycline against MDR A. baumannii.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Eravacycline and Comparators

Antibiotic MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Data Source (Isolates)
Eravacycline 0.125 0.5 25 CRAB isolates [3]
Tigecycline Susceptible (All isolates) 25 CRAB isolates [3]
Colistin 1 2 25 CRAB isolates [3]
Meropenem 32 256 25 CRAB isolates [3]

Table 2: Key Efficacy Findings from Combination Studies

Combination Key Findings Experimental Model Reference
Eravacycline + Colistin Synergy at 4xMIC of colistin; Bactericidal & synergistic against 5/6 Achromobacter spp. strains. Time-kill curve (50 CF patient isolates) [4]
Eravacycline + Meropenem Synergistic with 1xMIC Eravacycline; Bactericidal at 4xMIC Eravacycline at 24h. Time-kill curve (100 MDR A. baumannii) [2]
Eravacycline + Meropenem-Vaborbactam + Ceftazidime Synergy in 45.5% of XDR-CRAB isolates; Additivity/indifference in 54.5%. Perpendicular E-test (XDR-CRAB isolates) [3]
Eravacycline (on Biofilm) Inhibited biofilm formation by 84% at MIC; 86% when combined with Colistin; 85% when combined with Meropenem. Microtiter plate assay (100 MDR A. baumannii) [2]
Detailed Experimental Protocols

Here are standardized protocols for key experiments evaluating eravacycline combinations.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This is the standard method for determining the MIC of eravacycline and other antibiotics [2].

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile 96-well microtiter plates, eravacycline dihydrochloride, colistin sulfate, meropenem trihydrate, log-phase bacterial suspension.
  • Procedure:
    • Prepare a stock solution of eravacycline at 5120 mg/L in sterile water. Prepare serial two-fold dilutions in CAMHB to achieve a final volume of 100 µL per well with concentrations ranging from 256 to 0.125 mg/L.
    • Adjust the bacterial inoculum to a 0.5 McFarland standard, then dilute in CAMHB to achieve a final concentration of 5 × 10⁵ CFU/mL in each well.
    • Incubate the sealed microtiter plate at 35±2°C for 18-20 hours.
    • The MIC is defined as the lowest antibiotic concentration that completely inhibits visible growth.

Protocol 2: Time-Kill Curve Assay for Synergy Evaluation This method evaluates the bactericidal activity and synergy of antibiotic combinations over time [4] [2].

  • Materials: CAMHB, eravacycline, combination antibiotic(s), sterile tubes, shaking incubator.
  • Procedure:
    • Prepare test solutions in tubes containing CAMHB: eravacycline alone, combination antibiotic alone, and the combination of both. Common tested concentrations include 1xMIC and 4xMIC of each antibiotic.
    • Inoculate each tube with a log-phase bacterial suspension to a final density of ~5 × 10⁵ CFU/mL.
    • Incubate the tubes in a shaking incubator at 35±2°C.
    • Sample each tube at predetermined time points (e.g., 0, 4, 8, and 24 hours). Perform serial dilutions and plate on agar to determine viable counts (CFU/mL).
    • Synergy is traditionally defined as a ≥2-log₁₀ (100-fold) decrease in CFU/mL by the combination compared to the most active single agent. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in the original inoculum.

The following workflow diagram illustrates the key steps of the Time-Kill Curve Assay.

G Start Prepare Inoculum (5×10⁵ CFU/mL) A Prepare Antibiotic Solutions (1xMIC & 4xMIC) Start->A B Set Up Test Tubes: - Control - ERAVA alone - COMBO alone - ERAVA + COMBO A->B C Incubate at 35°C with Shaking B->C D Sample at T=0, 4, 8, 24h C->D E Serial Dilution & Viable Count (CFU/mL) D->E F Plot Log₁₀ CFU/mL vs. Time E->F End Analyze for Synergy & Bactericidal Activity F->End

Diagram 1: Experimental workflow for the Time-Kill Curve Assay to evaluate antibiotic synergy.

Protocol 3: Biofilm Inhibition Assay This protocol assesses the effect of antibiotics on biofilm formation [2].

  • Materials: Tryptic Soy Broth (TSB) with 1% glucose, sterile 96-well flat-bottom polystyrene plates, crystal violet solution, acetic acid.
  • Procedure:
    • Prepare a bacterial suspension in TSB-glucose to ~1 × 10⁷ CFU/well. Add 200 µL to wells containing sub-MIC levels of antibiotics.
    • Incubate the plate statically at 37°C for 24 hours.
    • Gently aspirate the medium and wash the wells with phosphate-buffered saline to remove non-adherent cells.
    • Fix the biofilm with methanol and stain with 0.1% crystal violet for 15 minutes.
    • Dissolve the bound dye with 33% glacial acetic acid.
    • Measure the optical density at 570 nm. Percent inhibition is calculated relative to the untreated control.

Research Implications & Practical Guidance

  • Strain-Specific Considerations: The potent synergy of eravacycline with colistin has been noted even against some colistin-resistant strains, highlighting its potential to resensitize pathogens [4].
  • Clinical Correlation: Real-world evidence from respiratory departments shows eravacycline has 87.6% clinical efficacy and an 85.8% microbiological eradication rate in complex cases, primarily involving MDR A. baumannii and K. pneumoniae [5].
  • Antagonism: A critical finding across multiple studies is that no antagonistic effects were reported for the combinations of eravacycline with colistin, meropenem, or ceftazidime [4] [3] [2]. This safety profile is advantageous when designing empirical combination regimens.

Conclusion

The compiled data and protocols provide a strong foundation for advancing research on eravacycline combination therapies. The consistent in vitro synergy and bactericidal activity, particularly with colistin and meropenem against MDR A. baumannii, warrant further investigation in preclinical and clinical settings to address the growing threat of pan-resistant bacterial infections.

References

eravacycline intravenous preparation reconstitution 0.9% sodium chloride

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline IV Preparation Protocol

The following protocol details the aseptic preparation of eravacycline for intravenous infusion, based on the manufacturer's prescribing information and compatibility studies [1] [2] [3].

Step 1: Calculate Dose and Vials Required

  • The standard dose for adults is 1 mg/kg of actual body weight administered every 12 hours [1] [4].
  • Each single-dose vial contains 50 mg of eravacycline after reconstitution [1] [2].
  • Calculate the total dose and determine the number of vials needed. For example, a 70 kg patient requires 70 mg per dose, necessitating two 50 mg vials [2].

Step 2: Reconstitute with Sterile Water for Injection

  • Reconstitute each vial with 5 mL of Sterile Water for Injection, USP [1] [2].
  • Gently swirl the vial until the powder is completely dissolved. Avoid shaking to prevent foaming [1] [2].
  • The resulting solution will be a clear, pale yellow to orange liquid with a concentration of 10 mg/mL [2]. Do not use if particulate matter is present or if the solution is cloudy [1].

Step 3: Dilute in 0.9% Sodium Chloride

  • Withdraw the required volume from the reconstituted vial(s). For a 70 mg dose, withdraw 7 mL from the two reconstituted vials [2].
  • Further dilute this volume in a 0.9% Sodium Chloride Injection, USP infusion bag [1].
  • The target final concentration for infusion is 0.3 mg/mL, acceptable within a range of 0.2 to 0.6 mg/mL [2].

Step 4: Storage of Diluted Solution

  • If stored at room temperature (not exceeding 25°C/77°F), the diluted solution must be infused within the time specified by the manufacturer (6 to 12 hours based on different sources) [1] [2].
  • If refrigerated at 2°C to 8°C (36°F to 46°F), the solution is stable for 8 days to 24 hours based on different sources [1] [2].
  • Do not freeze the reconstituted or diluted solutions [1].

The workflow below summarizes the preparation process.

G Start Start Preparation Calculate Calculate Dose (1 mg/kg) Start->Calculate Reconstitute Reconstitute Each Vial with 5 mL Sterile Water for Injection Calculate->Reconstitute Inspect Inspect Solution: Clear, pale yellow to orange Reconstitute->Inspect Inspect->Reconstitute Fail/Reject Dilute Dilute in 0.9% Sodium Chloride (Target: 0.3 mg/mL) Inspect->Dilute Pass Store Store Diluted Solution Dilute->Store Administer Administer IV over 60 min Store->Administer

Y-Site Administration Compatibility

Eravacycline is often administered to patients receiving multiple IV drugs, making Y-site compatibility critical. A 2019 study assessed physical compatibility of eravacycline (0.6 mg/mL in 0.9% sodium chloride) with 51 other IV drugs during simulated Y-site administration [3]. The results are summarized below.

Table 1: Physical Compatibility of Eravacycline during Simulated Y-Site Administration [3]

Compatible Drugs (Partial List) Incompatible Drugs
Acetaminophen Albumin
Aminophylline Amiodarone hydrochloride
Aztreonam Ceftaroline fosamil
Calcium gluconate Colistimethate sodium
Caspofungin Furosemide
Cefepime Meropenem
Ceftazidime Meropenem/vaborbactam
Ceftriaxone Micafungin sodium
Ciprofloxacin Propofol
Dexamethasone Sodium bicarbonate
Famotidine
Gentamicin
Levofloxacin
Metronidazole
Vancomycin

Experimental Methodology of Compatibility Study [3]:

  • Procedure: Simulated Y-site administration was performed by mixing 5 mL of eravacycline solution (0.6 mg/mL in 0.9% sodium chloride) with an equal volume (5 mL) of the secondary drug.
  • Drug Concentrations: Secondary medications were assessed at the upper range of concentrations considered standard for intravenous infusion.
  • Analysis Methods:
    • Visual Inspection: Mixtures were inspected against a light and dark background for clarity, color change, gas formation, or precipitate.
    • Turbidity Measurement: Measured immediately upon mixture and at 30, 60, and 120 minutes thereafter.
    • pH Measurement: pH was measured at 60 minutes and compared to the baseline value of the secondary medication.
  • Compatibility Criteria: A mixture was defined as incompatible if it failed any of the following: visual inspection, turbidity measurement, or if a pH change of ±0.5 units occurred.

Stability and Dosage Specifications

Table 2: Eravacycline Solution Stability and Storage [1] [2]

Solution State Storage Condition Stability Duration
Reconstituted Solution (in vial) Room Temperature (≤ 25°C / 77°F) Must be diluted within 1 hour
Diluted Solution (in infusion bag) Room Temperature (≤ 25°C / 77°F) 12 hours [1] (or 6 hours [2])
Diluted Solution (in infusion bag) Refrigerated (2°C to 8°C / 36°F to 46°F) 8 days [1] (or 24 hours [2])

Table 3: Recommended Dosage in Specific Populations [1] [4]

Patient Population Recommended Dosage Regimen
Standard Dosing (Adults with cIAI) 1 mg/kg every 12 hours for 4-14 days
Renal Impairment (Any degree) No dosage adjustment necessary
Hepatic Impairment (Child-Pugh A & B) No dosage adjustment necessary
Hepatic Impairment (Child-Pugh C) Day 1: 1 mg/kg q12h; Day 2 onward: 1 mg/kg q24h (total 4-14 days)
Concomitant Strong CYP3A Inducers (e.g., carbamazepine, rifampin) Increase dose to 1.5 mg/kg every 12 hours for 4-14 days

Key Experimental Considerations

For researchers aiming to conduct further stability or compatibility studies, consider these parameters:

  • Infusion Line Flushing: If the same IV line is used for sequential infusion of several drugs, the line should be flushed before and after the infusion of eravacycline with 0.9% Sodium Chloride Injection, USP [1].
  • Analytical Techniques: The referenced compatibility study used a combination of visual inspection, turbidity measurement, and pH monitoring. For a more rigorous analysis, high-performance liquid chromatography (HPLC) could be employed to assess chemical stability alongside physical compatibility [3].

References

eravacycline dosing regimen 1mg/kg every 12 hours

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline Dosing and Pharmacokinetics

The table below summarizes the standard dosing regimen and key pharmacokinetic (PK) characteristics of eravacycline.

Parameter Details
Standard Indication Complicated Intra-Abdominal Infections (cIAI) in adults (≥18 years) [1]
Recommended Dosage 1 mg/kg actual body weight every 12 hours via IV infusion [1]
Infusion Duration Approximately 60 minutes [1]
Treatment Duration 4 to 14 days, guided by infection severity and clinical response [1]
Renal Impairment No dosage adjustment necessary [1]
Hepatic Impairment No dosage adjustment for mild or moderate impairment. Systemic exposure (AUC) increases about 2-fold in severe impairment, but no dose adjustment is recommended [2]

Experimental Protocol: Quantifying Eravacycline in Epithelial Lining Fluid

This protocol details a validated LC-MS/MS method for determining eravacycline concentration in bronchoalveolar lavage fluid (BALF), critical for pulmonary pharmacokinetic studies in HAP/VAP [3].

  • Objective: To quantify eravacycline in human BALF and calculate its concentration in epithelial lining fluid (ELF) to assess pulmonary penetration [3].
  • Materials & Reagents:
    • Reference Standards: Eravacycline and internal standard [²H₈]-eravacycline [3].
    • Equipment: LC-MS/MS system with triple quadrupole mass spectrometer and UPLC system [3].
    • Chromatography Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) [3].
  • Sample Preparation & Analysis:
    • BALF Processing: BALF samples are centrifuged. The supernatant is used for analysis, with urea as a volume normalizer to calculate ELF concentrations [3].
    • LC Conditions: Mobile phase A is 0.3% formic acid in acetonitrile; mobile phase B is 0.3% formic acid in water. Gradient elution at 0.4 mL/min over 3.5 minutes [3].
    • MS/MS Detection: Electrospray ionization in positive mode. Monitor transitions: m/z 559.2 → 542.2 for eravacycline and m/z 567.4 → 550.2 for the internal standard [3].
  • Method Validation: The method demonstrated linearity (1–200 ng/mL), with precision and accuracy within acceptable limits (<10% for precision, 98.0–102.4% for accuracy) [3].
  • Clinical Application: In a study of four HAP/VAP patients, the measured ELF-to-plasma concentration ratios were 4.29, 17.40, 5.22, and 4.70, indicating efficient pulmonary distribution [3].

Efficacy and Safety Profile

Eravacycline has demonstrated clinical efficacy and a defined safety profile across multiple studies.

Study Focus Key Findings
cIAI Clinical Trials Non-inferior to meropenem/ertapenem. In pooled micro-ITT population, high cure rates against Gram-negative (e.g., E. coli: 87%) and Gram-positive (e.g., S. aureus: 100%) pathogens [4].
Real-World cIAI Efficacy 91.1% overall efficacy rate after 3 days of treatment; 90.1% at end of treatment per a Comprehensive Evaluation Project in China [5].
CRAB Pneumonia (ICU) Non-inferior efficacy to tigecycline. 30-day mortality: 15.2% (Eravacycline) vs. 25.0% (Tigecycline). Prompt initiation and ID consultation crucial [6].
Safety & Tolerability Most common adverse reactions: infusion site reactions (7.7%), nausea (6.5%), vomiting (3.7%). Low rate of discontinuation due to AEs (2.8%) [1] [4].

Important Safety Information

  • Contraindications: Patients with known hypersensitivity to eravacycline or other tetracycline-class antibacterial drugs [1].
  • Tooth Development Effects: Not recommended during pregnancy (last half), infancy, and childhood up to age 8 years due to risk of permanent tooth discoloration and enamel hypoplasia [1].
  • Bone Growth: Reversible inhibition of bone growth may occur if used during the second and third trimester of pregnancy, infancy, and childhood [1].
  • C. difficile Diarrhea: Reported with nearly all antibacterial agents and can range from mild diarrhea to fatal colitis [1].

Experimental Workflow and Clinical Decision Pathway

The following diagrams outline the experimental workflow for bioanalysis and a simplified clinical decision pathway for eravacycline use.

A Collect BALF Sample B Centrifuge Sample A->B G Data Analysis & Quantification B->G Supernatant C Prepare Calibrators & QCs D Inject into LC-MS/MS C->D E Chromatographic Separation D->E F MS/MS Detection (MRM) E->F F->G H Calculate ELF Concentration (via Urea Normalization) G->H

Diagram 1: Bioanalytical Workflow for Eravacycline in BALF [3]

Start Patient with Suspected or Confirmed Infection A Infection Type cIAI? Start->A D Consider Eravacycline (1 mg/kg q12h IV) A->D Yes E Assess for HAP/VAP or other off-label use A->E No B Culture & Susceptibility Data Available? C Pathogen in Approved Indication List? B->C Yes G Confirm No Tetracycline Hypersensitivity B->G No (Empiric) C->G Yes D->B F Evaluate MDR Pathogen Risk (e.g., CRAB, CRE) E->F F->D High Risk/MDR H Initiate Eravacycline Therapy Monitor Efficacy & AEs G->H

Diagram 2: Clinical Decision Pathway for Eravacycline Use [1] [6] [4]

Conclusion

Eravacycline is a well-defined therapeutic option for cIAI with a convenient, weight-based dosing regimen that requires no adjustment for renal impairment. Its application is expanding into treating severe respiratory infections like HAP/VAP, supported by robust bioanalytical methods for pharmacokinetic studies and promising real-world efficacy data against multidrug-resistant pathogens.

References

eravacycline hepatic impairment dose adjustment Child Pugh C

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline Dosing Protocol for Hepatic Impairment

Patient Population Recommended Dosage Regimen Treatment Duration
Normal Hepatic Function or Mild to Moderate Impairment (Child-Pugh A & B) 1 mg/kg every 12 hours 4 to 14 days [1] [2] [3]

| Severe Hepatic Impairment (Child-Pugh C) | Day 1: 1 mg/kg every 12 hours Starting on Day 2: 1 mg/kg every 24 hours | 4 to 14 days [1] [3] | | With Strong CYP3A Inducers | 1.5 mg/kg every 12 hours | 4 to 14 days [1] [3] |

Experimental & Administration Protocols

Clinical Pharmacology and Rationale
  • Mechanism of Action: Eravacycline is a fully synthetic fluorocycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [4].
  • Pharmacokinetic Basis for Adjustment: The dose adjustment in Child-Pugh C patients is based on pharmacokinetic modeling and simulations that predicted increased eravacycline exposure in this population. The reduced frequency maintains exposure levels comparable to patients with normal hepatic function [3].
Reconstitution & Administration Methodology
  • Reconstitution: Aseptically reconstitute each 50 mg or 100 mg vial with 5 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection, USP. Gently swirl to dissolve. This yields a concentration of 10 mg/mL [1] [2] [3].
  • Dilution: Further dilute the reconstituted solution in a 0.9% Sodium Chloride Injection, USP infusion bag. The volume should be appropriate for intravenous administration [1].
  • Administration: Administer the diluted solution via IV infusion over 60 minutes through a dedicated line or a Y-site. If using a shared line, flush it with 0.9% Sodium Chloride Injection before and after eravacycline infusion [1] [2].
  • Stability & Storage:
    • Reconstituted Solution: Must be diluted in an infusion bag within 1 hour of reconstitution when stored at room temperature [1] [2].
    • Diluted Solution: Infuse within 24 hours at room temperature or within 8 days if refrigerated at 2°C to 8°C (36°F to 46°F). Do not freeze [2].

Eravacycline Clinical Use and Safety

Indications and Spectrum of Activity
  • Approved Indication: Eravacycline is indicated for the treatment of complicated intra-abdominal infections (cIAI) in adults (≥18 years) [2] [4] [3].
  • Spectrum of Activity: It exhibits broad-spectrum in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Enterococcus faecalis, Enterococcus faecium (including vancomycin-resistant strains), Staphylococcus aureus (including MRSA), and various Bacteroides species [4].
  • Limitation of Use: It is not indicated for the treatment of complicated urinary tract infections (cUTI) [2] [3].
Important Safety Information
  • Contraindications: Hypersensitivity to eravacycline, other tetracycline-class antibacterial drugs, or any excipient [2] [3].
  • Warnings and Precautions:
    • Tooth Discoloration and Hypoplasia: Avoid use during the last half of pregnancy, infancy, and childhood up to age 8 years as it may cause permanent tooth discoloration [2] [3].
    • Inhibition of Bone Growth: Use during the second and third trimester of pregnancy, infancy, and childhood up to age 8 years may cause reversible bone growth inhibition [2] [3].
    • Clostridioides difficile-Associated Diarrhea (CDAD): Evaluate if diarrhea occurs during or after administration [2].
    • Hypersensitivity Reactions: Life-threatening anaphylactic reactions have been reported with tetracycline-class drugs [3].

Dose Adjustment Decision Pathway

The following diagram outlines the key decision points for determining the appropriate eravacycline dosage.

Conclusion

The dose of eravacycline must be modified for patients with severe hepatic impairment (Child-Pugh Class C) to prevent drug accumulation. The established regimen of 1 mg/kg every 12 hours on Day 1, followed by 1 mg/kg every 24 hours starting on Day 2, is critical for safe use in this population. Adherence to proper reconstitution, dilution, and administration protocols is essential for stability and efficacy.

References

eravacycline strong CYP3A inducer concomitant use 1.5mg/kg

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Pharmacology and Significance of the Interaction

  • Mechanism of Interaction: Eravacycline is metabolized primarily by the CYP3A4 isoform [1] [2]. Concomitant administration with strong CYP3A inducers accelerates its metabolism, reducing systemic exposure.
  • Clinical Impact: This interaction can compromise the efficacy of eravacycline. A dedicated drug-drug interaction study found that co-administration with the strong inducer rifampin resulted in a reduction of eravacycline's total exposure (AUC) by approximately 25% to 35% and an increase in its clearance (CL) by approximately 50% [3].

Dosing Recommendations and Clinical Management

To ensure therapeutic efficacy in patients requiring concomitant therapy, the following dosage adjustment is recommended:

Parameter Standard Dosing (without strong CYP3A inducer) Adjusted Dosing (with strong CYP3A inducer)
Dosage Regimen 1 mg/kg every 12 hours [4] [5] [6] 1.5 mg/kg every 12 hours [3] [6] [2]
Infusion Duration Approximately 60 minutes [4] [5] Approximately 60 minutes
Treatment Duration 4 to 14 days [4] [5] 4 to 14 days
  • Key Considerations:
    • This adjustment applies to the entire treatment course when co-administered with a strong CYP3A inducer [2].
    • No dosage adjustment is warranted for concomitant use of weak or moderate CYP3A inducers [6] [2].
    • No dosage adjustment is required for patients with renal impairment. However, a modified regimen is necessary for patients with severe hepatic impairment (Child-Pugh C), which is independent of CYP3A induction status [5] [6] [2].

Experimental Protocol for DDI Studies

This protocol outlines a clinical study design to investigate the effects of a strong CYP3A inducer on the pharmacokinetics of intravenous eravacycline.

Study Design and Population
  • Design: An open-label, fixed-sequence, two-period study in healthy adult subjects [3].
    • Period 1: Administer a single dose of IV eravacycline (e.g., 1 mg/kg) to establish baseline pharmacokinetic (PK) parameters.
    • Period 2: After a washout, administer the strong CYP3A inducer (e.g., rifampin 600 mg once daily) for a sufficient duration to achieve full induction (e.g., 7-14 days). On the last day of inducer dosing, administer a single dose of IV eravacycline (1.5 mg/kg) concomitantly.
  • Subjects: Healthy volunteers aged 18-55 years. Exclude individuals with hypersensitivity to tetracyclines, significant medical conditions, or use of other concomitant medications.
Drug Administration and Pharmacokinetic Sampling
  • Eravacycline Dosing: Administer as an IV infusion over 60 minutes [4] [5].
  • Pharmacokinetic Blood Sampling: Collect serial blood samples pre-dose and at multiple timepoints post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48 hours) in both periods to characterize the plasma concentration-time profile.
Bioanalytical and Statistical Analysis
  • Bioanalysis: Quantify eravacycline concentrations in plasma using a validated method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
  • Pharmacokinetic Analysis: Use non-compartmental methods to calculate key PK parameters for both dosing periods, including:
    • AUC0-t (Area under the concentration-time curve from time zero to the last measurable timepoint)
    • AUC0-∞ (Area under the curve extrapolated to infinity)
    • Cmax (Maximum observed plasma concentration)
    • CL (Total body clearance)
    • (Terminal elimination half-life)
  • Statistical Comparison: The primary comparison is the geometric mean ratio (GMR) of eravacycline AUC and Cmax with and without the inducer. A 90% confidence interval for the GMR that falls outside the no-effect boundary (e.g., 80-125%) indicates a significant interaction [3].

The following diagram illustrates the metabolic interaction and the corresponding clinical response outlined in the protocol:

G StrongInducer Strong CYP3A Inducer (e.g., Rifampin) CYP3A4 Increased CYP3A4 Enzyme Activity StrongInducer->CYP3A4 EravacyclineMetabolism Accelerated Eravacycline Metabolism & Clearance CYP3A4->EravacyclineMetabolism ClinicalEffect Clinical Consequence: ↓ Eravacycline Exposure (AUC) Potential for Treatment Failure EravacyclineMetabolism->ClinicalEffect ClinicalAction Clinical Action: Increase Eravacycline Dose to 1.5 mg/kg q12h ClinicalEffect->ClinicalAction

Eravacycline Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for eravacycline, which are essential for understanding its disposition and the impact of the interaction.

Pharmacokinetic Parameter Value (Mean) Notes / Impact of Strong CYP3A Inducer
Volume of Distribution (Vss) 217 L [3] / 321 L [1] Suggests extensive tissue distribution beyond plasma.
Plasma Protein Binding 79% - 90% (concentration-dependent) [1] --
Primary Metabolic Pathway CYP3A4- and FMO-mediated oxidation [1] Pathway induced by strong inducers.
Route of Elimination Feces (~47%), Urine (~34%) [1] Primarily eliminated as parent drug and metabolites.
Elimination Half-Life (t½) 20 hours [1] --
Clearance (CL) 17.82 L/min [1] Increased by ~50% with strong inducers [3].
Bioavailability (IV) 100% (by definition) --

Conclusions and Key Takeaways

  • Proactive Management is Crucial: The interaction between eravacycline and strong CYP3A inducers is predictable and clinically significant. To maintain effective drug exposure, the dose must be increased to 1.5 mg/kg every 12 hours during concomitant use.
  • No Therapeutic Drug Monitoring: Unlike some antibiotics, eravacycline does not require therapeutic drug monitoring, making adherence to these dosing rules even more critical for ensuring efficacy [4].
  • Research Context: The recommended experimental protocol provides a framework for evaluating the interaction potential of eravacycline with new chemical entities or in special populations.

References

Comprehensive Application Notes and Protocols: Evaluating In Vitro Antibacterial Activity of Eravacycline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eravacycline and Its Antibacterial Spectrum

Eravacycline is a novel, fully synthetic fluorocycline antibiotic that belongs to the tetracycline class but features unique structural modifications including a fluorine atom at the C-7 position and a pyrrolidinoacetamo group at the C-9 position. These modifications enhance its binding affinity to the bacterial ribosome and enable it to overcome common tetracycline-specific acquired resistance mechanisms, including those mediated by efflux pumps and ribosomal protection proteins. [1] [2] Eravacycline exhibits potent broad-spectrum activity against a wide range of clinically relevant Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant (MDR) pathogens. It has demonstrated particular utility against carbapenem-resistant Enterobacteriaes (CRE), extended-spectrum β-lactamase (ESBL) producers, methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant enterococci (VRE), and multidrug-resistant *Acinetobacter baumannii*. [1] [2] [3]

Table 1: In Vitro Activity of Eravacycline Against Bacterial Pathogens

Bacterial Pathogen MIC₉₀ Range (mg/L) Comparative Activity Against Tigecycline
Staphylococcus aureus (MRSA) 0.06–0.12 2–4 fold more potent
Enterococcus faecalis (VRE) 0.06–0.12 2 fold more potent
Enterococcus faecium (VRE) 0.06 2–4 fold more potent
Escherichia coli (ESBL) 0.25–0.5 2 fold more potent
Klebsiella pneumoniae (CRE) 0.5–2 2 fold more potent
Acinetobacter baumannii (MDR) 0.25–2 2 fold more potent
Clostridioides difficile ≤0.0078–0.016 Significantly more potent
Bacteroides fragilis 0.12–0.25 2 fold more potent

[4] [5] [1]

Broth Microdilution Method for MIC Determination

Principle and Scope

The broth microdilution method is the reference standard for determining the minimum inhibitory concentration (MIC) of eravacycline against bacterial isolates. This protocol describes the standardized procedure for testing aerobic and facultative anaerobic bacteria, providing quantitative results that are essential for antimicrobial susceptibility testing in both clinical and research settings. [4] [5] [2]

Materials and Reagents
  • Cation-adjusted Mueller-Hinton broth (CAMHB) for most aerobic bacteria; supplemented brain heart infusion (BHI) broth for fastidious organisms like C. difficile [4]
  • Eravacycline reference standard (commercially available from manufacturers such as Tetraphase Pharmaceuticals) [4]
  • Sterile 96-well U-bottom microtiter plates
  • Quality control strains: Escherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853 [5]
  • Anaerobic chamber or system for testing anaerobic bacteria [4]
Preparation of Antibiotic Working Solutions
  • Prepare a stock solution of eravacycline at 5120 mg/L in sterile water or according to manufacturer's instructions. [6]
  • Perform two-fold serial dilutions in appropriate solvent to create working solutions that will yield final test concentrations typically ranging from 0.015 to 16 mg/L. [5]
  • Prepare supplemented broth media as needed for specific microorganisms (e.g., with vitamin K and haemin for C. difficile). [4]
Inoculum Preparation and Inoculation
  • Prepare bacterial suspensions from overnight cultures grown on appropriate agar media.
  • Adjust turbidity to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL) using a photometric device. [2]
  • Further dilute the suspension in broth to achieve final inoculum density of 5 × 10⁵ CFU/mL in each well. [6]
  • Dispense 100 μL of the diluted inoculum into each well of the microdilution plate containing pre-diluted antibiotic solutions. [4]
Incubation and Reading Results
  • Incubate plates at 35±2°C for 16-20 hours (aerobic bacteria) or 24-48 hours (anaerobic bacteria) under appropriate atmospheric conditions. [4] [2]
  • Read MIC endpoints as the lowest antibiotic concentration that completely inhibits visible growth. [5]
  • For fastidious anaerobes like C. difficile, incubation in an anaerobic environment is essential using systems with oxyrase or anaerobic chambers. [4]

Time-Kill Kinetics Assay Protocol

Principle

Time-kill kinetics assays evaluate the rate and extent of bactericidal activity of eravacycline over time, providing information on whether the antibiotic exhibits concentration-dependent or time-dependent killing and determining if it has bactericidal or bacteriostatic activity against specific pathogens. [4] [2]

Methodology
  • Prepare initial bacterial inoculum of approximately 1 × 10⁶ CFU/mL in appropriate broth medium. [4]
  • Expose to eravacycline at concentrations of 1×, 2×, and 4× the MIC along with growth controls without antibiotic. [2]
  • Remove aliquots at predetermined timepoints (0, 2, 4, 6, 8, and 24 hours). [2]
  • Perform serial 10-fold dilutions in sterile pre-reduced PBS or saline to minimize antibiotic carry-over effect. [4]
  • Plate diluted samples onto appropriate agar media and incubate for colony count determination.
  • Calculate viable counts (CFU/mL) at each timepoint and plot against time to generate killing curves.
Interpretation
  • Bactericidal activity is defined as a ≥3 log₁₀ reduction in viable count compared to the initial inoculum after 24 hours of exposure. [4]
  • Bacteriostatic activity maintains the inoculum within approximately ±3 log₁₀ of the initial value.
  • Synergy in combination studies is defined as a ≥2 log₁₀ decrease in CFU/mL compared to the most active single agent. [6]

Synergy Testing Protocols

Checkerboard Broth Microdilution Method
  • Prepare two-fold serial dilutions of eravacycline along the vertical axis of a 96-well microtiter plate.
  • Prepare two-fold serial dilutions of the combination antibiotic along the horizontal axis.
  • Inoculate wells with standardized bacterial suspension as described in Section 2.4.
  • Calculate the Fractional Inhibitory Concentration Index (FICI) after incubation:
    • FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
    • Interpretation: FICI ≤0.5 = synergy; >0.5-4 = indifferent; >4 = antagonism [6]
Time-Kill Synergy Assay
  • Conduct time-kill assays as described in Section 3 with eravacycline and combination antibiotic alone and in combination.
  • Test combinations at sub-inhibitory concentrations (typically 0.25× or 0.5× MIC of each agent).
  • Compare reduction in viable counts between single agents and combinations at each timepoint.
  • Define synergy as a ≥2 log₁₀ decrease in CFU/mL for the combination compared to the most active single agent after 24 hours. [6]

Specialized Applications and Protocols

Biofilm Inhibition Assay
  • Grow biofilms in 96-well tissue culture plates using tryptic soy broth supplemented with 1% glucose for 24 hours at 37°C. [6]
  • Gently wash wells with sterile phosphate-buffered saline to remove non-adherent cells.
  • Treat biofilms with eravacycline at MIC concentrations alone or in combination with other antibiotics.
  • Incubate for additional 24 hours at 37°C.
  • Measure biofilm formation using crystal violet staining or metabolic activity assays.
  • Calculate percentage inhibition compared to untreated controls. [6]
Mutant Prevention Concentration (MPC) Determination
  • Prepare a high-density bacterial inoculum of approximately 10¹⁰ CFU from overnight cultures. [6]
  • Plate onto agar media containing two-fold increasing concentrations of eravacycline (typically ranging from 0.125 to 128 mg/L).
  • Incubate plates for 48 hours at 37°C.
  • Record the lowest antibiotic concentration that prevents any colony growth after 48 hours as the MPC. [6]
  • Calculate the MPC/MIC ratio to assess the potential for restricting the selection of resistant mutants.
Minimum Bactericidal Concentration (MBC) Determination
  • After reading MIC plates, aliquot 10 μL from the MIC well and three wells above the MIC onto pre-reduced blood agar plates. [4]
  • Incubate under appropriate conditions (anaerobically for *C. difficile*) for 24-48 hours.
  • The MBC is defined as the lowest antibiotic concentration that results in ≥99.9% killing of the initial inoculum (no single colony growth). [4]

Visual Experimental Workflow

The following diagram illustrates the key methodological approaches for evaluating eravacycline's antibacterial activity:

G Eravacycline Antibacterial Testing Workflow Start Start: Bacterial Isolate MIC Broth Microdilution MIC Start->MIC TK Time-Kill Kinetics Start->TK Spec Specialized Assays Start->Spec MIC_Inoc Prepare Inoculum (5 × 10⁵ CFU/mL) MIC->MIC_Inoc MIC_Plate Prepare Antibiotic Serial Dilutions MIC_Inoc->MIC_Plate MIC_Inc Incubate 16-24h 35±2°C MIC_Plate->MIC_Inc MIC_Read Read MIC Endpoint MIC_Inc->MIC_Read TK_Inoc Prepare Inoculum (1 × 10⁶ CFU/mL) TK->TK_Inoc TK_Exp Expose to Eravacycline (1×, 2×, 4× MIC) TK_Inoc->TK_Exp TK_Samp Sample at 0, 2, 4, 6, 8, 24h TK_Exp->TK_Samp TK_Plate Plate for Viable Counts TK_Samp->TK_Plate TK_Plot Plot Killing Curves TK_Plate->TK_Plot Biofilm Biofilm Inhibition (Crystal Violet Staining) Spec->Biofilm MPC MPC Determination (High Inoculum 10¹⁰ CFU) Spec->MPC MBC MBC Determination (Subculture from MIC wells) Spec->MBC Synergy Synergy Testing (Checkerboard/TK Methods) Spec->Synergy

Quality Control and Method Validation

Quality Control Strains and Ranges

Consistent implementation of quality control procedures is essential for generating reliable and reproducible susceptibility data for eravacycline. The following table summarizes acceptable MIC ranges for quality control strains:

Table 2: Quality Control Ranges for Eravacycline

Quality Control Strain Acceptable MIC Range (mg/L) Reference Method
Escherichia coli ATCC 25922 0.032–0.125 CLSI/EUCAST
Enterococcus faecalis ATCC 29212 0.016–0.064 CLSI/EUCAST
Staphylococcus aureus ATCC 29213 0.016–0.125 CLSI/EUCAST
Pseudomonas aeruginosa ATCC 27853 2–16 CLSI

[5]

Method Validation Parameters
  • Intra-day and inter-day precision: Precision values should typically be <10% CV for replicate measurements. [7]
  • Accuracy: Recovery rates should be within 90-110% for validated methods. [7]
  • Linearity: Calibration curves should demonstrate correlation coefficients (r²) >0.99 across the validated range. [7]

Conclusion

These application notes provide comprehensive protocols for evaluating the in vitro antibacterial activity of eravacycline, incorporating standardized methodologies and specialized techniques to assess its potency against multidrug-resistant pathogens. The structured approaches outlined for MIC determination, time-kill kinetics, synergy testing, and specialized applications enable robust characterization of eravacycline's antibacterial properties, supporting both clinical microbiology practice and antibacterial drug development.

References

eravacycline administration intravenous infusion 60 minutes

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline Intravenous Administration Protocol

Eravacycline is a fully synthetic fluorocycycline antibiotic approved for treating complicated intra-abdominal infections (cIAI) in adults. It is effective against a range of susceptible gram-negative, gram-positive aerobic, and facultative bacteria, including multidrug-resistant strains [1].

Dosage and Administration

The standard dosage for adult patients (≥18 years) is 1 mg/kg administered via intravenous (IV) infusion over approximately 60 minutes, every 12 hours [2] [3]. The following table summarizes the core administration details:

Parameter Specification
Standard Adult Dose 1 mg/kg (based on actual body weight) [2]
Dosing Frequency Every 12 hours [2]
Infusion Duration Approximately 60 minutes [2]
Recommended Treatment Duration 4 to 14 days [2]
Preparation and Storage

Eravacycline is supplied as a yellow-to-orange powder in single-dose 10-mL vials containing either 50 mg or 100 mg of the drug [2]. Preparation must be done using aseptic technique [2].

  • Reconstitution: Swirl the vial gently to dissolve with Sterile Water for Injection, USP, or 0.9% Sodium Chloride Injection, USP [2] [3].
  • Dilution: The reconstituted solution must be further diluted in a 0.9% Sodium Chloride Injection, USP, infusion bag prior to administration [2].
  • Incompatibilities: Eravacycline should not be mixed with other drugs or added to solutions containing other drugs [3].

The workflow for preparation and administration is as follows:

ERV_Preparation_Workflow start Start: Obtain Eravacycline Vial reconstitute Reconstitute Vial with Sterile Water or 0.9% NaCl start->reconstitute time_check Time-Sensitive Steps reconstitute->time_check Reconstituted Solution dilute Dilute in 0.9% NaCl Infusion Bag store_diluted Storage of Diluted Solution dilute->store_diluted time_check->dilute Proceed store_recon Use or Discard within 1 Hour if at Room Temp time_check->store_recon >1 Hour Elapsed infuse Administer IV Infusion Over 60 Minutes refrigerate Refrigerate (2°C-8°C) Stable for 8 Days store_diluted->refrigerate Store Refrigerated room_temp Room Temperature (≤25°C) Stable for 12-24 Hours store_diluted->room_temp Store at Room Temp refrigerate->infuse room_temp->infuse

Clinical Considerations and Evidence

The following table outlines critical considerations for specific patient populations and key clinical findings:

Category Details
Renal Impairment No dosage adjustment is necessary [2] [3].

| Hepatic Impairment | No adjustment for mild-to-moderate (Child-Pugh A/B). For severe (Child-Pugh C): 1 mg/kg every 24 hours after the first day [3]. | | Drug Interactions | Coadministration with a strong CYP450 3A inducer: increase dose to 1.5 mg/kg every 12 hours [3]. | | Key Clinical Evidence | A 2025 multicenter study in immunocompromised patients found timely initiation of eravacycline (≤72 hrs from culture) significantly reduced clinical failure and microbial recurrence vs. late initiation [4]. |

The evidence supports a clear clinical decision pathway to optimize outcomes:

ERV_Clinical_Decision patient Patient with Suspected/Confirmed cIAI assess Assess Patient Status patient->assess check_ci Check Contraindications & Comorbidities assess->check_ci Confirmed or Suspected standard_dose Initiate Standard Dose 1 mg/kg q12h time_crit Timely Administration Critical standard_dose->time_crit check_ci->standard_dose No Adjustments Needed adjust Apply Dosage Adjustments check_ci->adjust Requires Adjustment severe_ci Severe Hepatic Impairment (Child-Pugh C) adjust->severe_ci strong_inducer Concurrent Strong CYP3A Inducer adjust->strong_inducer dose_severe_ci Day 1: 1 mg/kg q12h Subsequent: 1 mg/kg q24h severe_ci->dose_severe_ci dose_severe_ci->time_crit dose_inducer Increase to 1.5 mg/kg q12h strong_inducer->dose_inducer dose_inducer->time_crit

Important Safety Information

  • Contraindications: Do not use in patients with known hypersensitivity to eravacycline or other tetracycline-class antibacterial drugs [2].
  • Warnings and Precautions:
    • Tooth Discoloration and Bone Growth: Use during tooth development (last half of pregnancy, infancy, childhood up to age 8 years) may cause permanent tooth discoloration and reversible inhibition of bone growth [2].
    • C. difficile-associated Diarrhea (CDAD): May range from mild diarrhea to fatal colitis. Evaluate if diarrhea occurs [2].
    • Potential Adverse Reactions: Includes infusion site reactions, nausea, and vomiting. Monitor for photosensitivity, pseudotumor cerebri, and anti-anabolic effects (e.g., increased BUN, azotemia) [2] [1].

Conclusion

Eravacycline is a valuable therapeutic option for cIAI, especially in the face of multidrug-resistant organisms. Adherence to the detailed protocols for dosing, preparation, and administration—particularly the emphasis on timely initiation within 72 hours for high-risk patients—is critical for maximizing clinical efficacy and improving patient outcomes.

References

Introduction to Eravacycline and the Need for Dosing Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline is a broad-spectrum fluorocycline antibiotic approved for complicated intra-abdominal infections (cIAI) [1] [2]. Its activity against multidrug-resistant pathogens has spurred investigation into its utility for other indications, such as community-acquired bacterial pneumonia (CABP) [2]. Dosing optimization is crucial to ensure efficacy, prevent resistance, and minimize toxicity.

A significant practical challenge with the approved weight-based dosing (1 mg/kg every 12 hours) is drug wastage, as the drug is supplied in 50 mg vials [2] [3]. This has driven research into fixed-dose regimens that are more convenient and cost-effective while maintaining therapeutic efficacy [2]. Monte Carlo simulation (MCS) is a powerful computational tool that integrates population pharmacokinetic (PopPK) and pharmacodynamic (PD) data to predict the probability of achieving pre-defined efficacy targets, thereby supporting optimized dosing strategies [4] [2].


Key Data for Eravacycline Monte Carlo Simulations

Successful MCS relies on high-quality input data. The tables below summarize essential PopPK, PD, and clinical trial data for eravacycline.

Table 1: Population Pharmacokinetic (PopPK) Parameters for Eravacycline (IV Infusion)

This table outlines the parameters of a three-compartment model, which best describes eravacycline's pharmacokinetics, particularly its distribution to the lungs [1] [4].

Parameter (Unit) Symbol Estimate (Typical Value) IIV (%CV) Notes
Clearance (L/h) CL 16.3 13.6% Allometrically scaled by (WT/81.4)^0.75 [4]
Central Volume (L) Vc 3.88 116% Allometrically scaled by (WT/81.4) [4]
Intercompartmental Clearance 1 (L/h) Q1 33.9 - Allometrically scaled [4]
Peripheral Volume 1 (L) Vp1 39.0 55% Allometrically scaled [4]
Intercompartmental Clearance 2 (L/h) Q2 23.5 - Allometrically scaled [4]
Peripheral Volume 2 (L) Vp2 122.0 - Allometrically scaled [4]
ELF Distribution Ratio Ratio 8.26 - Unbound ELF concentration / unbound central concentration [1] [4]
Key Covariates Body Weight, Subject Type (healthy vs. patient), Sex, Albumin level [2] [3]

Table 2: Pharmacodynamic (PD) and Target Attainment Data

This table consolidates the in vitro susceptibility data and the PK/PD targets used to determine efficacy in simulations [1] [4] [2].

Parameter Escherichia coli Klebsiella pneumoniae Acinetobacter baumannii Staphylococcus aureus
MIC₉₀ (mg/L) 0.5 2.0 0.5 0.12
PK/PD Index fAUC₀‑₂₄/MIC fAUC₀‑₂₄/MIC fAUC₀‑₂₄/MIC fAUC₀‑₂₄/MIC
PK/PD Target Not explicitly stated in results; determined via PTA analysis [4]
Proposed PK/PD Cutoff (1-1.5 mg/kg q12h) 2 mg/L 1 mg/L 1 mg/L 1 mg/L

Table 3: Recommended Fixed-Dose Regimens for Eravacycline

Based on MCS, the following fixed doses are proposed for different body weight ranges, showing comparable AUC exposure to the standard 60 mg dose (for a 60 kg patient) [2] [3].

Body Weight Range (kg) Recommended Fixed Dose (mg) Dosing Frequency
40 - 60 kg 50 mg Every 12 hours
60 - 100 kg 75 mg Every 12 hours
100 - 125 kg 100 mg Every 12 hours
125 - 150 kg 125 mg Every 12 hours
150 - 175 kg 150 mg Every 12 hours

Detailed Monte Carlo Simulation Workflow

The following diagram and protocol outline the complete MCS workflow for eravacycline dosing optimization.

G Start Start PK_Data Collect PopPK Data (Phase I Study) Start->PK_Data PD_Data Collect PD Data (MIC distributions) Start->PD_Data Model_Dev Develop PopPK Model (3-compartment) PK_Data->Model_Dev Define_Target Define PK/PD Target (fAUC/MIC) PD_Data->Define_Target MCS Run Monte Carlo Simulation (n=10,000) Model_Dev->MCS Define_Target->MCS PTA Calculate Probability of Target Attainment (PTA) MCS->PTA CFR Calculate Cumulative Fraction of Response (CFR) MCS->CFR Determine_Breakpoint Determine PK/PD Cutoff Value PTA->Determine_Breakpoint Compare_Regimens Compare Dosing Regimens (Weight-based vs. Fixed-dose) CFR->Compare_Regimens Determine_Breakpoint->Compare_Regimens End End Compare_Regimens->End

Protocol 1: Core Monte Carlo Simulation for Eravacycline Dosing Optimization

1.1 Objective To determine the optimal dosing regimen (both weight-based and fixed-dose) for eravacycline in the treatment of pulmonary infections by evaluating the probability of target attainment (PTA) and cumulative fraction of response (CFR) against key pathogens.

1.2 Input Data and Model

  • PopPK Model: Utilize the developed three-compartment population model with allometric scaling. The model must include the epithelial lining fluid (ELF) as a compartment parameterized by a distribution ratio (Ratio = 8.26) to describe pulmonary penetration [1] [4].
  • Covariates: Incorporate the identified significant covariates into the model, including body weight, subject type (healthy volunteer, cIAI patient, CABP patient), sex, and albumin level [2] [3].
  • PD Data: Use the MIC distribution data (MIC₅₀, MIC₉₀) for target pathogens (e.g., E. coli, K. pneumoniae, A. baumannii, S. aureus) from a substantial number of clinical isolates (e.g., n=500 per species) [4].
  • PK/PD Target: The primary index for efficacy is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC₂₄/MIC). The specific target value (e.g., fAUC/MIC ≥ 10) should be based on prior in vivo and clinical data [4].

1.3 Simulation Procedure

  • Virtual Population: Simulate a virtual population of at least 10,000 subjects. The demographic characteristics (e.g., body weight distribution) should reflect the target patient population.
  • Dosing Regimens: Simulate the following regimens:
    • Weight-based: 1.0 mg/kg and 1.5 mg/kg every 12 hours.
    • Fixed-dose: 50 mg, 75 mg, 100 mg, 125 mg, and 150 mg every 12 hours.
  • PK/PD Analysis:
    • For each virtual subject and regimen, calculate the steady-state fAUC₂₄.
    • For a range of MIC values (e.g., 0.004 to 16 mg/L), determine if the fAUC₂₄/MIC ratio meets or exceeds the pre-defined PK/PD target.
    • The PTA for a given MIC is the percentage of the virtual population that achieves the target at that MIC.
    • The CFR for a specific pathogen is the sum of the PTA at each MIC multiplied by the frequency of that MIC in the pathogen's population distribution.

1.4 Output Analysis

  • PK/PD Cutoff: The MIC for which the PTA is ≥ 90% is identified as the PK/PD cutoff. This value helps define susceptibility breakpoints [1] [4].
  • Regimen Comparison: Compare the CFR values of different dosing regimens against each target pathogen. A regimen is considered adequate if it achieves a CFR ≥ 90% [2] [3].

Specialized Protocol: Pulmonary Infection Application

The unique aspect of optimizing eravacycline for pneumonia is accounting for its distribution into the lung tissue.

Protocol 2: Integrating Pulmonary Distribution into MCS

2.1 Rationale Eravacycline demonstrates extensive penetration into the epithelial lining fluid (ELF) of the lungs. To accurately predict its efficacy against pulmonary pathogens, the MCS must model drug exposure at the primary site of infection.

2.2 Pulmonary PK Modeling

  • The central compartment represents the systemic plasma circulation.
  • The ELF is not modeled as a separate physical compartment with transfer rate constants. Instead, due to sparse data from bronchoalveolar lavage (BAL), it is parameterized as a ratio linked to the central compartment [4].
  • The unbound drug concentration in the ELF (C_free,ELF) is calculated as: C_free,ELF = C_free,central × Ratio where Ratio is estimated to be 8.26 (95% CI: 6.8–9.8) [1] [4]. This indicates that the active, unbound concentration of eravacycline is over 8 times higher in the lung than in the plasma.

2.3 Adjusted Workflow for Pulmonary MCS

  • Follow the core MCS protocol (Protocol 1.3) to simulate plasma PK.
  • For each virtual subject and time point, calculate the unbound concentration in the central compartment (C_free,central).
  • Apply the ELF distribution ratio to estimate the unbound drug concentration at the infection site: C_free,ELF = C_free,central × 8.26.
  • Use C_free,ELF to calculate the pulmonary fAUC₂₄.
  • Use the pulmonary fAUC₂₄ (instead of the plasma fAUC₂₄) for all subsequent PTA and CFR calculations against pulmonary pathogens.

This approach justified the high PK/PD cutoff values for lung infections and supported the investigation of eravacycline for CABP [1].


Discussion and Conclusion

The application of Monte Carlo simulation provides a robust, data-driven framework for optimizing eravacycline dosing.

  • Fixed-Dose Regimen Support: MCS results demonstrate that fixed-dose regimens (50 mg to 150 mg q12h based on weight bands) achieve PTA and CFR profiles comparable to the approved weight-based regimen (1 mg/kg q12h) [2] [3]. This supports a transition to fixed dosing, which simplifies drug preparation, reduces waste, and lowers medical costs without compromising efficacy.
  • Pulmonary Infection Potential: The high ELF distribution ratio (8.26) is a key finding. MCS that incorporates this ratio shows that with standard or slightly higher dosing, eravacycline achieves effective drug levels in the lungs against common pathogens with MICs up to 1-2 mg/L, justifying further clinical investigation for pneumonia [1] [4].
  • Considerations and Limitations: The proposed fixed-dose regimen for patients weighing over 137 kg should be applied with caution, as the PopPK model may be extrapolated beyond the range of the original data [3]. Furthermore, patient-specific factors such as severe renal impairment were not identified as significant covariates in the analyzed studies [4], but clinical judgment remains essential.

References

Comprehensive Application Notes on Eravacycline Pharmacokinetic/Pharmacodynamic Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

Eravacycline is a novel fully synthetic fluorocycline antibiotic within the tetracycline class that demonstrates potent activity against a broad spectrum of multidrug-resistant pathogens, including carbapenem-resistant Enterobacteriaceae, methicillin-resistant *Staphylococcus aureus* (MRSA), and vancomycin-resistant enterococci. Approved for complicated intra-abdominal infections (cIAI), eravacycline shows promising potential for treating pulmonary infections due to its extensive lung penetration. The compound exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis. While generally bacteriostatic against gram-positive organisms, eravacycline has demonstrated bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae in vitro.

The pharmacokinetic/pharmacodynamic (PK/PD) relationship for eravacycline is primarily governed by the ratio of the area under the concentration-time curve for the free, unbound fraction of the drug to the minimum inhibitory concentration (fAUC/MIC). This parameter serves as the critical predictor of efficacy and forms the basis for establishing susceptibility breakpoints and optimizing dosing regimens. Understanding eravacycline's unique PK properties—including concentration-dependent protein binding and extensive tissue distribution—is essential for developing accurate PK/PD models that can inform clinical use and support regulatory decisions.

Table 1: Key Pharmacokinetic Parameters of Eravacycline

Parameter Value Comments
Volume of Distribution (Vss) 321 L Extensive tissue distribution
Elimination Half-life 20-48 hours Population-dependent
Plasma Clearance 13.5-17.8 L/h Weight-dependent
Protein Binding 79-90% Concentration-dependent
Renal Excretion 34% Primarily unchanged drug
Fecal Excretion 47% Primarily unchanged drug
Primary Metabolizing Enzymes CYP3A4, FMO Oxidative metabolism

Population Pharmacokinetic Modeling

Pulmonary Distribution Modeling

The bronchopulmonary disposition of eravacycline was characterized using data from a Phase I study (NCT01989949) in healthy volunteers. The population PK analysis demonstrated that a three-compartment model with allometric scaling best described eravacycline's pulmonary kinetics. The epithelial lining fluid (ELF) component was parameterized as the ELF distribution ratio (Ratio = Cfree,ELF/Cfree,central), which was estimated at 8.26 (95% confidence interval = 6.8-9.8). This indicates extensive lung penetration of eravacycline, supporting its potential utility in treating respiratory infections. Besides allometrically scaled weight, no other significant covariates were identified in the final model, suggesting that dose adjustments based on patient factors other than weight may be unnecessary.

The model structure comprised a central compartment representing systemic circulation and two peripheral compartments, with the ELF compartment linked to the central compartment via the distribution ratio. Visual predictive checks demonstrated that most observed values fell within the 90% prediction intervals, confirming the model's accuracy in predicting both plasma and bronchoalveolar lavage concentrations. The goodness-of-fit plots showed no systematic bias, with observed versus population-predicted concentrations distributed evenly along the line of identity. Parameter estimates were precise, with relative standard errors below 25% for most fixed-effect parameters, supporting the model's robustness for simulation purposes.

EravacyclinePKModel Central Central Compartment Vc = 3.88 L Peripheral1 Peripheral Compartment 1 Vp1 = 39 L Central->Peripheral1 Q1 = 33.9 L/h Peripheral2 Peripheral Compartment 2 Vp2 = 122 L Central->Peripheral2 Q2 = 23.5 L/h ELF Epithelial Lining Fluid Ratio = 8.26 Central->ELF Distribution Peripheral1->Central Q1 = 33.9 L/h Peripheral2->Central Q2 = 23.5 L/h

Diagram 1: Three-compartment population pharmacokinetic model structure for eravacycline, showing central, peripheral, and epithelial lining fluid (ELF) compartments with distribution ratio.

Covariate Analysis

The covariate analysis revealed that body weight significantly influenced eravacycline pharmacokinetics when incorporated via allometric scaling. The final model included weight-based scaling exponents of 0.75 for clearance parameters and 1 for volume parameters. Interestingly, no other demographic or clinical factors—including age, sex, renal function, or hepatic function—demonstrated statistically significant effects on eravacycline disposition. This suggests that weight-based dosing alone may be sufficient for individualizing eravacycline therapy across diverse patient populations. However, recent studies in Chinese populations have identified subject type, sex, and albumin levels as potential covariates, indicating that population-specific factors may warrant consideration in certain ethnic groups.

The interindividual variability was estimated at 13.6% for clearance, 116% for central volume of distribution, and 55% for the first peripheral volume. The relatively high variability in volume parameters reflects the heterogeneity in drug distribution across individuals, possibly due to differences in body composition or tissue binding. The residual variability was characterized by a proportional error of 7.04% for serum concentrations and 42.3% for bronchoalveolar lavage concentrations, the latter reflecting greater measurement uncertainty in pulmonary sampling techniques. Bootstrap validation confirmed model stability, with parameter estimates closely aligning with median values from 1000 non-parametric bootstrap runs.

Protein Binding Considerations

Nonlinear Protein Binding

Eravacycline exhibits concentration-dependent protein binding that distinguishes it from many other antibacterial agents. Unlike antibiotics with fixed protein-binding profiles, eravacycline demonstrates a nonlinear relationship between total drug concentration and the percentage of free, unbound fraction. Protein binding ranges from 12.5% to 97.3% across clinically relevant concentrations, with a mean of 71.4% ± 17.1%. This nonlinearity has profound implications for PK/PD modeling, as the free drug fraction—the pharmacologically active component—varies with concentration rather than remaining constant.

The mechanism underlying this phenomenon involves saturable binding sites on plasma proteins, primarily albumin. At low concentrations, a higher percentage of eravacycline is bound to proteins, while at higher concentrations, binding sites become saturated, resulting in a larger free fraction. This relationship necessitates direct measurement of free drug concentrations rather than relying on calculated estimates based on fixed protein binding percentages. From a clinical perspective, this nonlinear binding complicates dose-exposure relationships but may provide enhanced tissue penetration at higher doses where protein binding saturation occurs.

Experimental Protocol for Protein Binding Determination

Protocol Title: Determination of Eravacycline Protein Binding Using Ultrafiltration

Principle: This method separates free drug from protein-bound drug using centrifugal ultrafiltration devices with molecular weight cutoffs, allowing quantification of the free fraction at various concentrations.

Materials and Reagents:

  • Eravacycline reference standard
  • Blank plasma (human or species-specific)
  • Centrifree Ultrafiltration devices (Millipore Corporation) with 30,000 molecular weight cutoff
  • Centrifuge capable of maintaining 4°C
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification

Procedure:

  • Prepare eravacycline stock solutions in appropriate solvent
  • Spike blank plasma to achieve concentrations spanning the expected clinical range (e.g., 0.1-10 mg/L)
  • Incubate spiked plasma samples at 37°C for 15 minutes to ensure equilibrium
  • Load approximately 0.9 mL of spiked plasma into Centrifree ultrafiltration devices
  • Centrifuge at 4°C at RCF of 2,000 for 45 minutes
  • Collect ultrafiltrate and analyze free drug concentration using LC-MS/MS
  • Analyze total drug concentration in non-ultrafiltered plasma samples
  • Calculate percentage protein binding as: (1 - [free drug]/[total drug]) × 100

Validation Steps:

  • Assess nonspecific binding to ultrafiltration membranes at multiple concentrations
  • Determine recovery efficiency for free drug quantification
  • Evaluate stability of eravacycline in plasma under experimental conditions

Semimechanistic Pharmacodynamic Modeling

Model Structure and Components

The semimechanistic PK/PD model for eravacycline integrates bacterial growth kinetics, drug effects, and adaptive resistance to characterize the time course of antibacterial activity. Unlike traditional PK/PD indices that rely on single time-point measurements (e.g., MIC), this approach captures the full time course of bacterial killing and regrowth, providing a more comprehensive basis for dose optimization. The model structure includes an indirect response component with inhibition of bacterial growth as the primary drug effect, consistent with eravacycline's bacteriostatic mechanism of action.

The bacterial growth component incorporates saturation kinetics to describe the self-limiting nature of bacterial proliferation in vitro, with growth rate slowing as bacterial density approaches maximum capacity. The drug effect component implements a Hill-type equation to characterize the concentration-response relationship, while the adaptive resistance component accounts for the diminution of drug effect over time despite maintained concentrations. This integrated approach allows the model to accurately simulate the characteristic patterns observed in time-kill studies, including initial bacterial killing followed by regrowth due to emerging resistance.

Table 2: Parameter Estimates for Semimechanistic Pharmacodynamic Model

Parameter Definition Estimate RSE (%)
Emax Maximum drug effect 0.414 8
SIGM Hill coefficient 5.67 37
q Proportionality constant relating MIC, EC50, and adaptive resistance 1.24 17
Kg (h⁻¹) Growth rate 4.62 36
Nsat (log₁₀ CFU/mL) Saturation term 1.16 48
Kd (h⁻¹) Death rate 0.501 10
ARα Rate of adaptation/resistance 0.0948 35
ARβ Maximum adaptation 185 56
Mathematical Framework

The semimechanistic model is defined by the following system of differential equations:

Drug Effect Component:

Bacterial Growth Component:

Adaptive Resistance Component:

Where:

  • Inh represents the inhibitory effect on bacterial growth
  • C is the drug concentration
  • ZEC50 is the dynamic half-maximal effective concentration that changes with adaptive resistance
  • N is the bacterial density (log₁₀ CFU/mL)
  • Sat is the saturation function governing density-dependent growth
  • AR is the adaptive resistance factor
  • AR16 is the adaptive resistance at 16 hours

This model successfully characterized 576 bacterial counts from 144 in vitro time-kill experiments, demonstrating its ability to capture the complex interactions between eravacycline exposure and bacterial response across multiple Gram-negative pathogens.

PDModel Drug Drug Concentration (C) Effect Drug Effect Inhibits Growth Drug->Effect Hill Equation Resistance Adaptive Resistance AR = 1 + ARβ(1-e^(-ARα·C·t)) Drug->Resistance Induction Growth Bacterial Growth Kg × N × Sat Effect->Growth Inhibition (1 - Inh) Population Bacterial Population (N) Growth->Population Growth Rate Death Bacterial Death Kd × N Death->Population Death Rate Resistance->Effect Increases ZEC50

Diagram 2: Semimechanistic pharmacodynamic model structure for eravacycline, showing relationships between drug exposure, bacterial growth dynamics, and adaptive resistance development.

Clinical Translation and Dose Optimization

PK/PD Cutoff Determination

The PK/PD cutoff value represents the maximum MIC that achieves a target probability of target attainment (PTA) based on the fAUC/MIC ratio. For eravacycline, population PK model simulations were conducted to determine PTAs for various dosing regimens against clinically relevant pathogens. The approved cIAI dosage (1 mg/kg every 12 hours) achieved a PTA ≥90% for MIC values up to 2 mg/L for Escherichia coli, while lower cutoff values of 1 mg/L were appropriate for Klebsiella pneumoniae, Acinetobacter baumannii, and Staphylococcus aureus. At higher doses (1.5 mg/kg every 12 hours), the cutoff values remained consistent, while lower doses necessitated reduced breakpoints of 0.5 mg/L for the latter three species.

The in vitro susceptibility profiles informed these determinations, with MIC₉₀ values of 0.5 mg/L for E. coli, 2 mg/L for K. pneumoniae, 0.5 mg/L for A. baumannii, and 0.12 mg/L for S. aureus. These epidemiological cutoffs, combined with the PK/PD analysis, support the establishment of clinical breakpoints that ensure a high likelihood of treatment success across the indicated dosing range. The substantial ELF penetration (ratio of 8.26) further enhances the probability of target attainment in pulmonary infections, as free drug concentrations at the infection site substantially exceed simultaneous plasma concentrations.

Fixed-Dose Regimen Optimization

While weight-based dosing (1 mg/kg every 12 hours) is currently approved for cIAI, fixed-dose regimens offer practical advantages in clinical practice, including simplified administration, reduced preparation errors, and minimized drug waste. Population PK simulations support fixed-dose recommendations based on weight ranges:

Table 3: Recommended Fixed-Dose Regimens Based on Body Weight

Body Weight Range (kg) Recommended Fixed Dose Projected AUC₀‑₁₂ₕ,ₛₛ (h·mg/L)
40-60 kg 50 mg every 12 hours 4.5-6.7
60-100 kg 75 mg every 12 hours 5.1-8.5
100-125 kg 100 mg every 12 hours 6.4-8.0
125-150 kg 125 mg every 12 hours 7.1-8.5
150-175 kg 150 mg every 12 hours 7.8-9.1

These fixed-dose regimens maintain AUC exposures within the 80-125% range compared to the reference 1 mg/kg dose in a 60 kg patient, ensuring comparable efficacy while addressing practical challenges in clinical implementation. For patients with severe hepatic impairment, dose adjustment to 1 mg/kg every 24 hours is recommended beginning on the second day of therapy, reflecting the important role of hepatic metabolism in eravacycline elimination.

Experimental Protocols

Population PK Study Protocol

Protocol Title: Population Pharmacokinetic Study of Intravenous Eravacycline

Study Design: Phase I, open-label, single-center study in healthy volunteers or patients

Subjects: Healthy adults aged 18-50 years with normal renal and hepatic function

Dosing: Intravenous infusion of 1 mg/kg eravacycline over 60 minutes every 12 hours

Blood Sampling Schedule:

  • Pre-dose (0 h)
  • During infusion: 0.25, 0.5 h
  • Post-infusion: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12 h
  • Trough samples: Pre-dose on subsequent days
  • Additional samples for steady-state: 0-12 h profile on day 3 or 4

Bronchoalveolar Lavage Sampling (for pulmonary distribution):

  • Single BAL sample per subject at specified time points (e.g., 2, 6, 12 h post-dose)
  • ELF volume determined by urea dilution method
  • Drug concentrations measured in ELF and plasma simultaneously

Bioanalytical Method:

  • Matrix: Plasma, ELF, alveolar macrophages
  • Technique: LC-MS/MS with validated method
  • Lower limit of quantification: 0.5-1.0 ng/mL
  • Quality controls: Low, medium, high concentrations

Data Analysis:

  • Nonlinear mixed-effects modeling (NONMEM)
  • Model discrimination: Objective function value, Akaike information criterion
  • Covariate analysis: Forward inclusion (p<0.05) and backward elimination (p<0.01)
  • Model evaluation: Visual predictive checks, bootstrap validation
In Vitro Time-Kill Assay Protocol

Protocol Title: Time-Kill Kinetics of Eravacycline Against Gram-Negative Pathogens

Bacterial Strains: Reference strains and clinical isolates of E. coli, K. pneumoniae, A. baumannii

Inoculum Preparation:

  • Grow bacteria to mid-log phase in Mueller-Hinton broth
  • Adjust to approximately 10⁶ CFU/mL in final test volume

Antibiotic Solutions:

  • Prepare eravacycline stock solutions in DMSO or water
  • Serially dilute in culture medium to achieve target concentrations (0.25× to 4× MIC)

Experimental Procedure:

  • Dispense bacterial suspension into tubes containing eravacycline at various concentrations
  • Include growth control (no antibiotic) and sterility control
  • Inculate at 35°C with constant shaking
  • Sample at 0, 2, 4, 6, 8, 12, and 24 hours
  • Perform serial dilution and plate for viable counts
  • Enumerate colonies after 18-24 hours incubation

Data Analysis:

  • Calculate log₁₀ CFU/mL at each time point
  • Plot time-kill curves for each concentration
  • Determine bactericidal activity (≥3-log reduction)
  • Fit data to semimechanistic PD model

Conclusion

The comprehensive PK/PD modeling of eravacycline has been instrumental in establishing its dosing rationale and supporting its clinical development. The population PK approach has characterized its extensive tissue distribution, particularly its significant lung penetration, supporting potential expansion into respiratory infections. The semimechanistic PD models have provided a sophisticated framework for understanding the time course of antibacterial effects and the emergence of adaptive resistance. The integration of nonlinear protein binding into these models has been essential for accurate prediction of free drug exposure at the infection site.

These modeling efforts directly support the optimization of dosing regimens for diverse patient populations, including the development of fixed-dose regimens that balance efficacy with practical administration. The established PK/PD cutoff values provide a scientific basis for susceptibility breakpoints, enabling microbiology laboratories to categorize pathogens appropriately. As eravacycline continues to be evaluated for new indications, these PK/PD modeling approaches will remain essential tools for maximizing its therapeutic potential against multidrug-resistant infections.

eravacycline solubility issues DMSO aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline Solubility Data

Property Value / Description Conditions / Notes Source
Solubility in DMSO 2 mg/mL (clear) For the hydrochloride salt; white to beige powder. [1]
Molecular Weight 558.56 g/mol (base); 635.50 g/mol (dihydrochloride salt) Formula: C₂₇H₃₁FN₄O₈ (base); C₂₇H₂₉D₄Cl₂FN₄O₈ (deuterated di-HCl). [2] [3]
Aqueous Solubility "May dissolve" in water; generally low. Pre-formulation often required for in vivo studies. See formulation guide below. [3]
Storage Powder: -20°C for 3 years; -80°C for 1 year (in solvent). Store in a sealed environment; protect from moisture. [3] [4]

Experimental Protocols for Solubility Enhancement

Eravacycline's low aqueous solubility is a common challenge. Here are detailed methodologies for preparing stable solutions for various experimental applications, adapted from supplier recommendations [3].

Protocol 1: Standard Injection Formulation (for IP/IV/IM/SC)

This is a common and versatile method for creating a solution suitable for animal administration.

  • Formulation: DMSO : Tween 80 : Saline = 10 : 5 : 85 (by volume)
  • Step-by-Step Preparation:
    • Prepare DMSO Stock: Dissolve eravacycline in a small volume of DMSO to create a concentrated stock solution.
    • Add Tween 80: To the DMSO stock, add Tween 80. The final ratio should be 50 μL Tween 80 for every 100 μL of original DMSO stock. Mix gently.
    • Dilute with Saline: Add the required volume of saline (0.9% sodium chloride in ddH₂O). The final ratio is 850 μL saline for every 100 μL of original DMSO stock. Mix thoroughly to obtain a clear solution.
  • Example: To prepare 1 mL of a 2.5 mg/mL working solution from a 25 mg/mL DMSO stock, take 100 μL of the DMSO stock, add 50 μL Tween 80, and then 850 μL saline. Mix well.
Protocol 2: Alternative Injection Formulation (for higher solubility needs)

This formulation uses PEG300 and can be useful for compounds that are more soluble in it.

  • Formulation: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 (by volume)
  • Step-by-Step Preparation:
    • Prepare DMSO Stock: Create a concentrated stock in DMSO.
    • Mix with PEG300: Add the DMSO stock to PEG300. The ratio is 400 μL PEG300 for every 100 μL DMSO stock. Mix.
    • Add Excipients: Add Tween 80 (50 μL per 100 μL DMSO stock) and mix. Finally, add saline (450 μL per 100 μL DMSO stock) and mix until clear.
Protocol 3: Oral Administration Formulation

For studies requiring oral gavage in animal models.

  • Formulation: Suspend in 0.5% CMC-Na (Carboxymethylcellulose sodium)
  • Step-by-Step Preparation:
    • Prepare 0.5% CMC-Na Vehicle: Dissolve 0.5 grams of CMC-Na in 100 mL of purified water (ddH₂O) under constant stirring to form a clear, viscous solution.
    • Create Suspension: Add the required mass of eravacycline powder to the vehicle. For example, add 250 mg of eravacycline to 100 mL of 0.5% CMC-Na to make a 2.5 mg/mL suspension.
    • Mix Thoroughly: Stir or vortex vigorously to ensure a uniform suspension immediately before administration.

Troubleshooting Common Solubility Issues

Here are answers to frequently asked questions regarding eravacycline handling.

  • Q1: My eravacycline solution in the final aqueous buffer is cloudy or has precipitates. What should I do?

    • A: This indicates the compound has precipitated out of solution. First, ensure you are following the sequential preparation method, adding the organic stock (DMSO) to surfactants (Tween 80) before final dilution with the aqueous buffer (saline). Gentle mixing, rather than vigorous shaking, can prevent foaming and denaturation. If precipitation persists, consider using a smaller percentage of DMSO in the final formulation or exploring one of the alternative formulations listed above that use co-solvents like PEG300.
  • Q2: How stable are my prepared eravacycline solutions, and how should I store them?

    • A: For short-term stability, reconstituted and diluted solutions are typically stable for the duration of an experiment if handled correctly. For long-term storage, it is recommended to store the powder at -20°C for 3 years. Once dissolved in a solvent like DMSO, prepare aliquots and store them at -80°C for up to 6 months to avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect the powder and solutions from light and moisture [3].
  • Q3: Are there any specific handling precautions for eravacycline due to its tetracycline class?

    • A: Yes. While your focus is on research, be aware that tetracycline-class antibiotics, including eravacycline, are known to cause permanent tooth discoloration and reversible bone growth inhibition if administered during development. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) like gloves and lab coats, are essential when handling the compound [5].

The workflow below can help you systematically address solubility problems during your experiments.

Start Start: Solubility Issue Step1 Check Preparation Protocol Start->Step1 Step2 Try Alternative Formulation Step1->Step2 Protocol not followed or ineffective End Issue Resolved Step1->End Issue identified Step3 Consider Physical Modification Step2->Step3 Precipitation persists Step2->End Formulation successful Step4 Verify Storage Conditions Step3->Step4 If stock solution is old Step3->End Suspension is stable Step4->End Fresh solution prepared

References

eravacycline stability problems reconstituted solution storage

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline Solution Stability & Storage

The table below summarizes the key stability timelines and storage conditions for eravacycline solutions at various stages of preparation [1].

Solution State Storage Condition Maximum Stability Duration Key Constraint
Reconstituted Solution (in vial) Room Temperature (≤25°C/77°F) 1 hour Must be diluted for infusion within this time frame.
Diluted Solution (in infusion bag) Room Temperature (≤25°C/77°F) 12 hours ---
Diluted Solution (in infusion bag) Refrigerated (2°C to 8°C / 36°F to 46°F) 8 days ---
Prior to Reconstitution (powder) Refrigerated (2°C to 8°C / 36°F to 46°F) Until expiration date Keep vial in original carton.

> Critical Notes: > - Do not freeze reconstituted or diluted solutions at any stage [1]. > - The 8-day refrigerated stability for diluted solutions offers flexibility for extended experimental use [1]. > - If the 1-hour window for diluting the reconstituted solution is exceeded, the vial must be discarded [1].

Experimental Handling & Preparation Workflow

Adherence to the following protocol is essential for maintaining solution stability and sterility.

start Start with Eravacycline Powder Vial step1 Reconstitute via Aseptic Technique start->step1 step2 Hold at Room Temperature (≤25°C/77°F) step1->step2 decision1 Time ≤ 1 hour? step2->decision1 step3 Dilute into Infusion Bag decision1->step3 Yes discard DISCARD VIAL decision1->discard No decision2 Store at Room Temp or Refrigerate? step3->decision2 pathA Use within 12 hours decision2->pathA Room Temp pathB Use within 8 days decision2->pathB Refrigerated

Key Protocol Details:

  • Aseptic Technique: The entire process must be performed using sterile, aseptic technique, as the product is preservative-free. Each vial is for single-use only [1].
  • Infusion Line Flushing: If administering intravenously through a shared line, the line should be flushed before and after the eravacycline infusion with 0.9% Sodium Chloride Injection, USP to avoid drug incompatibility [1].

Frequently Asked Questions (FAQs)

Q1: What is the total maximum possible storage time for a diluted eravacycline solution? The longest possible stability is 8 days, achieved by immediately diluting the reconstituted solution and storing the final infusion bag under refrigeration (2°C to 8°C) [1].

Q2: Can I use a solution that has been stored refrigerated for 8 days and then leave it at room temperature for the infusion? The prescribing information specifies that the 8-day stability is for the duration of refrigeration. Once removed from refrigeration, the solution should be used within a reasonable time frame as per standard lab practice, but the exact stability at room temperature after refrigeration is not defined and should be minimized [1].

Q3: Where can I find the most current official prescribing information? The most accurate and up-to-date information can be found in the Full Prescribing Information for XERAVA, typically available on the website of the manufacturer or regulatory authorities like the FDA [1].

References

FAQ: Managing Eravacycline-Associated Nausea & Vomiting

Author: Smolecule Technical Support Team. Date: February 2026

Question Evidence-Based Summary & Quantitative Data
How frequently do nausea and vomiting occur with eravacycline? In clinical trials for cIAI, nausea was the most common adverse event. A meta-analysis of RCTs found eravacycline had significantly higher odds of nausea (5.29) and numerically higher vomiting (1.44) compared to carbapenems [1].
What is the comparative safety profile against other tetracyclines? Eravacycline shares class-wide warnings (e.g., tooth discoloration, bone growth inhibition). It has a distinct side effect profile, with infusion site reactions (7.7%) also common [2] [3]. Unlike some older tetracyclines, it requires no renal dose adjustment [4] [2].
Are there any known drug interactions that could worsen GI effects? The search results do not specify direct drug interactions that exacerbate GI effects. However, concomitant use of other medications with similar emetic potential could increase the risk and severity of nausea and vomiting.
What is the recommended management strategy? Proactive management is key. Strategies include infusion over 60 minutes [2], administering anti-emetic medications, and ensuring patients are not lying flat during/after infusion [3].

Proposed Experimental Protocol for Investigating GI Adverse Events

For researchers designing non-clinical or clinical studies to investigate mitigation strategies, the following protocol provides a foundational framework.

  • 1. Study Objectives: To evaluate the efficacy of pre-medication and administration modifications in reducing the incidence and severity of eravacycline-induced nausea and vomiting.
  • 2. Experimental Groups & Variables:
    • Independent Variable: The intervention (e.g., specific anti-emetic regimen, infusion rate).
    • Dependent Variables: Primary: Proportion of subjects experiencing nausea/vomiting. Secondary: Severity (e.g., using a visual analog scale), time to onset, need for rescue medication.
    • Controlled Variables: Eravacycline dose (1 mg/kg every 12 hours) [2], infusion duration (60 minutes) [2], subject demographics, and fasting status.
  • 3. Methodology:
    • Dosing & Administration: Reconstitute and dilute eravacycline per manufacturer guidelines. Administer via IV infusion over 60 minutes [2].
    • Prophylactic Measures: Arm 1: Administer a pre-specified anti-emetic (e.g., 5-HT3 receptor antagonist) 30 minutes pre-infusion. Arm 2: Placebo. Ensure subjects are in a semi-recumbent or seated position during and for 1-hour post-infusion.
    • Monitoring & Data Collection: Monitor subjects closely during infusion and for several hours after. Record all episodes of nausea (scored 0-10), vomiting/retching, and use of rescue anti-emetics in a standardized case report form.
    • Statistical Analysis: Compare the incidence rates between groups using Chi-square tests. Compare severity scores using t-tests or Mann-Whitney U tests, with a p-value < 0.05 considered significant.

Adverse Event Management Workflow

The diagram below outlines a systematic approach for clinical management of nausea and vomiting during eravacycline therapy, which can also serve as a logical framework for observational studies.

Start Patient Reports Nausea/Vomiting E Symptoms Controlled? Start->E A Administer Anti-emetic (e.g., 5-HT3 antagonist) B Ensure 60-min Infusion Rate and Semi-Recumbent Position A->B C Assess for Dehydration and Electrolyte Imbalance B->C D Provide Rescue Therapy and Fluid/Electrolyte Support C->D D->E E->A No F Continue Eravacycline with Prophylactic Management E->F Yes G Consider Discontinuation Assess Benefit-Risk E->G No / Worsening

References

eravacycline therapeutic drug monitoring severe hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Eravacycline (Xerava) in Severe Hepatic Impairment

1. Is dose adjustment required for eravacycline in patients with severe hepatic impairment? No. Based on a dedicated pharmacokinetic study, the manufacturer does not recommend dose adjustment for patients with severe hepatic impairment (Child-Pugh Class C) [1].

2. How does severe hepatic impairment affect eravacycline exposure? A single-dose study compared the pharmacokinetics of intravenous eravacycline (1.5 mg/kg) in subjects with severe hepatic impairment to matched healthy subjects. The key findings are summarized in the table below [1].

Table: Pharmacokinetics of Eravacycline in Severe Hepatic Impairment vs. Healthy Subjects

Subject Group Number of Subjects (n) Change in AUC0-inf (Ratio of Geometric LS Means) 90% CI for AUC Ratio Change in Cmax (Ratio of Geometric LS Means)
Severe Hepatic Impairment 6 210% (2.1-fold increase) 149% - 297% 120%
Matched Healthy Subjects 5 & 6* Reference (100%) - Reference (100%)

AUC0-inf: Area under the concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; CI: Confidence Interval. The healthy subject cohort for the AUC comparison had 5 subjects, and for the Cmax comparison had 6 subjects [1].

3. Does the increased exposure in severe hepatic impairment warrant therapeutic drug monitoring (TDM)? The available evidence suggests that TDM is not necessary. Despite the approximate 2-fold increase in total drug exposure (AUC), the study reported that this did not result in increased adverse events [1]. Furthermore, the official LiverTox record from the National Institutes of Health (NIH) states that in clinical trials, serum aminotransferase elevations with eravacycline were mild and no more frequent than with comparator drugs, and no instances of clinically apparent liver injury were attributed to it [2]. The overall safety profile, despite the PK change, supports the recommendation for no dose adjustment and implies that routine TDM is not required.

4. What is the recommended methodology for a pharmacokinetic study in this population? The pivotal study employed a standardized design suitable for assessing the impact of organ impairment, which can serve as a model for related research [1].

Table: Key Elements of the Pharmacokinetic Study Protocol

Study Element Protocol Description
Study Design Multi-center, single-dose study.
Subjects Patients with severe hepatic impairment (Child-Pugh Class C) compared to healthy subjects matched for gender, age, and BMI.
Dosing A single 1.5 mg/kg intravenous dose of eravacycline.
PK Analysis Non-compartmental analysis to determine standard PK parameters (including AUC0-inf and Cmax).
Statistical Comparison Within-study comparison of PK parameters for impaired subjects versus healthy subjects. The 90% Confidence Intervals for the ratio of geometric least-squares means were calculated.

Experimental Workflow for Assessing Hepatic Impairment on Drug PK

The following diagram illustrates the logical workflow and key decision points from the referenced pharmacokinetic study, which can be applied to similar drug development scenarios.

Start Study Objective: Assess PK in Hepatic Impairment A1 Define Patient Cohorts (Severe HI vs. Healthy Matched) Start->A1 A2 Administer Single IV Dose (1.5 mg/kg Eravacycline) A1->A2 A3 Collect Plasma Samples Over Time A2->A3 A4 Non-compartmental PK Analysis (NCA) A3->A4 B1 Calculate Key Parameters: AUC₀₋ᵢₙf and Cₘₐₓ A4->B1 B2 Statistical Comparison: Ratio of Geometric LS Means & 90% CI B1->B2 Decision Is 90% CI for AUC Ratio within Bioequivalence Range (80-125%)? B2->Decision NoChange No Dose Adjustment Recommended Decision->NoChange No Change Consider Dose Adjustment or TDM Decision->Change Yes

The evidence indicates that for eravacycline, the observed pharmacokinetic changes in severe hepatic impairment are not considered clinically significant enough to require dose modification or routine therapeutic drug monitoring [1] [2].

References

Eravacycline's Biofilm Activity: Key Findings at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on eravacycline's efficacy against various bacterial biofilms from recent studies.

Bacterial Species/Strain Planktonic MIC (μg/mL) Biofilm Eradication Concentration (μg/mL) Key Findings Source (Reference)
Acinetobacter baumannii (MDR strains) Not specified (MIC was the working concentration) MIC concentration inhibited biofilm formation by 84%. [1] Synergy observed with meropenem and colistin, enhancing biofilm inhibition. [1] [1]
Escherichia coli (Uropathogenic, Tet(B)) 0.25 [2] 0.5 (Biofilm MIC) [2] Eradicated pre-established biofilms at a concentration only 2-fold higher than the planktonic MIC. [2] [2]
Staphylococcus aureus & epidermidis (PJI isolates) ≤ 0.25 (S. aureus); ≤ 2 (S. epidermidis) [3] 8-16 (Minimum Biofilm Bactericidal Concentration, MBBC) [3] Showed poor bactericidal activity against pre-formed staphylococcal biofilms, requiring much higher concentrations (MBBC) than the MIC. [3] [3]

Essential Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own research on eravacycline.

Protocol 1: Biofilm Inhibition Assay against A. baumannii

This protocol, adapted from a 2025 study, evaluates the ability of eravacycline to prevent biofilm formation. [1]

  • Bacterial Inoculum: Grow A. baumannii isolates overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Adjust the turbidity to a 0.5 McFarland standard, then dilute to approximately 1 × 10⁷ CFU/mL. [1]
  • Biofilm Formation: Transfer 200 µL of the bacterial suspension into the wells of a 96-well tissue culture-treated microtiter plate. Use sterile TSB-glucose as a negative control. Incubate the plates statically for 24-48 hours at 37°C to allow biofilm formation. [1]
  • Antibiotic Exposure: After incubation, carefully remove the planktonic cells and non-adherent material. Add fresh medium containing eravacycline at the Minimum Inhibitory Concentration (MIC). For combination studies, add eravacycline at 1xMIC with meropenem or 4xMIC with colistin. [1]
  • Biofilm Quantification (Crystal Violet Staining):
    • Fix the biofilms with methanol for 15 minutes.
    • Stain with 0.1% crystal violet solution for 5 minutes.
    • Wash thoroughly to remove unbound dye.
    • Elute the bound crystal violet with 33% acetic acid.
    • Measure the optical density (OD) at 570-600 nm using a microplate reader. [1]
  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control (100% biofilm formation).
Protocol 2: Determining Minimum Biofilm Bactericidal Concentration (MBBC) against Staphylococci

This method determines the concentration required to kill bacteria within a pre-established biofilm, as used in a 2020 study on periprosthetic joint infection isolates. [3]

  • Biofilm Establishment: Use a peg-lid assay to grow biofilms. Suspend pegged lids in a 96-well plate containing a bacterial suspension (0.5 McFarland in TSB). Incubate on an orbital shaker (120 rpm) for 5 hours at 37°C to form biofilms on the pegs. [3]
  • Antibiotic Challenge: Rinse the peg-lids in phosphate-buffered saline (PBS) to remove planktonic cells. Transfer the peg-lids to a new plate containing two-fold serial dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CAMHB). Incubate for 20-24 hours at 37°C. [3]
  • Viability Check (MBBC Determination): After exposure, rinse the peg-lids again in PBS. Transfer them to a recovery plate containing fresh CAMHB and incubate for 24 hours at 37°C. [3]
  • Result Interpretation: The MBBC is defined as the lowest concentration of eravacycline that results in no visible turbidity in the recovery well, indicating no surviving bacteria were released from the biofilm. [3]

Start Start MBBC Assay GrowBiofilm Grow biofilm on peg-lid Start->GrowBiofilm Challenge Challenge biofilm with Eravacycline serial dilutions GrowBiofilm->Challenge Incubate Incubate 20-24h Challenge->Incubate Rinse Rinse peg-lid in PBS Incubate->Rinse Recover Transfer to fresh media for recovery incubation Rinse->Recover ReadResults Read Results: Check for turbidity in recovery wells Recover->ReadResults MBBC MBBC = Lowest concentration with NO turbidity ReadResults->MBBC

Frequently Asked Questions & Troubleshooting

Q1: Why does eravacycline show excellent activity against E. coli biofilms but poor activity against staphylococcal biofilms? This is likely due to differences in biofilm structure and the bacteriostatic nature of tetracyclines. Eravacycline inhibits protein synthesis but does not directly kill dormant bacterial cells. The dense extracellular matrix of staphylococcal biofilms may offer more protection or contain a higher proportion of metabolically inactive "persister" cells, making them tolerant to the drug's effect. Eradication often requires concentrations significantly higher (8-16 μg/mL) than the planktonic MIC. [3]

Q2: How can I improve eravacycline's efficacy against tough Gram-negative biofilms like those from A. baumannii? Combination therapy is a highly promising strategy. Recent research shows that combining eravacycline with other antibiotics can be synergistic [1]:

  • Eravacycline + Meropenem: The 1xMIC eravacycline and meropenem combination was synergistic and showed bactericidal activity at 24 hours. [1]
  • Eravacycline + Colistin: The 4xMIC eravacycline and colistin combination also showed synergy. [1] These combinations can enhance biofilm inhibition and achieve a bactericidal effect, which eravacycline alone may not provide.

Q3: My antibiofilm efficacy results are inconsistent between replicate experiments. What could be the cause? This is a common challenge. A 2019 meta-analysis concluded that the specific experimental method is the most important factor determining the outcome of an antibiofilm test. [4] To improve consistency:

  • Control Biofilm Density: Report the areal cell density of your biofilms. [4]
  • Standardize Geometry: Be aware that the surface area-to-volume ratio of your testing system can greatly influence results. [4]
  • Use a Benchmark: Always include a reference antibiotic (e.g., colistin or meropenem) as an internal control to ensure your method is performing as expected. [4]
  • Run Dose-Response: Test multiple concentrations of eravacycline to establish a proper dose-response curve, which is more informative than single-point testing. [4]

References

eravacycline combination therapy resistant Acinetobacter baumannii

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & In-Vitro Data

The following tables summarize quantitative data on the use of eravacycline for CRAB infections from recent studies.

Table 1: Clinical Outcomes in ICU Patients with CRAB Pneumonia (Retrospective Study) This table compares eravacycline and tigecycline in a hospital setting [1].

Parameter Eravacycline Group (n=33) Tigecycline Group (n=32) P-value
30-day Mortality Rate 15.2% 25.0% Not Specified (NS)
Infection Symptom Resolution/Cure Rate No significant difference No significant difference NS
Time to Antibiotic Initiation (days, mean ± SD) 6.52 ± 5.03 4.09 ± 3.14 < 0.05
Incidence of Multiple Organ Dysfunction Syndrome (MODS) 45.5% 15.5% < 0.05
Median Hospital Stay (days) 27 19 NS

Table 2: In-Vitro Susceptibility and Synergy of Eravacycline (Laboratory Study) This table presents findings on the potency of eravacycline and its potential in combination therapies [2].

Parameter Value / Finding Details
Eravacycline MIC90 (against CRAB) 0.5 μg/mL This concentration is at the EUCAST susceptibility breakpoint (≤ 0.5 μg/mL) [2].
Meropenem MIC50/MIC90 32 / 256 μg/mL Confirms high-level resistance in the tested CRAB isolates [2].
Synergy: MEV + Ceftazidime 45.5% of isolates Fractional Inhibitory Concentration Index (FICI) indicated synergy [2].
Synergy: MEV + Gentamicin 36.4% of isolates FICI indicated synergy [2].
Most Prevalent Carbapenemase Gene blaOXA-23 Found in the collected CRAB isolates [2].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the data above.

Protocol 1: Clinical Outcome Analysis for CRAB Pneumonia

This protocol outlines the methodology for the retrospective clinical study summarized in Table 1 [1].

  • 1. Study Design and Population: A retrospective study of 65 ICU patients with CRAB pneumonia. Patients were stratified into two groups based on targeted therapy: eravacycline (n=33) or tigecycline (n=32).
  • 2. Inclusion Criteria: Adult ICU patients with respiratory tract specimens yielding CRAB, susceptibility to polymyxin B, and treatment with the target drug for ≥72 hours.
  • 3. Exclusion Criteria: Isolates with in-vitro insensitivity to the study drugs, age <18 years, or incomplete clinical data.
  • 4. Drug Administration:
    • Eravacycline: Intravenous (IV), 1 mg/kg every 12 hours.
    • Tigecycline: IV, initial dose of 100 mg, then 50 mg every 12 hours.
  • 5. Outcome Measures:
    • Primary: 30-day all-cause mortality.
    • Secondary: Clinical cure rate (resolution of symptoms, normalization of inflammatory markers and body temperature), 30-day readmission rate, and adverse events.
  • 6. Data Analysis: Statistical analysis can be performed using software like SPSS. Categorical variables (e.g., mortality) are compared using Chi-square tests, while continuous variables (e.g., hospital stay) are compared using Student's t-test or the Mann-Whitney U-test, as appropriate. A p-value < 0.05 is considered statistically significant.
Protocol 2: In-Vitro Synergy Testing using the E-Test Method

This protocol details the laboratory procedure for assessing synergy between antibiotics, as referenced in Table 2 [2].

  • 1. Bacterial Isolates: Collect and confirm extensively drug-resistant (XDR) CRAB isolates. Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone (e.g., meropenem-vaborbactam, gentamicin, ceftazidime).
  • 2. Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard and lawn it onto Mueller-Hinton agar plates.
  • 3. Strip Placement: Place E-test strips for the two antibiotics to be tested (e.g., meropenem-vaborbactam and ceftazidime) perpendicular to each other on the agar plate, ensuring they cross at their respective MIC values.
  • 4. Incubation: Incubate the plates at 37°C for 16-20 hours.
  • 5. Fractional Inhibitory Concentration Index (FICI) Calculation:
    • FICI = FICA + FICB
    • FICA = (MIC of drug A in combination) / (MIC of drug A alone)
    • FICB = (MIC of drug B in combination) / (MIC of drug B alone)
  • 6. Interpretation:
    • Synergy: FICI ≤ 0.5
    • Additivity/Indifference: 0.5 < FICI ≤ 4.0
    • Antagonism: FICI > 4.0

Experimental Workflow and Clinical Decision Pathway

The following diagrams, created with Graphviz, illustrate the logical relationships and workflows described in the protocols and studies.

Diagram 1: In-Vitro Synergy Testing Workflow

This diagram outlines the key steps for testing antibiotic synergy in the laboratory, as described in Protocol 2.

synergy_workflow In-Vitro Synergy Testing Workflow start Start: Obtain XDR CRAB Isolates step1 Determine Individual MICs for Each Antibiotic start->step1 step2 Lawn Bacteria on Mueller-Hinton Agar step1->step2 step3 Place E-Test Strips Perpendicularly step2->step3 step4 Incubate at 37°C for 16-20 hours step3->step4 step5 Read MICs at Intersection step4->step5 step6 Calculate FICI step5->step6 end Interpret Result: Synergy, Additivity, or Antagonism step6->end

Diagram 2: Clinical Decision Pathway for CRAB Pneumonia

This diagram visualizes the patient inclusion pathway and treatment outcomes from the clinical study in Protocol 1.

clinical_pathway Clinical Pathway for CRAB Pneumonia initial_diagnosis Initial ICU Diagnosis: 250 Patients with CRAB Pneumonia exclusion Apply Exclusion Criteria (185 Patients Excluded) initial_diagnosis->exclusion final_cohort Final Study Cohort: 65 Patients exclusion->final_cohort treatment_erava Eravacycline Group (n=33) IV, 1 mg/kg q12h final_cohort->treatment_erava treatment_tige Tigecycline Group (n=32) IV, 100mg load then 50mg q12h final_cohort->treatment_tige outcome_erava Outcome: 30-day Mortality 15.2% treatment_erava->outcome_erava outcome_tige Outcome: 30-day Mortality 25.0% treatment_tige->outcome_tige

Key Takeaways for Researchers

  • Clinical Context is Crucial: The clinical study noted that the eravacycline group had a longer duration of prior antibiotic therapy and a higher incidence of MODS at baseline, suggesting they may have been more critically ill [1]. This is vital for interpreting the observed lower mortality rate.
  • Consultation Improves Outcomes: In the clinical study, no deaths occurred among eravacycline-treated patients who received infectious disease specialist consultations, highlighting the importance of multidisciplinary care [1].
  • Synergy is a Promising Avenue: The in-vitro data shows that combining meropenem-vaborbactam with other agents can achieve synergy against CRAB, even though vaborbactam itself does not typically target the most common CRAB carbapenemases [2]. This suggests a role for non-traditional combination regimens.

References

eravacycline dose adjustment renal impairment end stage

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline Dosing Overview

The table below summarizes the key dosing information for eravacycline in patients with renal impairment.

Patient Population Recommended Eravacycline Dose Additional Notes
All patients with Renal Impairment (Including End-Stage Renal Disease) 1 mg/kg IV every 12 hours [1] [2] [3] No dosage adjustment is necessary [1] [2] [3].
Patients on Dialysis Data not available, but significant removal via hemodialysis is not expected [3]. No specific recommendations are provided in the manufacturer's labeling.

Detailed Administration & Handling for Research

For your experimental work, precise preparation and storage are critical. The following workflow and details outline the key protocols for handling eravacycline.

start Start: Eravacycline Vial step1 1. Reconstitute with 5 mL Sterile Water or 0.9% Sodium Chloride start->step1 step2 2. Swirl gently until dissolved. Do not shake. step1->step2 step3 3. Further dilute in 0.9% Sodium Chloride bag step2->step3 step4 4. Administer IV over ~60 minutes step3->step4 note_storage Pre-Reconstitution Storage: Refrigerate at 2°C to 8°C (36°F to 46°F) note_storage->start note_stab1 Reconstituted Solution Stability: 1 hour at room temperature note_stab1->step3 note_stab2 Diluted Solution Stability: • 24h at room temp OR • 10 days refrigerated note_stab2->step4

Reconstitution & Dilution Protocol [1] [2] [3]
  • Reconstitution: Add 5 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection to a single-dose 50 mg or 100 mg eravacycline vial. Swirl gently to dissolve; do not shake to avoid foaming. The resulting concentration is 10 mg/mL.
  • Dilution: Withdraw the required volume from the reconstituted vial and further dilute in a 0.9% Sodium Chloride infusion bag to achieve a final concentration between 0.2 mg/mL and 0.6 mg/mL (a target of 0.3 mg/mL is typical).
  • Incompatibilities: Eravacycline should not be mixed with other drugs or added to solutions containing other drugs. If administering through a shared IV line, the line must be flushed before and after with 0.9% Sodium Chloride [2] [3].
Stability & Storage Conditions [1] [3]
  • Unreconstituted Vial: Refrigerate at 2°C to 8°C.
  • Reconstituted Solution (in vial): Stable for 1 hour at room temperature (not to exceed 25°C/77°F). It must be diluted within this time.
  • Diluted Solution (in infusion bag): Must be used within:
    • 24 hours if stored at room temperature, or
    • 10 days if refrigerated at 2°C to 8°C.
  • Do not freeze reconstituted or diluted solutions.

Key Considerations for Other Populations

While renal impairment does not require dose adjustment, be aware of these specific scenarios:

  • Hepatic Impairment:
    • Mild to Moderate (Child-Pugh A and B): No dose adjustment.
    • Severe (Child-Pugh C): 1 mg/kg every 12 hours on Day 1, then 1 mg/kg every 24 hours starting on Day 2 [2] [3].
  • Drug Interactions:
    • Strong CYP3A4 Inducers: When co-administered with drugs like rifampin or phenytoin, the dose of eravacycline should be increased to 1.5 mg/kg every 12 hours [2] [3].

Experimental Context & Evidence

The recommendation for no renal dose adjustment is supported by pharmacokinetic data showing that renal failure has no clinically relevant impact on eravacycline dosing [4]. Furthermore, a 2020 real-world observational study noted that eravacycline was used in seriously ill patients with various comorbidities without renal dose adjustment and concluded that it was effective and well-tolerated in this complex patient population [4].

References

eravacycline infusion site reactions phlebitis management

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Eravacycline Infusion Site Reactions

Infusion site reactions are a recognized and relatively common adverse effect of intravenous eravacycline [1] [2]. The table below summarizes the quantitative data and specific types of reactions observed in clinical trials.

Reaction Type Incidence Specific Manifestations
Overall Infusion Site Reactions [3] 7.7% ---
Phlebitis [1] Common (1% to 10%) Infusion site phlebitis, superficial phlebitis, phlebitis.
Thrombophlebitis [1] Common (1% to 10%) Thrombophlebitis, infusion site thrombosis.
Other Local Reactions [1] Common (1% to 10%) Catheter/vessel puncture site pain, infusion site extravasation, infusion site hypoesthesia, injection site/vessel puncture site erythema, injection site pain/discomfort, injection site swelling/inflammation, vessel puncture site swelling.

Management and Prevention Strategies

For researchers observing these events in a clinical or preclinical context, the following management and mitigation strategies are recommended.

  • Adherence to Administration Protocol: Strictly follow the recommended intravenous infusion protocol. Eravacycline should be administered over approximately 60 minutes [3]. Faster infusion rates may increase the risk of local irritation.
  • Intravenous Line Management: Eravacycline can be administered through a dedicated line or a Y-site. If using the same intravenous line for multiple drugs, the line should be flushed before and after the infusion of eravacycline with 0.9% Sodium Chloride Injection, USP to prevent physical or chemical incompatibility [3].
  • Clinical Monitoring: In a clinical setting, discontinuing the drug and applying warm compresses are standard management techniques for phlebitis [4]. For clinical trial design, monitoring for these events is crucial for assessing tolerability.

The following diagram outlines a systematic approach for investigating and managing infusion site reactions in a research and development context.

Start Suspected Infusion Site Reaction A1 Confirm Reaction Type (Phlebitis, Thrombophlebitis, Erythema, Pain, Swelling) Start->A1 A2 Document Characteristics: Onset, Severity, Duration A1->A2 A3 Check Adherence to Administration Protocol A2->A3 B1 Review IV Line Setup: - Dedicated Line vs. Y-site - Flushing Protocol - Needle/Catheter Size A3->B1 Protocol Correct? B2 Assess Formulation & Storage: - Reconstitution Procedure - Dilution Stability - Storage Conditions A3->B2 Protocol Correct? C1 Consider Slower Infusion Rate B1->C1 C2 Change Site of Infusion B1->C2 B2->C1 B2->C2 C3 Implement Prophylactic Measures C1->C3 C2->C3 C4 Apply Warm Compresses (Clinical Context) C3->C4 End Document Findings & Update Protocol C4->End

Key Technical Considerations for Research & Development

  • Mechanism Insight: The occurrence of phlebitis is consistent with the known local irritant potential of many tetracycline-class antibiotics [1]. This is a valuable data point for comparative toxicology studies within this drug class.
  • Broader Clinical Profile: For a complete safety assessment, note that the most common systemic adverse reactions are nausea (6.5%) and vomiting (3.7%) [3]. Eravacycline is also contraindicated in patients with known hypersensitivity to tetracycline-class drugs [3].
  • Administration Nuance: The stability of the diluted solution for infusion is 8 days if stored refrigerated at 2°C to 8°C (36°F to 46°F), which is an important parameter for planning experimental or clinical workflows [3].

References

eravacycline Clostridium difficile associated diarrhea risk

Author: Smolecule Technical Support Team. Date: February 2026

Eravacycline and CDI Risk Overview

The following table summarizes the key findings on eravacycline's relationship with CDI:

Aspect Key Finding Relevant Context
CDI Induction Risk Low propensity An in vitro gut model found eravacycline did not induce CDI, despite microbiota changes [1].
*In Vitro* Activity Potent activity against C. difficile Eravacycline showed lower MIC90 (0.016 mg/L) vs. vancomycin and metronidazole against common ribotypes [2].
Therapeutic Use Potential adjunctive therapy Used with standard care in severe/fulminant CDI; 14.7% required colectomy, 37% 30-day mortality in critically ill patients [3] [4].

Experimental Protocols for CDI Research

For researchers investigating eravacycline's effects on C. difficile, here are methodologies from key studies.

Protocol 1: In Vitro Human Gut Model to Assess CDI Propensity

This model evaluates if an antibiotic disrupts gut microbiota enough to allow C. difficile spore germination and toxin production [1].

G start Start: Seed chemostat models with human fecal slurry step1 Instill antibiotic (e.g., Eravacycline, Moxifloxacin) at gut-reflective concentrations start->step1 step2 Monitor microbiota changes: - Bifidobacterium - Lactobacillus - Bacteroides spp. - Enterobacteriaceae step1->step2 step3 Assess for simulated CDI: - C. difficile spore germination - Bacterial outgrowth - Toxin production step2->step3 end Analyze results and conclude on CDI induction propensity step3->end

Protocol 2: Broth Microdilution for Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of eravacycline against clinical C. difficile isolates [2].

G A Prepare MIC panels with 2-fold serial dilutions of Eravacycline in supplemented BHI broth B Prepare bacterial suspension of C. difficile isolate to 0.5 McFarland standard A->B C Inoculate panels and incubate anaerobically at 37°C for 24 hours B->C D Read MIC: Lowest drug concentration that inhibits visible bacterial growth C->D E Optional: Perform MBC assay by subculturing from MIC wells to determine bactericidal activity D->E

Comparative Quantitative Data

The quantitative data below is crucial for evaluating eravacycline's profile relative to other antibiotics.

Table 1: In Vitro Susceptibility of C. difficile Isolates (n=234)

This data compares eravacycline's activity against common antibiotics across major C. difficile ribotypes [2].

Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Eravacycline ≤ 0.0078 0.016
Fidaxomicin 0.016 0.063
Metronidazole 0.25 1.0
Vancomycin 2.0 4.0

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit growth of 50%/90% of isolates.

Table 2: Clinical Outcomes in Severe/Fulminant CDI with Adjunctive Eravacycline

This table summarizes real-world outcomes from a study of 75 hospitalized patients [3] [4].

Patient Characteristic / Outcome Value (n=75)
Fulminant CDI 50 (67%)
Immunocompromised 30 (40%)
Treated in ICU 46 (61%)
Refractory CDI 23 (31%)
Colectomy within 30 days 11 (14.7%)
All-cause mortality at 30 days 28 (37%)

Important Safety and Clinical Considerations

  • Low CDI Induction Risk: Eravacycline's low CDI risk is attributed to its minimal disruption to key gut microbiota components compared to other antibiotics [1]
  • Adjunctive Therapy Use: Eravacycline may be considered for severe/fulminant CDI failing standard therapy, particularly in immunocompromised or critically ill patients [3] [4]
  • Official Safety Information: Although clinical trials reported no CDI cases, the prescribing information includes a class-wide warning about CDAD as with nearly all antibacterial agents [5] [6]

References

Frequently Asked Questions: Eravacycline Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common, specific questions about developing an analytical method for eravacycline.

  • Q1: What is a sensitive and linear concentration range for eravacycline in bronchoalveolar lavage fluid (BALF)?

    • A: A validated LC-MS/MS method for eravacycline in BALF has demonstrated good linearity over a range of 1–200 ng/mL. The lower limit of quantification (LLOQ) for this method was 1 ng/mL, indicating high sensitivity [1] [2].
  • Q2: How can I ensure my method is precise and accurate?

    • A: Method performance data from a recent study can be used as a benchmark. The table below summarizes the precision and accuracy you should aim for [1] [2].
QC Level Concentration Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low ~3x LLOQ 1.4% - 6.0% 1.6% - 9.9% 98.0% - 102.4%
Medium Mid-range 1.4% - 6.0% 1.6% - 9.9% 98.0% - 102.4%
High ~75-80% of ULOQ 1.4% - 6.0% 1.6% - 9.9% 98.0% - 102.4%
  • Q3: What is a proven chromatographic setup for separating eravacycline?

    • A: A successfully applied method uses the following conditions [1] [2]:
    • Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)
    • Mobile Phase: A: 0.3% Formic Acid in Acetonitrile; B: 0.3% Formic Acid in Water
    • Gradient: 0% A to 25% A over 1.6 min, then to 90% A in 0.3 min.
    • Flow Rate: 0.4 mL/min
    • Detection (MS/MS): MRM transition m/z 559.2 → 542.2
  • Q4: What internal standard is recommended for LC-MS/MS analysis?

    • A: The stable isotope-labeled compound [²H₈]-eravacycline has been successfully used as an internal standard, with an MRM transition of m/z 567.4 → 550.2 [1] [2].

HPLC Troubleshooting Guide

The following flowchart outlines a systematic approach to diagnosing and resolving common HPLC problems. While not specific to eravacycline, this logic applies to general method development. The information is synthesized from a technical resource on HPLC troubleshooting [3].

hplc_troubleshooting HPLC Troubleshooting Guide start HPLC Problem p1 No Peaks or Low Response start->p1 p2 Retention Time Shifts start->p2 p3 Peak Tailing start->p3 p4 High Backpressure start->p4 s1 Check detector wavelength and lamp status/age p1->s1 s2 Inspect for system leaks (e.g., injector, tubing) p1->s2 s3 Verify mobile phase composition and preparation p2->s3 s4 Ensure column temperature is stable and correct p2->s4 s5 Check pump for consistent flow rate and air bubbles p2->s5 s6 Flush or regenerate column for potential contamination p3->s6 s7 Check for column overload (dilute sample or inject less) p3->s7 s8 Flush system with appropriate solvent p4->s8 s9 Check for clogged frit or replace guard column p4->s9

Detailed Experimental Protocol: LC-MS/MS for Eravacycline in BALF

The following workflow details a validated method for quantifying eravacycline in Bronchoalveolar Lavage Fluid (BALF), which was then used to calculate concentrations in Epithelial Lining Fluid (ELF) [1] [2].

protocol Eravacycline in BALF: Analytical Workflow sample_prep Sample Preparation step1 Prepare stock solutions in methanol with 0.1% TFA sample_prep->step1 step2 Add Internal Standard ([²H₈]-eravacycline) step1->step2 step3 Process sample (details not specified in search results) step2->step3 lc_conditions LC Conditions step3->lc_conditions step4 Column: BEH C18 (1.7 µm, 2.1 × 50 mm) lc_conditions->step4 step5 Mobile Phase: 0.3% FA in ACN (A) / 0.3% FA in H₂O (B) step4->step5 step6 Gradient Elution (0% to 90% A in 2.5 min) step5->step6 step7 Flow Rate: 0.4 mL/min Temp: 40 °C step6->step7 ms_detection MS/MS Detection step7->ms_detection step8 Ionization: ESI+ Ion Spray Voltage: 4000 V ms_detection->step8 step9 Source Temp: 550 °C step8->step9 step10 MRM: m/z 559.2 → 542.2 step9->step10 data_analysis Data Analysis step10->data_analysis step11 Quantification via peak area ratio (linear regression, 1/x²) data_analysis->step11 step12 Calculate ELF concentration using urea normalization step11->step12

Key Validation Parameters: This method was rigorously validated. Key findings include [1] [2]:

  • Matrix Effect: Ranged from 97.4% to 107.6% across six different individual BALF samples, indicating minimal ion suppression/enhancement.
  • Extraction Recovery: Was high and consistent, ranging from 103.5% to 107.2%.
  • Stability: Eravacycline was shown to be stable under various conditions, including storage at room temperature, through freeze-thaw cycles, and during long-term storage at –70 °C.

Methodology Notes and Future Trends

  • Distinction from Formulation Analysis: The detailed protocol above is for bioanalysis in a complex biological fluid (BALF), which requires high sensitivity (LC-MS/MS). For analyzing eravacycline in its pure or pharmaceutical dosage form, a simpler RP-HPLC method with UV detection (e.g., at 210 nm) may be sufficient, as mentioned in one of the search results [4].
  • Embracing Modern Workflows: The field of HPLC method development is being transformed by data science and artificial intelligence. Emerging tools can use digital twins and machine learning to autonomously optimize methods, significantly reducing development time and manual experimentation [5].

References

eravacycline activity carbapenem-resistant Enterobacteriaceae CRE

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Activity Against CRE

Organism / Resistance Mechanism Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL) Susceptibility Rate Citation
CRE (diverse) Eravacycline 0.5 - 1 1 - 2 0.125 - 2 64% of isolates MIC ≤2 µg/mL [1] [2] [1] [3]
Tigecycline 2 2 - 4 0.25 - 4 <4% of isolates MIC ≤2 µg/mL [1] [2] [1] [3]
CRE (KPC producers) Eravacycline 0.38 1 - 2 0.125 - 2 73% [4] [2] [4] [1]
CRE (MBL producers) Eravacycline 0.38 - 0.75 1 - 32 0.047 ->32 59% [4] [2] [4]
Carbapenem-resistant *E. coli* Eravacycline 0.25 - 0.5 0.5 - 2 0.125 - 2 86% - 92% [4] [4] [1] [3]
Tigecycline 0.25 0.5 Information missing Information missing [3]
Carbapenem-resistant *K. pneumoniae* Eravacycline 0.5 1 - 2 Information missing 66% [4] [4] [3]
Tigecycline 2 4 Information missing Information missing [3]

Experimental Methodologies

The data in the table above is generated through standardized laboratory techniques that are crucial for reproducibility and accurate comparison.

  • Broth Microdilution (BMD): The reference method for determining MICs [2] [1] [3]. This involves testing bacterial isolates in a series of wells with doubling antibiotic concentrations to find the lowest concentration that inhibits visible growth.
  • Disk Diffusion: Measures susceptibility by applying antibiotic-impregnated disks to an agar plate seeded with bacteria and measuring the diameter of the growth inhibition zone after incubation [2].
  • MIC Test Strips (MTS): A gradient method where a strip impregnated with a gradient of antibiotic is placed on an agar plate. The MIC is read where the ellipse of inhibition intersects the strip [2] [4].

These methodologies are performed following guidelines from organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI) [4] [3]. The workflow is summarized below.

Start Start: Isolate CRE Pathogen Sub1 Prepare Bacterial Inoculum (Standardized to ~1-5 x 10^5 CFU/mL) Start->Sub1 Meth1 Broth Microdilution (BMD) Sub1->Meth1 Meth2 Disk Diffusion Sub1->Meth2 Meth3 MIC Test Strip (MTS) Sub1->Meth3 Res1 Determine Minimum Inhibitory Concentration (MIC) in µg/mL Meth1->Res1 Res2 Measure Zone of Inhibition Diameter in mm Meth2->Res2 Res3 Read MIC value at intersection of ellipse and strip (µg/mL) Meth3->Res3 Int Interpret Results Using Standard Breakpoints (e.g., EUCAST) Res1->Int Res2->Int Res3->Int

Key Insights for Researchers

  • Performance Against Key Carbapenemases: Eravacycline's activity varies by enzyme type, demonstrating highest susceptibility against KPC (73%) and MBL (59%) producers, with lower activity against OXA-48 (40%) strains [4].
  • Comparative Efficacy with Tigecycline: Eravacycline MICs are often two-fold lower than tigecycline against CRE isolates [2] [1]. A 2022 network meta-analysis reported eravacycline was significantly better than tigecycline in microbiological response rate for complicated intra-abdominal infections [5].
  • Considerations for Susceptibility Testing: Be aware of "clustering on either side of the susceptibility breakpoint" with some testing methods, which can lead to categorical agreement challenges between BMD and other methods [2].

Eravacycline presents a potent therapeutic option for CRE infections. Its reliable in vitro performance supports its consideration, particularly for complicated intra-abdominal infections where clinical trial data confirms non-inferiority to carbapenems [5].

References

eravacycline vs doxycycline minocycline tetracycline derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Mechanistic Basis for Enhanced Activity

The superior activity of eravacycline stems from targeted chemical modifications that allow it to overcome bacterial resistance.

  • Chemical Structure: Eravacycline is a fully synthetic fluorocycline. Its structure features a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position on the tetracycline core D-ring [1]. These specific modifications stabilize its interaction with the bacterial ribosome and help it evade the two major tetracycline resistance mechanisms [2].
  • Mechanism of Action: Like all tetracyclines, eravacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [1]. However, its structural optimizations result in a tenfold higher affinity for the ribosome compared to tetracycline, and it maintains this binding even in the presence of ribosomal protection proteins [1]. This allows it to remain effective against bacteria that are resistant to doxycycline and minocycline [2].

The diagram below illustrates the mechanism of action of tetracyclines and how eravacycline's structure allows it to overcome resistance.

cluster_mechanism Tetracycline Class Mechanism of Action Tetracycline Tetracycline Ribosome Binds to 30S Ribosomal Subunit Tetracycline->Ribosome  Affected by Resistance Resistance Resistance->Tetracycline  Efflux Pumps  Ribosomal Protection Eravacycline Eravacycline Eravacycline->Ribosome  Overcomes tRNA Prevents Aminoacyl-tRNA Binding Ribosome->tRNA Synthesis Inhibits Protein Synthesis tRNA->Synthesis StructuralMods StructuralMods StructuralMods->Eravacycline  C-7 & C-9  Modifications

Comparative Efficacy Against Resistant Pathogens

Quantitative data from antimicrobial susceptibility testing clearly demonstrates eravacycline's enhanced potency, especially against challenging multidrug-resistant organisms.

Activity Against Gram-negative Bacteria

A 2025 study directly compared the in vitro efficacy of modern tetracyclines against clinical Gram-negative isolates carrying specific resistance genes [3].

Pathogen & Resistance Gene Antibiotic MIC₉₀ (μg/mL) Key Finding
E. coli with tet(X4) Eravacycline 3.81 ± 1.63 Significantly lower MIC vs. tigecycline (P < 0.0001), indicating superior potency [3].
Tigecycline 9.68 ± 5.63
Omadacycline Highest Reduced efficacy [3].
K. pneumoniae with tet(A) Eravacycline 4.89 ± 4.34 Higher MIC than tigecycline (P = 0.0097) [3].
Tigecycline 3.81 ± 1.63
Omadacycline Highest Reduced efficacy [3].

Experimental Protocol for Susceptibility Data [3]:

  • Method: Broth microdilution method.
  • Standards: Performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
  • Strains: 175 clinical Gram-negative strains collected between 1999 and 2023.
  • Gene Identification: Resistance genes (tet(X4) and tet(A)) were determined using Polymerase Chain Reaction (PCR).
Activity Against Gram-positive Bacteria

A study on Vancomycin-Resistant Enterococci (VRE) further highlights the differing activity profiles [4].

Pathogen (VRE) Antibiotic Susceptibility Rate
E. faecium (n=54) Eravacycline 96.3%
Tigecycline 96.3%
Omadacycline 77.8%
Doxycycline 25.9%
Minocycline 27.8%
E. faecalis (n=26) Eravacycline 96.15%
Tigecycline 100%
Omadacycline 7.6%
Doxycycline 7.6%
Minocycline 7.6%

Clinical and Safety Considerations

  • Current Clinical Use: Eravacycline is FDA-approved for complicated intra-abdominal infections (cIAIs) and must be administered intravenously [3] [1]. In contrast, doxycycline and minocycline have broad oral use for community-acquired infections like acne, respiratory infections, and malaria prophylaxis [5].
  • Safety Profile: Eravacycline is noted for a superior gastrointestinal safety profile within the tetracycline class [3]. All tetracyclines carry warnings for tooth discoloration in children, photosensitivity, and drug-induced intracranial hypertension [5]. Minocycline has unique side effects of vertigo, dizziness, and skin pigmentation [5].

For researchers, the superior in vitro potency of eravacycline against MDR Gram-negative pathogens, particularly those with tet(X4) resistance genes, is highly significant [3]. Its fully synthetic nature and ability to overcome classic tetracycline resistance mechanisms make it a valuable tool and a promising scaffold for future antibiotic development [2] [1].

References

eravacycline safety profile vs other tetracycline class antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Tetracycline Antibiotics

Feature Eravacycline Tigecycline Omadacycline Doxycycline Minocycline
Generation Third (Fluorocycline) [1] Third (Glycylcycline) [1] [2] Third (Aminomethylcycline) [1] Second [1] Second [1]
Approval Date 2018 [3] [4] 2005 [1] [5] 2018 [1] 1967 [1] 1971 [5]
Primary Indication Complicated Intra-Abdominal Infections (cIAI) [3] [4] cIAI, Skin Infections [6] [2] Community-Acquired Bacterial Pneumonia, Skin Infections [1] Broad, including atypical pathogens [2] Broad, including acne [2]
Common Adverse Effects Infusion site reactions, nausea, vomiting [3] [4] Nausea, vomiting [6] [5] Information missing Gastrointestinal disorders [5] Skin and subcutaneous tissue disorders, GI disorders [5]
Serious Class-Wide Warnings Tooth discoloration, bone growth inhibition, Clostridium difficile-associated diarrhea, hypersensitivity [3] Tooth discoloration, bone growth inhibition, increased mortality risk, pancreatitis [5] [2] Information missing Tooth discoloration, photosensitivity, intracranial hypertension [2] Tooth discoloration, photosensitivity, drug reaction with eosinophilia and systemic symptoms (DRESS), autoimmune disorders [5]
Pregnancy Category Category B (No proven risk in humans) [6] Information missing Information missing Category D (Evidence of human fetal risk) [2] Category D (Evidence of human fetal risk) [2]

Mechanism of Action and Resistance

Eravacycline, like all tetracyclines, is a protein synthesis inhibitor. It binds reversibly to the 16S rRNA of the bacterial 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and inhibiting protein synthesis [1] [2]. This action is typically bacteriostatic [1].

  • Structural Advantages: Eravacycline is a fully synthetic fluorocycline. Its key structural differentiators are a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position on the tetracycline D-ring [1] [4]. These modifications allow it to evade the two major tetracycline resistance mechanisms: ribosomal protection and efflux pumps [1] [4].
  • In Vitro Potency: Eravacycline demonstrates a tenfold higher affinity for ribosomal binding than tetracycline and often shows two- to fourfold lower MIC90 values (minimum inhibitory concentration) against common pathogens compared to tigecycline [4]. While bacteriostatic against many organisms, it has shown in vitro bactericidal activity against strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii [3] [4].

The following diagram illustrates eravacycline's mechanism and the resistance pathways it overcomes.

G A Eravacycline Entry into Bacterial Cell B Binds to 30S Ribosomal Subunit A->B C Inhibition of Protein Synthesis B->C D Bacteriostatic Effect (Bactericidal for some strains) C->D R1 Efflux Pump Resistance R1->A Evaded R2 Ribosomal Protection Protein Resistance R2->B Evaded

Insights from Clinical Trials and Post-Marketing Data

The safety profile of eravacycline is primarily defined by its phase 3 clinical trials and post-marketing experience.

  • Clinical Trial Efficacy: In two pivotal phase 3 trials (IGNITE1 and IGNITE2), intravenous eravacycline was non-inferior to ertapenem and meropenem for treating cIAI in adults, with similar clinical cure rates at the test-of-cure visit [4].
  • Common Adverse Events: In clinical trials, the most common adverse reactions (≥3%) were infusion site reactions, nausea, and vomiting [3] [4]. These were mostly mild to moderate in severity [4].
  • Comparative Tolerability: A large pharmacovigilance study of pediatric data (which can inform class-wide safety) found that minocycline was associated with more frequent and severe adverse events (e.g., DRESS syndrome) compared to doxycycline [5]. Eravacycline's profile is considered favorable compared to tigecycline, which carries a boxed warning for an increased risk of all-cause mortality [5] [4].

Serious Adverse Reactions and Warnings

Despite its overall acceptable tolerability, eravacycline carries important warnings consistent with the tetracycline class [3]:

  • Use during tooth development (pregnancy last half, infancy, childhood to age 8 years) can cause permanent tooth discoloration (yellow-gray-brown) and reversible inhibition of bone growth.
  • Clostridium difficile-Associated Diarrhea (CDAD): Ranging from mild diarrhea to fatal colitis, which can occur after antibiotic use.
  • Potential for similar reactions to other tetracyclines: Although not always observed with eravacycline, warnings include photosensitivity, pseudotumor cerebri (benign intracranial hypertension), and antianabolic action leading to increased BUN, azotemia, and pancreatitis.

For researchers, the key takeaways are:

  • Eravacycline offers a potent, broad-spectrum option with a well-characterized and manageable common adverse event profile.
  • Its structural innovations effectively overcome common tetracycline resistance mechanisms.
  • It requires vigilance for serious tetracycline-class adverse effects, particularly in vulnerable populations.

References

eravacycline mutant prevention concentration vs fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Mutant Prevention Concentration (MPC) Explained

The Mutant Prevention Concentration (MPC) is the minimum drug concentration that prevents the growth of the least susceptible single-step mutant in a large bacterial population (typically ≥10¹⁰ cells). It is a key pharmacodynamic parameter for measuring a drug's potential to restrict the emergence of resistance [1] [2].

The relationship between the MPC and the Minimum Inhibitory Concentration (MIC) is crucial. A low MPC/MIC ratio generally suggests a higher barrier to resistance [1].

Direct Comparison: Eravacycline vs. Fluoroquinolones

The table below summarizes key experimental findings on the MPC of eravacycline versus fluoroquinolones.

Antibiotic Pathogen Tested Key MPC Findings Study Reference
Eravacycline OXA-48-producing Enterobacterales (CRE) Exhibited lower MPC values than tigecycline; suggests potential to avoid resistant mutant emergence [1]. [1]
Eravacycline Multidrug-resistant (MDR) Acinetobacter baumannii Demonstrated low MPC value, indicating potential to prevent resistant mutants [2]. [2]
Levofloxacin (Fluoroquinolone) OXA-48-producing Enterobacterales (CRE) MPC was evaluated; eravacycline combinations with levofloxacin showed synergy, but eravacycline alone had a superior resistance prevention profile [1]. [1]

Detailed Experimental Protocols

To evaluate the credibility and applicability of the data, it is essential to understand the methodologies used in the key studies.

Protocol for MPC Determination

The methodology is consistent across the cited studies on OXA-48-producing Enterobacterales and MDR A. baumannii [1] [2].

  • Step 1: Preparation. Isolates are first cultured to ensure purity.
  • Step 2: Inoculation. A high-density bacterial suspension (≥10¹⁰ CFU) is prepared and applied to agar plates containing a gradient of antibiotic concentrations.
  • Step 3: Incubation & Analysis. Plates are incubated, and bacterial growth is assessed. The MPC is defined as the lowest antibiotic concentration that prevents visible bacterial growth after the incubation period. The MIC is also determined in parallel using standard broth microdilution methods [1] [2].
Protocol for Synergy Testing (Time-Kill Curve)

This method assesses the bactericidal and synergistic effects of antibiotic combinations [1] [2].

  • Step 1: Setup. Test tubes containing broth with antibiotics, either alone or in combination, are inoculated with a standardized bacterial density (e.g., ~5 × 10⁵ CFU/mL).
  • Step 2: Sampling. Viable bacterial counts are determined at predetermined time points (e.g., 0, 3, 6, and 24 hours).
  • Step 3: Analysis. Synergy is quantitatively defined as a ≥100-fold increase (≥2-log₁₀ CFU/mL reduction) in killing with the combination compared to the most active single drug alone.

Resistance Mechanisms of Fluoroquinolones

The higher potential for fluoroquinolones to select for resistance can be understood by examining their complex resistance mechanisms, which are illustrated below.

G FQ Fluoroquinolone Exposure MECH Primary Resistance Mechanisms FQ->MECH CM Chromosomal Mutations MECH->CM PM Plasmid-Mediated Resistance MECH->PM SUB Altered Drug Target (Mutations in QRDR of: - Gyrase (GyrA, GyrB) - Topoisomerase IV (ParC, ParE) ) CM->SUB EFF Efflux Pump Upregulation (Reduced intracellular concentration) CM->EFF PRO Target Protection (Plasmid-encoded Qnr proteins bind and protect target enzymes) PM->PRO MOD Drug Inactivation (e.g., aac(6')-Ib-cr enzyme) PM->MOD

The diagram shows that fluoroquinolone resistance arises from two major categories of mechanisms [3] [4]:

  • Chromosomal Mutations: These can occur in the drug target enzymes (DNA gyrase and topoisomerase IV) or in genes that regulate native efflux pumps [3].
  • Plasmid-Mediated Resistance: Mobile genetic elements can carry genes for proteins that protect the target enzymes (Qnr) or for enzymes that modify and inactivate the drug itself [3] [4].

The accumulation of these mechanisms, especially sequential mutations in both target enzymes, can lead to high-level resistance, explaining the clinical challenge posed by fluoroquinolone-resistant pathogens [3] [4].

Conclusion and Research Implications

Current evidence indicates that eravacycline possesses a lower MPC than fluoroquinolones like levofloxacin, suggesting it may offer a superior profile for suppressing resistance in pathogens like CRE and MDR A. baumannii [1] [2].

  • Combination Therapy: Eravacycline shows synergistic effects when combined with other antibiotics (e.g., meropenem, colistin), which can enhance efficacy and further impede resistance development [1] [2].
  • Clinical Relevance: These in vitro findings support the investigation of eravacycline as a valuable option for treating infections caused by multidrug-resistant Gram-negative bacteria, where limiting resistance is a critical treatment goal.

References

eravacycline pharmacokinetic parameters comparison tigecycline

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

The table below summarizes the key pharmacokinetic parameters for eravacycline and tigecycline, highlighting critical differences for drug development considerations.

Parameter Eravacycline Tigecycline
Drug Class Fluorocycline tetracycline [1] Glycylcycline tetracycline [1]
Primary Route of Elimination Fecal / Biliary (20% urine excretion) [1] Biliary / Fecal (22% urine excretion) [1]
Volume of Distribution (Vss) ~321 L (4.2 L/kg) [2] 7 - 10 L/kg [3]
Terminal Half-Life (T1/2) ~20 hours (single dose); ~48 hours (population PK) [2] 37 - 67 hours (healthy subjects) [3]
Total Clearance (CLt) 13.5 L/h [2] 0.2 - 0.3 L/h/kg (approx. 14-21 L/h for 70kg person) [3]
Protein Binding Nonlinear & concentration-dependent (79-90% at 0.1-10 mg/L) [2]; 12.5-97.3% in mouse plasma, mean 71.4% [4] ~60% in murine models [3]; described as "atypical" [5]
Cmax at Steady State 1.8 mg/L (after 1 mg/kg Q12h IV) [2] Information not available in search results
AUC0-12h at Steady State 6.3 h·mg/L (after 1 mg/kg Q12h IV) [2] Information not available in search results
Key PK/PD Index fAUC/MIC [4] AUC/MIC [5]

Unique Protein Binding and Its Implications

A critical pharmacokinetic difference between these antibiotics is their nonlinear, concentration-dependent protein binding [4] [2] [5].

  • Mechanism: For most antibiotics, the free, unbound fraction in plasma is constant. In contrast, the protein binding of eravacycline increases nonlinearly as the total drug concentration increases [4]. This means the fraction of biologically active drug changes with the dose.
  • Impact on Research: This property makes predicting free drug concentrations complex. Direct measurement of the unbound drug is necessary for correlating the fAUC/MIC ratio with antibacterial efficacy, rather than applying a fixed protein-binding percentage [4]. Tigecycline also exhibits an atypical protein-binding profile that requires consideration for dose optimization [5].

This relationship between total drug concentration and the free fraction is fundamental to study design and can be visualized as follows:

G start Total Plasma Drug Concentration mechanism Nonlinear Protein Binding start->mechanism outcome1 Increased Protein Bound Fraction mechanism->outcome1 outcome2 Decreased Free Active Fraction mechanism->outcome2 impact Direct Measurement of Free Drug Required for PK/PD outcome1->impact Result outcome2->impact Result

Experimental Protocol Overview

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

1. Eravacycline Protein Binding and PK Study [4]

  • Objective: To define the protein-binding profile of eravacycline in mice and determine a dose that provides human-simulated exposure.
  • Model: Immunocompetent, specific-pathogen-free ICR (CD-1) female mice.
  • Dosing: Eravacycline was administered via IV route at single doses of 2.5, 5, 6, 7.5, and 10 mg/kg.
  • Sample Collection: Terminal blood samples were collected at eight postdose time points (0.083 to 12 hours). Plasma was separated by centrifugation.
  • Protein Binding Measurement: Plasma aliquots were transferred to Centrifree Ultrafiltration devices (30,000 MW cutoff) and centrifuged. Nonspecific binding to the membrane was also measured.
  • Analytical Method: Plasma drug concentrations were determined by a verified liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Data Analysis: AUC and fAUC were calculated using the linear trapezoidal rule.

2. Tigecycline Phase 1 Clinical PK Studies [3]

  • Study Designs: Three randomized, double-blind, placebo-controlled studies in healthy subjects.
    • Single Ascending Dose (SAD): Doses from 12.5 to 300 mg, with varying infusion durations (1-h or 4-h) and feeding status (fasted or fed).
    • Multiple Ascending Dose (MAD): Doses of 25, 50, or 100 mg every 12 hours for 10 days.
    • Variable Volume and Infusion Rate (VVIR): Administration of 100-mg loading dose followed by 50 mg every 12 hours.
  • Sample Collection: Serum samples were collected for full pharmacokinetic profiling.
  • Analytical Method: Tigecycline concentrations were determined by validated high-pressure liquid chromatography (HPLC) or liquid chromatography/tandem mass spectrometry (LC-MS/MS).

The workflow for establishing a human-simulated dosing regimen in animal models, which accounts for nonlinear protein binding, is summarized below:

G step1 Phase 1 Human Trial step2 Determine Human Target Exposure (fAUC) step1->step2 step3 In Vivo Animal PK Study step2->step3 step4 Direct Measurement of Free Drug (Ultrafiltration) step3->step4 step5 Calculate Animal fAUC step4->step5 step6 Identify Dose Yielding Target fAUC step5->step6

Research and Development Considerations

  • Dosing Regimen Translation: The nonlinear protein binding complicates cross-species dose translation. For eravacycline, a 2.5 mg/kg IV dose in mice every 12 hours was found to yield a free drug AUC that approximated the human exposure from a 1 mg/kg IV dose every 12 hours [4]. This highlights that equivalent exposure is not achieved through simple mg/kg calculations.
  • Fixed-Dosing Potential: A population PK analysis of eravacycline has suggested support for fixed dosing (e.g., 50 mg for 40-60 kg, 75 mg for 60-100 kg) instead of strict weight-based dosing, which could improve clinical convenience and reduce drug waste [2].
  • Clinical Safety Profile: While not a PK parameter, an important differentiator is that eravacycline appears to be associated with less nausea and vomiting than tigecycline [1], which could influence patient tolerance in clinical trials and practice.

References

×

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

630.1659476 Da

Monoisotopic Mass

630.1659476 Da

Heavy Atom Count

42

UNII

WK1NMH89VJ

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
[1]. Seifert H, et al. In-vitro activity of the novel fluorocycline eravacycline against carbapenem non-susceptible Acinetobacter baumannii. Int J Antimicrob Agents. 2017 Jul 10.[2]. Zhao M, et al. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model. Antimicrob Agents Chemother. 2017 Jun 27;61(7).[3]. Xiao XY, et al. Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent. J Med Chem. 2012 Jan 26;55(2):597-605. [4]. Sutcliffe JA, et al. Antibacterial activity of eravacycline (TP-434), a novel fluorocycline, against hospital and community pathogens. Antimicrob Agents Chemother. 2013 Nov;57(11):5548-58. [5]. Grossman TH, et al. Eravacycline (TP-434) is efficacious in animal models of infection. Antimicrob Agents Chemother. 2015 May;59(5):2567-71.

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